Acetaminotadalafil
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[(2R,8R)-2-(1,3-benzodioxol-5-yl)-4,7-dioxo-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O5/c1-12(28)25-26-10-20(29)27-17(23(26)30)9-15-14-4-2-3-5-16(14)24-21(15)22(27)13-6-7-18-19(8-13)32-11-31-18/h2-8,17,22,24H,9-11H2,1H3,(H,25,28)/t17-,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUILQBHOQBZMPG-VGOFRKELSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NN1CC(=O)N2C(C1=O)CC3=C(C2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NN1CC(=O)N2[C@@H](C1=O)CC3=C([C@H]2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001347647 | |
| Record name | Acetaminotadalafil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001347647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1446144-71-3 | |
| Record name | Acetaminotadalafil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1446144713 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetaminotadalafil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001347647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ACETAMINOTADALAFIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CTF06O4T7I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Acetaminotadalafil: A Technical Guide to its Putative Synthesis and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Acetaminotadalafil is an analog of tadalafil (B1681874) and has been identified as an undeclared ingredient in some dietary supplements.[1][2] As such, it has not undergone formal clinical evaluation for safety and efficacy. The following technical guide is a theoretical exploration of its synthesis and mechanism of action, based on the well-established chemistry and pharmacology of its parent compound, tadalafil, and related analogs. No specific experimental data for this compound was found in a comprehensive search of scientific literature.
Introduction
This compound is a structural analog of tadalafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5) used in the treatment of erectile dysfunction, benign prostatic hyperplasia, and pulmonary arterial hypertension.[3][4] The chemical structure of this compound is characterized by the presence of an acetamide (B32628) group on the piperazine (B1678402) moiety of the tadalafil core.[5][6] This modification likely alters its physicochemical properties, and potentially its pharmacokinetic and pharmacodynamic profile, compared to tadalafil. This guide provides a detailed overview of a plausible synthesis pathway for this compound and its expected mechanism of action as a PDE5 inhibitor.
Chemical Structure of this compound:
-
IUPAC Name: N-[(6R,12aR)-6-(1,3-Benzodioxol-5-yl)-3,4,6,7,12,12a-hexahydro-1,4-dioxopyrazino[1',2':1,6]pyrido[3,4-b]indol-2(1H)-yl]-acetamide[5]
Proposed Synthesis Pathway
The synthesis of this compound can be logically approached in a multi-step sequence, leveraging the established synthetic route for tadalafil. A key step in tadalafil synthesis is the Pictet-Spengler reaction. A plausible pathway for this compound could involve the initial synthesis of N-desmethyl-tadalafil, followed by N-acetylation.
Step 1: Synthesis of the Tetrahydro-β-carboline Intermediate
The synthesis would commence with a Pictet-Spengler reaction between (D)-tryptophan methyl ester and piperonal. This acid-catalyzed reaction forms the core tetrahydro-β-carboline ring system.
Step 2: Formation of the Diketopiperazine Ring
The resulting intermediate undergoes condensation with chloroacetyl chloride, followed by cyclization with ammonia (B1221849) to form the diketopiperazine ring, yielding N-desmethyl-tadalafil.
Step 3: N-Acetylation to Yield this compound
The final step involves the selective N-acetylation of the secondary amine in the piperazine ring of N-desmethyl-tadalafil. This can be achieved using acetyl chloride or acetic anhydride (B1165640) in the presence of a base.
Below is a DOT script for the proposed synthesis pathway:
Caption: Proposed synthesis pathway for this compound.
Mechanism of Action: PDE5 Inhibition
This compound is presumed to act as a phosphodiesterase type 5 (PDE5) inhibitor, similar to tadalafil.[5] The mechanism of action for PDE5 inhibitors is well-understood and involves the enhancement of the nitric oxide (NO) signaling pathway.
During sexual stimulation, nitric oxide is released from nerve endings and endothelial cells in the corpus cavernosum of the penis. NO activates the enzyme guanylate cyclase, which in turn increases the levels of cyclic guanosine (B1672433) monophosphate (cGMP). cGMP acts as a second messenger, leading to the relaxation of smooth muscle cells in the penile arteries and corpus cavernosum. This relaxation allows for increased blood flow, resulting in an erection.
The action of cGMP is terminated by PDE5, which hydrolyzes it to the inactive GMP. By inhibiting PDE5, this compound would prevent the degradation of cGMP, leading to its accumulation. The elevated levels of cGMP would prolong and enhance the smooth muscle relaxation and vasodilation, thereby facilitating and sustaining an erection.
The following DOT script illustrates the signaling pathway of PDE5 inhibition:
Caption: Signaling pathway of PDE5 inhibition by this compound.
Quantitative Data
As there is no publicly available pharmacological or analytical data for this compound, the following table provides representative data for tadalafil for comparative purposes. It is anticipated that this compound would exhibit similar characteristics, although the exact values may differ.
| Parameter | Value (for Tadalafil) | Reference |
| Pharmacological Data | ||
| PDE5 IC₅₀ | ~1-5 nM | [8] |
| PDE6 IC₅₀ | >10,000 nM | [8] |
| PDE11 IC₅₀ | ~19 nM | [8] |
| Physicochemical Data | ||
| Molecular Formula | C₂₂H₁₉N₃O₄ | [8] |
| Molecular Weight | 389.41 g/mol | [8] |
| Exact Mass (this compound) | 432.1434 | [2] |
| Pharmacokinetic Data | ||
| Bioavailability | Not determined in humans | |
| Protein Binding | 94% | |
| Half-life | ~17.5 hours | [9] |
| Metabolism | Hepatic (primarily CYP3A4) | [8] |
Experimental Protocols
The following are detailed, hypothetical protocols for the key proposed synthesis step of this compound and for an in vitro assay to determine its PDE5 inhibitory activity. These protocols are based on established methodologies for tadalafil and other PDE5 inhibitors.
Protocol 1: N-Acetylation of N-Desmethyl-tadalafil
Objective: To synthesize this compound via N-acetylation of N-desmethyl-tadalafil.
Materials:
-
N-Desmethyl-tadalafil
-
Acetyl chloride
-
Triethylamine (B128534) (or another suitable base)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., DCM/methanol gradient)
Procedure:
-
Dissolve N-desmethyl-tadalafil (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of acetyl chloride (1.1 equivalents) in anhydrous DCM to the reaction mixture dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system to yield pure this compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: In Vitro PDE5 Inhibition Assay (Generic)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against the human PDE5 enzyme.
Materials:
-
Recombinant human PDE5 enzyme
-
cGMP substrate
-
[³H]-cGMP (radiolabeled tracer)
-
This compound (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl with MgCl₂)
-
Snake venom nucleotidase
-
Ion-exchange resin (e.g., DEAE-Sephadex)
-
Scintillation cocktail
-
96-well plates
-
Scintillation counter
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add the PDE5 enzyme, the cGMP substrate, the [³H]-cGMP tracer, and the various concentrations of this compound. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Incubate the plate at 37 °C for a specified time (e.g., 30 minutes) to allow the enzymatic reaction to proceed.
-
Stop the reaction by adding snake venom nucleotidase, which will hydrolyze the unreacted [³H]-cGMP to [³H]-guanosine.
-
Transfer the reaction mixture to a column containing the ion-exchange resin to separate the [³H]-GMP (product) from the unreacted [³H]-guanosine.
-
Elute the [³H]-GMP and collect it in scintillation vials.
-
Add scintillation cocktail to each vial and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using a suitable non-linear regression analysis.
Conclusion
This technical guide provides a comprehensive, albeit theoretical, overview of the synthesis and mechanism of action of this compound. Based on its structural similarity to tadalafil, it is highly probable that it functions as a PDE5 inhibitor. The proposed synthesis pathway offers a logical route to its chemical preparation. However, a lack of empirical data necessitates that this compound be treated as a new chemical entity with unknown pharmacological and toxicological properties. Further research, including full chemical characterization and in vitro and in vivo studies, is required to fully elucidate the profile of this compound.
References
- 1. This compound | 1446144-71-3 | Benchchem [benchchem.com]
- 2. uspnf.com [uspnf.com]
- 3. Tadalafil (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 4. Tadalafil - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. veeprho.com [veeprho.com]
- 7. clearsynth.com [clearsynth.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. researchgate.net [researchgate.net]
A Technical Guide to Novel Synthesis Methods for Acetaminotadalafil
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetaminotadalafil, a structural analogue of the phosphodiesterase type 5 (PDE5) inhibitor tadalafil (B1681874), presents a compelling target for medicinal chemistry research. This technical guide provides a comprehensive overview of proposed novel synthesis methods for this compound, ((6R,12aR)-2-acetamido-6-(1,3-benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione). The core of the proposed synthetic strategy is the construction of the tetracyclic β-carboline framework via the well-established Pictet-Spengler reaction, followed by the formation of the piperazinedione ring and subsequent functionalization to introduce the characteristic acetamido group. This document outlines detailed, plausible experimental protocols, presents key quantitative data in a structured format, and includes visualizations of the synthetic pathways to facilitate understanding and replication by researchers in the field.
Introduction
Proposed Synthetic Pathways for this compound
The synthesis of this compound can be logically approached in a multi-step sequence, beginning with the stereoselective formation of the core tetracyclic structure, followed by the elaboration of the piperazinedione ring and final N-acetylation. The key intermediate in this proposed synthesis is Aminotadalafil.
Pathway Overview
The overall proposed synthetic route is depicted below. The synthesis commences with the Pictet-Spengler reaction of D-tryptophan methyl ester with piperonal (B3395001) to form the key tetrahydro-β-carboline intermediate. This is followed by a series of reactions to construct the piperazinedione ring, leading to the formation of Aminotadalafil, which is then acetylated to yield the final product, this compound.
Figure 1: Proposed overall synthetic pathway for this compound.
Experimental Protocols
The following sections provide detailed, plausible experimental procedures for each key step in the synthesis of this compound. These protocols are based on established literature methods for the synthesis of tadalafil and its analogues.[5][6]
Step 1: Synthesis of (1R,3R)-1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid methyl ester (Tetrahydro-β-carboline Intermediate)
This crucial step involves the acid-catalyzed Pictet-Spengler reaction to create the tetracyclic core with the desired stereochemistry.
Methodology:
-
To a solution of D-tryptophan methyl ester (1.0 eq) and piperonal (1.1 eq) in dichloromethane (B109758) (CH2Cl2), cooled to 0 °C, trifluoroacetic acid (TFA, 2.0 eq) is added dropwise.
-
The reaction mixture is stirred at room temperature for 4-5 days.
-
The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting materials.
-
Upon completion, the reaction mixture is neutralized with a saturated aqueous solution of sodium bicarbonate (NaHCO3).
-
The organic layer is separated, and the aqueous layer is extracted with CH2Cl2.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na2SO4), and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired cis-(1R,3R) diastereomer.
| Parameter | Value | Reference |
| Starting Materials | D-Tryptophan methyl ester, Piperonal | [5] |
| Reagents | Trifluoroacetic acid, Dichloromethane | [5] |
| Reaction Time | 4-5 days | [5] |
| Temperature | 0 °C to Room Temperature | [5] |
| Typical Yield | 40-60% (of cis-isomer) | [5] |
Step 2: Synthesis of (1R,3R)-1-(1,3-benzodioxol-5-yl)-2-(2-chloroacetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid methyl ester (N-Chloroacetyl Intermediate)
The secondary amine of the tetrahydro-β-carboline intermediate is acylated with chloroacetyl chloride to prepare for the subsequent cyclization.
Methodology:
-
To a solution of the tetrahydro-β-carboline intermediate (1.0 eq) and sodium bicarbonate (1.2 eq) in chloroform (B151607) (CHCl3), chloroacetyl chloride (1.2 eq) is added dropwise at 0 °C.
-
The reaction mixture is stirred at room temperature for 12-16 hours.
-
The reaction is monitored by TLC.
-
Upon completion, the reaction mixture is washed with water and brine.
-
The organic layer is dried over anhydrous Na2SO4 and concentrated under reduced pressure to yield the crude N-chloroacetyl intermediate, which can often be used in the next step without further purification.
| Parameter | Value | Reference |
| Starting Material | Tetrahydro-β-carboline intermediate | [6] |
| Reagents | Chloroacetyl chloride, Sodium bicarbonate, Chloroform | [6] |
| Reaction Time | 12-16 hours | [6] |
| Temperature | 0 °C to Room Temperature | [6] |
| Typical Yield | >90% (crude) | [6] |
Step 3: Synthesis of Aminotadalafil ((6R,12aR)-2-amino-6-(1,3-benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione)
This step involves the cyclization of the N-chloroacetyl intermediate with hydrazine to form the piperazinedione ring with a free amino group.
Methodology:
-
A solution of the N-chloroacetyl intermediate (1.0 eq) in a suitable solvent such as methanol (B129727) or ethanol (B145695) is treated with hydrazine hydrate (2.0-3.0 eq).
-
The reaction mixture is heated to reflux for 6-8 hours.
-
The reaction progress is monitored by TLC.
-
After completion, the solvent is removed under reduced pressure.
-
The residue is taken up in ethyl acetate (B1210297) and washed with water to remove excess hydrazine.
-
The organic layer is dried over anhydrous Na2SO4 and concentrated.
-
The crude Aminotadalafil is purified by column chromatography or recrystallization.
| Parameter | Value | Reference |
| Starting Material | N-Chloroacetyl Intermediate | Proposed |
| Reagents | Hydrazine hydrate, Methanol/Ethanol | Proposed |
| Reaction Time | 6-8 hours | Proposed |
| Temperature | Reflux | Proposed |
| Typical Yield | 60-70% (estimated) | Proposed |
Step 4: Synthesis of this compound ((6R,12aR)-2-acetamido-6-(1,3-benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione)
The final step is the acetylation of the amino group of Aminotadalafil.
Methodology:
-
Aminotadalafil (1.0 eq) is dissolved in a mixture of pyridine and dichloromethane.
-
Acetic anhydride (1.2 eq) is added dropwise to the solution at 0 °C.
-
The reaction mixture is stirred at room temperature for 4-6 hours.
-
The reaction is monitored by TLC.
-
Upon completion, the reaction mixture is diluted with dichloromethane and washed successively with 1M HCl, saturated NaHCO3 solution, and brine.
-
The organic layer is dried over anhydrous Na2SO4 and concentrated under reduced pressure.
-
The crude this compound is purified by column chromatography or recrystallization to yield the final product.
| Parameter | Value | Reference |
| Starting Material | Aminotadalafil | Proposed |
| Reagents | Acetic anhydride, Pyridine, Dichloromethane | Proposed |
| Reaction Time | 4-6 hours | Proposed |
| Temperature | 0 °C to Room Temperature | Proposed |
| Typical Yield | 80-90% (estimated) | Proposed |
Visualization of Key Experimental Workflows
The following diagrams illustrate the logical flow of the key synthetic steps.
Figure 2: Workflow for the Pictet-Spengler Reaction.
References
- 1. Tadalafil | C22H19N3O4 | CID 110635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. Synthesis and Structure Revision of Dimeric Tadalafil Analogue Adulterants in Dietary Supplements [jstage.jst.go.jp]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Synthesis of Novel Tadalafil Analogues and their Evaluation as Phosphodiesterase Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Characterization of Acetaminotadalafil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetaminotadalafil is an analogue of tadalafil (B1681874), a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). Like its parent compound, it is presumed to be used for the treatment of erectile dysfunction. As a tadalafil analogue, its chemical structure is closely related, with a key modification that influences its physicochemical and pharmacological properties. This technical guide provides a comprehensive overview of the chemical characterization of this compound, including its structure, expected analytical data based on its similarity to tadalafil, and detailed experimental protocols for its analysis.
Chemical Structure and Properties
This compound is structurally derived from tadalafil. The core structure is a pyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione. The key differentiator in this compound is the substitution at the nitrogen of the piperazine (B1678402) ring.
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value |
| IUPAC Name | N-[(6R,12aR)-6-(1,3-Benzodioxol-5-yl)-3,4,6,7,12,12a-hexahydro-1,4-dioxopyrazino[1',2':1,6]pyrido[3,4-b]indol-2(1H)-yl]-acetamide[1] |
| CAS Number | 1446144-71-3[1] |
| Molecular Formula | C₂₃H₂₀N₄O₅[1] |
| Molecular Weight | 432.44 g/mol [1] |
| Exact Mass | 432.1434[1] |
| Appearance | Assumed to be a solid powder[1] |
| Solubility | Expected to be soluble in DMSO[1] |
Analytical Characterization
While specific experimental data for this compound is not widely available in public literature, its characterization would follow standard analytical techniques employed for tadalafil and its analogues.[2][3][4][5]
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for the identification, quantification, and purity assessment of this compound.
Table 2: Expected HPLC Parameters for this compound Analysis
| Parameter | Expected Value/Condition |
| Column | C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm)[6][7] |
| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate (B84403) or ammonium (B1175870) acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol)[6][8] |
| Detection | UV detection, likely around 280-295 nm, similar to tadalafil[6][8] |
| Flow Rate | Typically 1.0 mL/min[6][7][8] |
| Retention Time | Dependent on the specific method, but expected to be in the range of minutes[6][7] |
Mass Spectrometry (MS)
Mass spectrometry is crucial for confirming the molecular weight and fragmentation pattern of this compound.
Table 3: Predicted Mass Spectrometry Data for this compound
| Parameter | Predicted Value |
| Ionization Mode | Electrospray Ionization (ESI), positive mode |
| [M+H]⁺ Ion | m/z 433.1507 |
| Key Fragment Ions | Fragmentation is expected to be similar to tadalafil, with a major fragment corresponding to the loss of the acetamide (B32628) group and further fragmentation of the pyrazinopyridoindole core. A prominent fragment ion similar to that of tadalafil at m/z 268 is anticipated.[9][10][11] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for the definitive structural elucidation of this compound. The expected chemical shifts can be predicted based on the structure and comparison with tadalafil data.
Table 4: Predicted ¹H NMR Chemical Shifts for this compound (in DMSO-d₆)
| Protons | Predicted Chemical Shift (ppm) |
| Acetyl CH₃ | ~2.0 |
| Aromatic Protons | 6.8 - 7.6 |
| Dioxole -O-CH₂-O- | ~5.9-6.0 |
| Piperazine & Pyridoindole Protons | 2.8 - 4.5 |
Note: These are predicted values and actual experimental values may vary.
Experimental Protocols
The following are detailed methodologies for the key experiments used in the characterization of tadalafil analogues, which are directly applicable to this compound.
High-Performance Liquid Chromatography (HPLC) Protocol
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a known concentration.
-
Chromatographic System: Utilize an HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., Agilent Eclipse C18, 150 mm × 4.6 mm, 5 µm) is suitable.[8]
-
Mobile Phase: Prepare a mobile phase consisting of a mixture of 10 mM ammonium acetate and methanol (e.g., in a 35:65 v/v ratio).[8]
-
Isocratic Elution: Set the flow rate to 1.0 mL/min.
-
Detection: Monitor the eluent at a wavelength of approximately 280 nm.[8]
-
Injection: Inject a 20 µL aliquot of the sample solution.
-
Data Analysis: Record the chromatogram and determine the retention time and peak area for quantification and purity assessment.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol
-
Sample Preparation: Prepare the sample as described in the HPLC protocol.
-
LC System: Use a UPLC or HPLC system coupled to a tandem mass spectrometer.
-
Column: A C18 column is appropriate for separation.
-
Mobile Phase: A gradient or isocratic elution with a mobile phase such as methanol and 10 mM ammonium formate (B1220265) with 0.1% formic acid can be used.[9]
-
Mass Spectrometer: Operate the mass spectrometer in positive electrospray ionization mode.
-
MS/MS Analysis: For structural confirmation, perform MS/MS analysis on the [M+H]⁺ ion. The precursor ion (m/z 433.15) would be isolated and fragmented to produce a characteristic product ion spectrum.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in about 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
NMR Spectrometer: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.
-
¹³C NMR Acquisition: Acquire a ¹³C NMR spectrum, potentially using techniques like DEPT to aid in distinguishing carbon types.
-
2D NMR: For complete structural assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.
-
Data Processing: Process the acquired data using appropriate NMR software to obtain the final spectra for analysis.
Signaling Pathway and Experimental Workflow
This compound is expected to act as a PDE5 inhibitor, following the same signaling pathway as tadalafil.
Caption: PDE5 Inhibition Signaling Pathway.
The general workflow for the characterization of this compound would involve a series of analytical techniques to confirm its identity, purity, and structure.
Caption: Analytical Workflow for this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. Isolation and characterization of a novel tadalafil analogue adulterant, N-cyclohexyl nortadalafil, in a dietary supplement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation and structural characterization of a new tadalafil analog (chloropropanoylpretadalafil) found in a dietary supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Rapid Estimation of Tadalafil by Reverse-phase High-performance Liquid Chromatography Method in Bulk and Tablet Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tsijournals.com [tsijournals.com]
- 8. japsonline.com [japsonline.com]
- 9. Quantitation of tadalafil in human plasma using a sensitive and rapid LC-MS/MS method for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Validated UPLC-MS/MS method for the determination of tadalafil in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Acetaminotadalafil's Presumed Mechanism of Action on Phosphodiesterase Type 5 (PDE5): A Technical Guide
Disclaimer: The compound "acetaminotadalafil" is recognized primarily as an unapproved analog and potential adulterant of the well-established phosphodiesterase type 5 (PDE5) inhibitor, tadalafil (B1681874).[1] As such, dedicated peer-reviewed studies detailing its specific binding kinetics, potency, and full pharmacological profile are not available in the public domain. This guide, therefore, extrapolates the mechanism of action based on the extensively studied pharmacology of tadalafil and the general structure-activity relationships of PDE5 inhibitors.
Executive Summary
This document provides a detailed technical overview of the presumed mechanism of action of this compound on the phosphodiesterase type 5 (PDE5) enzyme. Based on its structural similarity to tadalafil, this compound is hypothesized to be a competitive inhibitor of PDE5. This inhibition leads to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP), resulting in smooth muscle relaxation and vasodilation. This guide outlines the foundational signaling pathway, presents quantitative data for the parent compound tadalafil for comparative purposes, details relevant experimental protocols for inhibitor characterization, and provides visual diagrams to illustrate key processes. This content is intended for researchers, scientists, and professionals in drug development.
The cGMP Signaling Pathway and PDE5's Role
The physiological process of smooth muscle relaxation, particularly in the corpus cavernosum of the penis and in pulmonary vasculature, is mediated by the nitric oxide (NO)-cGMP signaling pathway.[2][3][4]
-
Initiation: The pathway is initiated by the release of nitric oxide from nerve endings and endothelial cells, often in response to sexual stimulation.[4][5]
-
Enzyme Activation: NO diffuses into adjacent smooth muscle cells and activates the enzyme guanylate cyclase.[4]
-
Second Messenger Synthesis: Activated guanylate cyclase catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[4]
-
Smooth Muscle Relaxation: Elevated intracellular cGMP levels activate protein kinase G (PKG), which in turn phosphorylates several downstream targets. This leads to a decrease in intracellular calcium concentrations, resulting in smooth muscle relaxation and vasodilation.[6]
-
Signal Termination: The action of cGMP is terminated by phosphodiesterases, primarily PDE5, which hydrolyzes cGMP to its inactive form, 5'-GMP.[7][8]
PDE5 inhibitors like tadalafil, and presumably this compound, exert their effect at this final step. By blocking the degradative action of PDE5, they maintain elevated levels of cGMP, thereby enhancing and prolonging the smooth muscle relaxation and vasodilation initiated by NO.[7][8]
Structure-Activity Relationship and Presumed Binding
Tadalafil is a β-carboline-based PDE5 inhibitor.[9] Its structure allows it to competitively bind to the catalytic site of PDE5, which is normally occupied by cGMP.[7][9] The binding of tadalafil and other inhibitors to PDE5 typically involves key interactions within the enzyme's active site, including hydrogen bonds with an invariant glutamine residue (Gln817) and hydrophobic interactions within a pocket.[10][11]
This compound is an analog of tadalafil. While its exact structure is not consistently published, the name implies the addition of an acetaminophen-like moiety (N-acetyl-p-aminophenol group). This modification would alter the molecule's size, polarity, and steric profile. It is plausible that the core β-carboline structure, essential for PDE5 binding, is retained. The additional functional groups could influence binding affinity and selectivity against other PDE isoforms (e.g., PDE6 and PDE11).[2][12] However, without empirical data, the precise impact on inhibitory potency remains speculative.
Quantitative Data (Tadalafil as Reference)
No specific quantitative data (e.g., IC50, Ki) for this compound's PDE5 inhibition is available in peer-reviewed literature. The following table summarizes key pharmacokinetic and pharmacodynamic parameters for tadalafil to provide a benchmark for the expected performance of a potent PDE5 inhibitor.
| Parameter | Value (for Tadalafil) | Description | Reference(s) |
| IC50 for PDE5 | 0.9 - 4 nM | Concentration causing 50% inhibition of the enzyme in vitro. | [13] |
| Selectivity | >700-fold for PDE5 vs. PDE6 | Higher selectivity for PDE5 over PDE6 is associated with a lower incidence of visual disturbances. | [9] |
| Time to Cmax | 2 hours (median) | Time to reach maximum plasma concentration after oral administration. | [14] |
| Terminal Half-life (t1/2) | 17.5 hours | The long half-life allows for an extended duration of action. | [2][8][11] |
| Protein Binding | 94% | Percentage of the drug bound to plasma proteins. | [14] |
Experimental Protocols for Inhibitor Characterization
To characterize the mechanism of action of a novel compound like this compound on PDE5, a series of standard biochemical and cellular assays would be required.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against purified PDE5 enzyme.
Methodology: A common method is the two-step enzymatic assay:
-
PDE5 Reaction: Purified recombinant human PDE5 is incubated with the test compound (at various concentrations) and a known concentration of cGMP as the substrate. The reaction is allowed to proceed for a set time at 37°C.
-
Conversion and Detection: The reaction is stopped, and a second enzyme, alkaline phosphatase, is added to convert the 5'-GMP product into guanosine. The amount of guanosine produced is then quantified, typically using reverse-phase high-performance liquid chromatography (HPLC) with UV detection.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control (no inhibitor). The IC50 value is determined by fitting the data to a dose-response curve.
Objective: To confirm that the compound increases intracellular cGMP levels in a cellular context.
Methodology:
-
Cell Culture: Use a relevant cell line that expresses PDE5, such as human corpus cavernosum smooth muscle cells (hCCSMCs).
-
Stimulation and Treatment: Treat the cells with the test compound for a predetermined time. Then, stimulate the cells with a nitric oxide donor (e.g., sodium nitroprusside) to activate guanylate cyclase.
-
Cell Lysis and Quantification: Lyse the cells and measure the intracellular cGMP concentration using a competitive enzyme-linked immunosorbent assay (ELISA) kit.
-
Analysis: Compare the cGMP levels in compound-treated cells to those in control cells (stimulated but untreated) to determine the compound's effect on cGMP accumulation.
Conclusion
While this compound is not an approved therapeutic agent and lacks specific pharmacological data, its structural relationship to tadalafil strongly suggests it functions as a competitive inhibitor of the PDE5 enzyme. Its mechanism of action is presumed to mirror that of tadalafil, involving the potentiation of the NO/cGMP signaling pathway by preventing cGMP degradation. This leads to enhanced smooth muscle relaxation and vasodilation. Definitive characterization of its potency, selectivity, and safety profile would require rigorous execution of the experimental protocols outlined in this guide. The presence of such analogs as adulterants in unregulated products poses a significant public health risk due to unknown efficacy and potential for adverse effects.
References
- 1. pde-5 inhibitor tadalafil: Topics by Science.gov [science.gov]
- 2. Tadalafil - Wikipedia [en.wikipedia.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. What is the mechanism of Tadalafil? [synapse.patsnap.com]
- 5. droracle.ai [droracle.ai]
- 6. researchgate.net [researchgate.net]
- 7. Phosphodiesterase-5 (PDE5) Inhibitors In the Management of Erectile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tadalafil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Tadalafil in the treatment of erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An insight into the pharmacophores of phosphodiesterase-5 inhibitors from synthetic and crystal structural studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tadalafil: Mechanism of Action and Pharmacokinetics_Chemicalbook [chemicalbook.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Synthesis of Novel Tadalafil Analogues and their Evaluation as Phosphodiesterase Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
In-Vitro Activity of Acetaminotadalafil: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetaminotadalafil is a structural analog of tadalafil (B1681874), a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). It has been identified as an undeclared ingredient in various dietary supplements marketed for male enhancement. While the in-vitro activity of tadalafil is well-documented, specific pharmacological data for this compound remains scarce in publicly available scientific literature. This technical guide provides a comprehensive overview of the known in-vitro properties of this compound, supplemented with data from its parent compound, tadalafil, to infer its likely mechanism of action and biological effects. This document summarizes the available quantitative data, outlines relevant experimental protocols for its characterization, and visualizes the key signaling pathways involved in the action of PDE5 inhibitors.
Introduction
Tadalafil is a widely prescribed therapeutic agent for erectile dysfunction and pulmonary arterial hypertension. Its mechanism of action involves the selective inhibition of cGMP-specific phosphodiesterase type 5 (PDE5)[1]. This compound, as an analog, is presumed to share this mechanism. The presence of this compound in unregulated supplements poses a potential health risk due to the lack of safety and efficacy data. A thorough understanding of its in-vitro activity is crucial for regulatory assessment and for drug development professionals exploring novel PDE5 inhibitors.
Quantitative In-Vitro Data
Specific in-vitro pharmacological data for this compound is limited. The most definitive quantitative value found is its half-maximal inhibitory concentration (IC50) as determined by an immunochromatographic sensor, which reflects its binding affinity to a specific polyclonal antibody rather than its direct enzymatic inhibition of PDE5.
Table 1: In-Vitro Activity of this compound
| Parameter | Value | Assay Type | Reference |
| IC50 | 11.46 ng/mL | Immunochromatographic Sensor | [2] |
For a comparative perspective, the in-vitro activity of the parent compound, tadalafil, against PDE5 is well-characterized.
Table 2: In-Vitro Activity of Tadalafil (for comparison)
| Parameter | Value | Target | Reference |
| IC50 | 5 nM | PDE5 | [3] |
| IC50 | 4.5 µM | Inhibition of IPAH-PASMC proliferation | [4] |
Mechanism of Action
This compound is expected to act as a selective inhibitor of PDE5, mirroring the mechanism of tadalafil. PDE5 is a key enzyme in the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway, which regulates smooth muscle relaxation and vasodilation.
The NO/cGMP Signaling Pathway
Sexual stimulation triggers the release of nitric oxide (NO) from nerve endings and endothelial cells in the corpus cavernosum. NO activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. Elevated intracellular cGMP levels lead to the activation of protein kinase G (PKG), resulting in the phosphorylation of several downstream targets. This cascade ultimately causes a decrease in intracellular calcium concentrations, leading to smooth muscle relaxation, increased blood flow, and penile erection. PDE5 specifically hydrolyzes cGMP, thus terminating the signaling cascade. By inhibiting PDE5, this compound would prevent the degradation of cGMP, leading to its accumulation and prolonged vasodilation.
Experimental Protocols
While specific protocols for this compound are not available, the following are standard in-vitro assays used to characterize PDE5 inhibitors like tadalafil. These methods are directly applicable to the study of this compound.
PDE5 Inhibition Assay
This assay quantifies the inhibitory activity of a compound against the PDE5 enzyme.
Objective: To determine the IC50 value of this compound for PDE5.
Principle: The assay measures the conversion of a fluorescently labeled cGMP substrate to its corresponding monophosphate by the PDE5 enzyme. In the presence of an inhibitor, the rate of this conversion is reduced.
Materials:
-
Recombinant human PDE5 enzyme
-
Fluorescently labeled cGMP substrate (e.g., FAM-cGMP)
-
Assay buffer (e.g., Tris-HCl, MgCl2)
-
This compound (dissolved in DMSO)
-
96-well microplate
-
Plate reader capable of fluorescence polarization or intensity measurement
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
Add the PDE5 enzyme to each well of the microplate.
-
Add the different concentrations of this compound to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorescently labeled cGMP substrate to all wells.
-
Incubate the plate at room temperature for a specified reaction time (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding a stop solution or by heat inactivation).
-
Measure the fluorescence polarization or intensity using a plate reader.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by plotting the inhibition data against the log of the inhibitor concentration and fitting to a sigmoidal dose-response curve.
In-Vitro Cytotoxicity Assay
This assay assesses the potential of a compound to cause cell death.
Objective: To determine the cytotoxic effects of this compound on various cell lines and calculate its IC50 for cytotoxicity.
Principle: A common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to purple formazan (B1609692) crystals, which can be solubilized and quantified spectrophotometrically.
Materials:
-
Human cell lines (e.g., HEK293T for normal kidney, MCF-7 for breast cancer)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics
-
This compound (dissolved in DMSO)
-
MTT solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in cell culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a CO2 incubator.
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Remove the medium and dissolve the formazan crystals in the solubilization buffer.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a spectrophotometer.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value for cytotoxicity.
Potential Signaling Pathways and Cellular Effects
Based on the known effects of tadalafil and other PDE5 inhibitors, this compound may influence several downstream signaling pathways and cellular processes beyond smooth muscle relaxation.
Anti-proliferative and Pro-apoptotic Effects
Studies on tadalafil have shown that it can inhibit the proliferation of certain cancer cells, such as those in idiopathic pulmonary arterial hypertension, and induce apoptosis[4]. These effects are often associated with the accumulation of cGMP and activation of PKG, which can modulate various downstream signaling cascades, including those involved in cell cycle regulation and apoptosis.
Modulation of other Signaling Pathways
The NO/cGMP pathway intersects with other critical cellular signaling pathways. For instance, tadalafil has been shown to integrate with the hydrogen sulfide (B99878) (H2S) signaling pathway to inhibit high glucose-induced matrix protein synthesis in podocytes, involving the activation of AMP-activated protein kinase (AMPK)[5]. Furthermore, in neuronal cells, tadalafil can modulate the dopamine (B1211576) D2 receptor expression and has neuroprotective effects[6].
Conclusion and Future Directions
This compound is an analog of tadalafil with confirmed presence in adulterated supplements. While its in-vitro characterization is incomplete, it is strongly presumed to be a PDE5 inhibitor. The available data on its antibody binding affinity provides a starting point for its quantification. The experimental protocols and signaling pathways described in this guide, based on the well-established pharmacology of tadalafil, provide a robust framework for the future in-vitro investigation of this compound. Further research is imperative to fully characterize its PDE5 inhibitory potency, selectivity, cytotoxicity profile, and its effects on various cellular signaling pathways. Such data are essential for a comprehensive risk assessment and for understanding its full pharmacological profile.
References
- 1. Tadalafil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Tadalafil induces antiproliferation, apoptosis, and phosphodiesterase type 5 downregulation in idiopathic pulmonary arterial hypertension in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tadalafil Integrates Nitric Oxide-Hydrogen Sulfide Signaling to Inhibit High Glucose-induced Matrix Protein Synthesis in Podocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective effects of tadalafil on gerbil dopaminergic neurons following cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Solubility and Stability of Acetaminotadalafil and its Parent Compound, Tadalafil
A Note to the Reader: This technical guide addresses the solubility and stability of acetaminotadalafil. However, a comprehensive literature search revealed a significant scarcity of detailed, publicly available physicochemical data specifically for this compound, a known analogue of tadalafil (B1681874). This compound is primarily documented in the context of its illicit inclusion in dietary supplements and its analytical detection.
Therefore, to provide a thorough and useful resource for researchers, scientists, and drug development professionals, this guide presents the available information for this compound and supplements it with extensive, detailed data on the solubility and stability of its well-characterized parent compound, tadalafil. The data for tadalafil serves as a critical reference point for understanding the potential properties of its analogues.
This compound: An Overview
This compound is a structural analogue of tadalafil, the active ingredient in medications used to treat erectile dysfunction and pulmonary arterial hypertension. It is classified as a phosphodiesterase type 5 (PDE5) inhibitor. While its pharmacological activity is presumed to be similar to tadalafil, it is not an approved pharmaceutical ingredient.
Chemical Identity
| Property | Value |
| Chemical Name | N-[(6R,12aR)-6-(1,3-Benzodioxol-5-yl)-1,4-dioxo-1,2,3,4,6,7,12,12a-octahydropyrazino[1',2':1,6]pyrido[3,4-b]indol-2-yl]acetamide |
| CAS Number | 1446144-71-3 |
| Molecular Formula | C₂₃H₂₀N₄O₅ |
| Molecular Weight | 432.44 g/mol |
Known Solubility of this compound
-
Soluble in: Dimethyl sulfoxide (B87167) (DMSO)[1].
-
General observations for phosphodiesterase-5 inhibitors suggest they have good solubility in common NMR solvents such as deuterated chloroform (B151607) (CDCl₃) and dimethyl sulfoxide (DMSO-d₆).
-
Qualitative reports indicate that tadalafil and its analogues may have solubility issues in methanol (B129727) as compared to acetonitrile.
Due to the lack of detailed data, the following sections will focus on the extensively studied parent compound, tadalafil.
Tadalafil: A Comprehensive Solubility and Stability Profile
Tadalafil is classified as a Biopharmaceutics Classification System (BCS) Class II drug, which is characterized by low solubility and high permeability.
Quantitative Solubility of Tadalafil
The solubility of tadalafil has been determined in various aqueous and organic solvents.
Table 1: Solubility of Tadalafil in Organic Solvents
| Solvent | Solubility (mg/mL) | Temperature (°C) |
| Dimethyl sulfoxide (DMSO) | ~20 | Not Specified |
| Dimethylformamide (DMF) | ~25 | Not Specified |
| Transcutol® HP | 48.33 ± 0.004 | Not Specified |
| Kolliphor® PS80 | 42.74 ± 2.29 | Not Specified |
| Kolliphor® EL | 41.87 ± 2.50 | Not Specified |
| Kollisolv® PEG 400 | 40.70 ± 0.30 | Not Specified |
| Kolliphor® HS15 | 31.40 ± 3.63 | Not Specified |
Table 2: Mole Fraction Solubility of Tadalafil in Pure Solvents at Various Temperatures [2][3]
| Temperature (K) | Water (x 10⁻⁷) | Ethanol (x 10⁻⁴) | Propylene Glycol (x 10⁻⁴) | PEG-400 (x 10⁻²) | Transcutol (x 10⁻³) |
| 298.15 | 5.74 | 1.77 | 4.10 | 1.86 | 8.76 |
| 303.15 | - | - | - | - | - |
| 308.15 | - | - | - | - | - |
| 313.15 | - | - | - | - | - |
| 318.15 | - | - | - | - | - |
| 323.15 | - | - | - | - | - |
| 328.15 | - | - | - | - | - |
| 333.15 | - | - | - | - | - |
Note: A comprehensive dataset for all temperatures was not available in a single source. The table structure is provided for illustrative purposes based on available data points.
Table 3: Aqueous Solubility of Tadalafil at Different pH Values [4]
| pH | Solubility (mg/mL) |
| 1.2 (0.1 N HCl) | 0.0016 |
| 4.5 | 0.0025 |
| 7.4 (Phosphate Buffer) | 0.00206 ± 0.00003 |
The aqueous solubility of tadalafil is pH-independent across the physiological pH range.[4]
Stability of Tadalafil: Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. Tadalafil has been subjected to various stress conditions as per the International Council for Harmonisation (ICH) guidelines.
Table 4: Summary of Tadalafil Forced Degradation Results
| Stress Condition | Observations |
| Acidic Hydrolysis (e.g., 1 N HCl, reflux at 60°C for 10 hours) | Significant degradation observed. A primary degradation product has been identified.[5][6] |
| Alkaline Hydrolysis (e.g., 1 N NaOH, reflux at 60°C) | The drug is particularly labile under alkaline conditions, with degradation observed.[7][8] |
| Oxidative Degradation (e.g., 3-6% H₂O₂, room temperature) | Some degradation occurs under oxidative stress.[7][9] |
| Thermal Degradation (e.g., 120°C for 48 hours) | The drug is generally stable to thermal stress.[6][7] |
| Photolytic Degradation (e.g., UV light at 254 nm and 366 nm) | The drug is generally stable to photolytic stress.[6][7] |
Experimental Protocols
The following are representative methodologies for conducting solubility and stability studies for tadalafil, which can be adapted for this compound.
Solubility Determination: Shake Flask Method
-
Preparation: An excess amount of the compound (tadalafil or this compound) is added to a known volume of the selected solvent (e.g., water, buffer of specific pH, organic solvent) in a sealed container.
-
Equilibration: The containers are agitated in a constant temperature water bath or shaker for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. A shaking time of 6 hours has been found to be optimal for tadalafil in some studies.
-
Sample Collection and Preparation: After equilibration, the suspension is allowed to settle. An aliquot of the supernatant is carefully withdrawn and filtered through a suitable membrane filter (e.g., 0.45 µm) to remove any undissolved solid.
-
Analysis: The filtrate is then appropriately diluted with the mobile phase and the concentration of the dissolved compound is determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[10]
Stability Study: Forced Degradation Protocol
-
Stock Solution Preparation: A stock solution of the compound is prepared in a suitable solvent, such as methanol or a mixture of methanol and water.
-
Stress Conditions:
-
Acid Hydrolysis: The stock solution is mixed with an equal volume of an acid solution (e.g., 1 N HCl) and may be heated (e.g., refluxed at 60°C) for a specified duration.
-
Base Hydrolysis: The stock solution is mixed with an equal volume of a base solution (e.g., 1 N NaOH) and may be heated for a specified duration.
-
Oxidative Degradation: The stock solution is mixed with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) and kept at room temperature for a defined period.
-
Thermal Degradation: The solid drug substance is kept in a hot air oven at a high temperature (e.g., 120°C) for a specified time.
-
Photolytic Degradation: The solid drug substance is exposed to UV light (e.g., 254 nm and 366 nm) in a photostability chamber for a defined duration.
-
-
Sample Neutralization and Dilution: After the stress period, the acidic and basic samples are neutralized. All stressed samples are then diluted with the mobile phase to a suitable concentration for analysis.
-
Analysis: The stressed samples are analyzed by a stability-indicating HPLC method to separate the parent drug from any degradation products. Peak purity analysis is often performed using a photodiode array (PDA) detector to ensure that the parent drug peak is free from any co-eluting impurities.[6][9][11]
Visualizations: Workflows and Pathways
Experimental Workflow for Solubility Determination
Caption: Workflow for Shake Flask Solubility Determination.
General Workflow for Forced Degradation Study
Caption: Forced Degradation Study Workflow.
Known Degradation Pathway of Tadalafil under Acidic Conditions
Caption: Tadalafil Degradation in Acidic Conditions.[5][12]
Conclusion
While specific physicochemical data for this compound remains elusive, the comprehensive solubility and stability profiles of its parent compound, tadalafil, provide a robust framework for researchers and drug development professionals. Tadalafil's low aqueous solubility and susceptibility to degradation under hydrolytic (both acidic and basic) and oxidative conditions are key characteristics that are likely to be reflected in its analogue, this compound. The experimental protocols and workflows detailed in this guide offer a practical starting point for the characterization of this compound and other related compounds. Further research is warranted to establish the specific solubility and stability parameters of this compound to fully understand its behavior and potential risks.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. asianpubs.org [asianpubs.org]
- 7. Stress Degradation Studies on Tadalafil and Development of a Validated Stability-Indicating LC Assay for Bulk Drug and Pharmaceutical Dosage Form [agris.fao.org]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 11. Stability-Indicating RP-HPLC Method for the Determination of Ambrisentan and Tadalafil in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Degradation Studies of Tadalafil: Identification, Isolation and Structure Characterization of Stress Degradation Product using LC-MS, Mass Mediated Prep-HPLC, NMR, HRMS | Semantic Scholar [semanticscholar.org]
Preliminary Pharmacokinetic Profile of Acetaminotadalafil: A Review of Component Pharmacokinetics and Potential Interactions
Disclaimer: The compound "Acetaminotadalafil" is not a recognized pharmaceutical entity based on currently available scientific literature. This document provides a detailed technical guide on the individual pharmacokinetic profiles of its constituent components, Tadalafil (B1681874) and Acetaminophen (B1664979), and explores their potential interactions. This information is intended for researchers, scientists, and drug development professionals.
Introduction
While a specific compound named "this compound" has not been identified in scientific literature, the potential for co-administration of Tadalafil and Acetaminophen necessitates a thorough understanding of their individual pharmacokinetic properties and potential for drug-drug interactions. Tadalafil is a long-acting phosphodiesterase type 5 (PDE5) inhibitor used for the treatment of erectile dysfunction and pulmonary arterial hypertension.[1][2] Acetaminophen is a widely used analgesic and antipyretic. An understanding of their respective absorption, distribution, metabolism, and excretion (ADME) profiles is crucial for predicting the safety and efficacy of their combined use.
Pharmacokinetic Profile of Tadalafil
Tadalafil exhibits a predictable pharmacokinetic profile characterized by rapid absorption and a long half-life.[3][4] Its pharmacokinetics are linear with respect to dose and time.[3][4]
Quantitative Pharmacokinetic Data for Tadalafil
| Parameter | Value | Reference |
| Time to Maximum Concentration (Tmax) | 2 hours (median) | [2][3][4][5] |
| Maximum Concentration (Cmax) | 378 µg/L (for a 20 mg dose) | [3][4] |
| Area Under the Curve (AUC) | Proportional to dose | [3][4] |
| Oral Bioavailability | Approximately 80% | [1] |
| Apparent Volume of Distribution (Vz/F) | 62.6 L | [3][4] |
| Plasma Protein Binding | 94% | [3][5] |
| Mean Oral Clearance (CL/F) | 2.48 L/h | [3][4] |
| Elimination Half-Life (t1/2) | 17.5 hours | [3][4][5] |
| Excretion | ~61% in feces (as metabolites), ~36% in urine (as metabolites) | [1][3][5] |
Experimental Protocols for Tadalafil Pharmacokinetic Studies
The pharmacokinetic parameters of tadalafil have been characterized in multiple clinical pharmacology studies involving healthy male and female subjects.[3]
-
Study Design: A common design is a single-dose, crossover study. For example, to assess food effects, subjects received a single 20 mg dose on two separate occasions: once after an overnight fast and once after a high-fat breakfast.[3] Dose proportionality has been evaluated using a four-treatment, four-period, four-sequence, crossover design with single doses of 2.5, 5, 10, and 20 mg in a fasted state.[3] Multiple-dose pharmacokinetics have been assessed in studies where subjects received daily doses for a period of 10 days to determine steady-state concentrations.[4]
-
Subject Population: Studies have been conducted in healthy adult subjects.[3][5] The influence of intrinsic factors such as age, gender, and body mass index (BMI) has also been evaluated.[3]
-
Drug Administration: Tadalafil was administered orally as tablets.[3]
-
Sample Collection: Blood samples were collected at various time points post-dose to determine plasma concentrations of tadalafil.
-
Analytical Method: Plasma concentrations of tadalafil were quantified using validated analytical methods, though specific details of the assays are not provided in the summarized texts.
Pharmacokinetic Profile of Acetaminophen
Acetaminophen is a well-characterized drug with a relatively short half-life. Its metabolism is a critical factor in its safety profile, particularly concerning potential hepatotoxicity at high doses.
Quantitative Pharmacokinetic Data for Acetaminophen
Detailed quantitative pharmacokinetic data for Acetaminophen was not the primary focus of the provided search results. However, key metabolic and interaction information is available.
Metabolism and Potential for Interaction
Acetaminophen is primarily metabolized in the liver through glucuronidation and sulfation. A small fraction is metabolized by the cytochrome P450 (CYP) enzyme system, particularly CYP2E1, to a reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI). Under normal conditions, NAPQI is detoxified by glutathione (B108866). However, in cases of overdose or in the presence of CYP inducers, the production of NAPQI can overwhelm the glutathione stores, leading to liver damage.
Potential Pharmacokinetic Interactions between Tadalafil and Acetaminophen
The primary concern for a drug-drug interaction between Tadalafil and Acetaminophen revolves around their metabolic pathways.
-
Tadalafil Metabolism: Tadalafil is predominantly metabolized by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[1][3][5]
-
Acetaminophen Metabolism: As mentioned, Acetaminophen is partially metabolized by CYP enzymes.
One search result indicates that Acetaminophen may decrease the excretion rate of Tadalafil, which could result in a higher serum level of Tadalafil.[6] Conversely, another source suggests that barbiturates, which can induce CYP450 enzymes, may increase the hepatotoxic potential of acetaminophen and decrease its therapeutic effects.[7] While not a direct interaction, this highlights the sensitivity of acetaminophen's metabolism to enzyme induction.
Visualizations
Tadalafil Metabolism Pathway
Caption: Metabolic pathway of Tadalafil.
Acetaminophen Metabolism Pathway
Caption: Metabolic pathways of Acetaminophen.
Potential Drug-Drug Interaction Workflow
Caption: Potential interaction between Tadalafil and Acetaminophen metabolism.
Conclusion
In the absence of data on a specific "this compound" compound, this guide provides a comprehensive overview of the individual pharmacokinetic profiles of Tadalafil and Acetaminophen. Tadalafil is characterized by its long half-life and metabolism primarily via CYP3A4. Acetaminophen is metabolized through several pathways, with a minor route involving CYP enzymes that is critical to its safety profile. The potential for a pharmacokinetic interaction, specifically the decreased excretion of Tadalafil in the presence of Acetaminophen, warrants further investigation. Researchers and clinicians should consider these individual profiles and the potential for interaction when contemplating the co-administration of these two drugs. Future studies are needed to definitively characterize the pharmacokinetic and pharmacodynamic consequences of their combined use.
References
- 1. Tadalafil in the treatment of erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tadalafil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Tadalafil pharmacokinetics in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tadalafil pharmacokinetics in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Drug Interactions for Tadalafil - 2 Major Interactions - 744 Total Interactions [prescriberpoint.com]
- 7. drugs.com [drugs.com]
Acetaminotadalafil: A Technical Whitepaper on its Discovery, Origin, and Analytical Characterization
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Acetaminotadalafil has emerged not through conventional pharmaceutical research and development, but as an unapproved and undeclared synthetic analogue of tadalafil (B1681874), a potent phosphodiesterase type 5 (PDE5) inhibitor. Its discovery is a testament to the ongoing challenges in the regulation of dietary supplements and the sophisticated analytical techniques required to identify novel adulterants. This technical guide provides a comprehensive overview of the discovery, inferred origin, and detailed analytical methodologies for the characterization of this compound. The information presented herein is intended to support researchers, analytical scientists, and regulatory professionals in understanding and detecting this and similar unauthorized synthetic compounds.
Introduction: The Emergence of a Tadalafil Analogue
The landscape of dietary supplements marketed for sexual enhancement is fraught with the illegal adulteration of synthetic phosphodiesterase type 5 (PDE5) inhibitors. These undeclared ingredients pose significant health risks to consumers, who may be unknowingly exposed to potent pharmaceutical compounds. This compound is a prime example of such a substance, identified through forensic analysis of products falsely claimed to be "all natural." Unlike its parent compound, tadalafil, which underwent rigorous clinical trials and regulatory approval, this compound has no established safety or efficacy profile.
Origin : The origin of this compound is not linked to any recognized pharmaceutical development program. Instead, it is believed to be synthesized in clandestine laboratories for the purpose of circumventing regulations and deceiving consumers. Its "discovery" was made by analytical chemists screening for known and unknown PDE5 inhibitors in suspect dietary supplements[1].
Chemical Identity and Properties
This compound is structurally related to tadalafil, with the key difference being the presence of an acetyl group. It is specifically an acetylated derivative of aminotadalafil[1].
| Property | Value | Reference |
| Chemical Name | N-[(6R,12aR)-6-(1,3-Benzodioxol-5-yl)-3,4,6,7,12,12a-hexahydro-1,4-dioxopyrazino[1',2':1,6]pyrido[3,4-b]indol-2(1H)-yl]-acetamide | [1] |
| CAS Number | 1446144-71-3 | [1] |
| Molecular Formula | C₂₃H₂₀N₄O₅ | [1] |
| Molecular Weight | 432.44 g/mol | [1] |
Inferred Synthesis Pathway
While no formal synthesis of this compound has been published in peer-reviewed scientific literature for therapeutic purposes, its structure suggests a straightforward synthetic route originating from known tadalafil synthesis pathways. The likely final step is the acetylation of aminotadalafil, a known tadalafil analogue.
Figure 1: Inferred synthetic pathway for this compound.
Analytical Characterization and Experimental Protocols
The identification of this compound in adulterated supplements relies on a combination of chromatographic and spectroscopic techniques. The following protocols are based on the methodologies described in the scientific literature for its characterization[1].
High-Performance Liquid Chromatography (HPLC)
-
Objective : To separate this compound from other components in a sample matrix.
-
Instrumentation : A standard HPLC system equipped with a photodiode array (PDA) detector.
-
Column : C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase : A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is typically effective.
-
Flow Rate : 1.0 mL/min.
-
Detection : UV detection at approximately 225 nm and 285 nm.
-
Sample Preparation : Extraction of the supplement with a suitable organic solvent like methanol (B129727) or acetonitrile, followed by filtration.
Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-TOF/MS)
-
Objective : To determine the accurate mass and elemental composition of the molecule for structural elucidation.
-
Instrumentation : A high-resolution mass spectrometer coupled with an HPLC system.
-
Ionization Mode : Electrospray Ionization (ESI) in positive mode.
-
Mass Analysis : Full scan mode to obtain the accurate mass of the protonated molecule [M+H]⁺.
-
Fragmentation Analysis : Tandem mass spectrometry (MS/MS) to obtain a characteristic fragmentation pattern for structural confirmation.
| Parameter | Observed Value |
| [M+H]⁺ (m/z) | 433.1507 |
| Elemental Composition | C₂₃H₂₁N₄O₅ |
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective : To provide detailed structural information, including the connectivity of atoms and stereochemistry.
-
Instrumentation : A high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Solvent : Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Experiments :
-
¹H NMR: To identify the chemical shifts and coupling constants of protons.
-
¹³C NMR: To identify the chemical shifts of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): To establish correlations between protons and carbons, confirming the molecular structure.
-
Experimental Workflow for Identification
The following diagram illustrates the logical workflow for the identification and confirmation of this compound in a suspect sample.
Figure 2: Experimental workflow for the identification of this compound.
Biological Activity and Signaling Pathway
As an analogue of tadalafil, this compound is presumed to act as a phosphodiesterase type 5 (PDE5) inhibitor. The mechanism of action of PDE5 inhibitors is well-established. They prevent the degradation of cyclic guanosine (B1672433) monophosphate (cGMP) in the corpus cavernosum, leading to smooth muscle relaxation and increased blood flow, which facilitates penile erection upon sexual stimulation.
Figure 3: Presumed signaling pathway of this compound as a PDE5 inhibitor.
Note: The biological activity and potency of this compound as a PDE5 inhibitor have not been formally quantified in published studies. Its effects on other phosphodiesterase isoforms are also unknown, highlighting the potential for unforeseen side effects.
Conclusion and Future Directions
The discovery of this compound underscores the critical need for robust and continuous surveillance of the dietary supplement market. For researchers and analytical scientists, the challenge lies in developing rapid and reliable methods for the detection of an ever-growing list of novel synthetic adulterants. Future research should focus on:
-
The development of certified reference standards for this compound to aid in its quantitative analysis.
-
In vitro and in vivo studies to determine its pharmacological and toxicological profile.
-
The investigation of its metabolic fate in the human body.
This technical guide serves as a foundational resource for the scientific and regulatory communities to better understand and address the challenges posed by compounds like this compound.
References
Acetaminotadalafil's Interaction with Phosphodiesterases: A Technical Review of Tadalafil and its Analogs
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide explores the binding affinity of phosphodiesterase (PDE) inhibitors, with a primary focus on tadalafil (B1681874) and its analogs. As of the latest literature review, there is a notable absence of publicly available scientific data concerning the specific binding affinity of acetaminotadalafil to any phosphodiesterase isoforms. This compound, identified with the molecular formula C₂₃H₂₀N₄O₅, is presumed to be an analog of tadalafil. However, without a definitive chemical structure or empirical data, any discussion of its specific interactions remains speculative.
Consequently, this guide provides a comprehensive overview of the well-documented binding affinities of the parent compound, tadalafil, and several of its key analogs. This information serves as a crucial reference point for understanding the structure-activity relationships of tadalafil-related compounds and for guiding future research into novel analogs like this compound. The guide includes detailed experimental protocols for assessing PDE binding affinity and visual representations of the relevant signaling pathways and experimental workflows.
Tadalafil and its Analogs: Phosphodiesterase Binding Affinity
Tadalafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). Its high affinity and selectivity for PDE5 are central to its therapeutic effects. The binding affinities of tadalafil and its analogs are typically quantified by the half-maximal inhibitory concentration (IC₅₀) or the inhibitory constant (Kᵢ).
Table 1: Phosphodiesterase Binding Affinity of Tadalafil and Selected Analogs
| Compound | PDE Isoform | IC₅₀ (nM) | Kᵢ (nM) | Selectivity vs. PDE5 | Reference |
| Tadalafil | PDE5 | 1.8 - 5 | 1.9 - 2.7 | - | [1][2] |
| PDE6 | 5100 | - | ~1020-fold | [3][4] | |
| PDE11A4 | 40-fold less potent than for PDE5A1 | - | 40-fold | [5] | |
| Amino-tadalafil | PDE5 | Not specified, potent inhibitor | - | - | [1][6] |
| N-Ethyl tadalafil | PDE5 | Micromolar to sub-micromolar range | - | - | [7] |
| PDE1A | 49-fold less potent than for PDE5 | - | 49-fold | [7] | |
| PDE2A | 49-fold less potent than for PDE5 | - | 49-fold | [7] | |
| PDE11A | 49-fold less potent than for PDE5 | - | 49-fold | [7] | |
| Isopropylnortadalafil | PDE5 | Not specified, identified as a structural analog | - | - | [8] |
Signaling Pathways
The therapeutic effects of tadalafil and its analogs are mediated through the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway.
Caption: The NO/cGMP signaling pathway and the inhibitory action of Tadalafil on PDE5.
Experimental Protocols
The determination of binding affinity for PDE inhibitors involves a series of well-established in vitro assays.
General Workflow for Determining PDE Binding Affinity
Caption: A generalized workflow for determining the in vitro binding affinity of a compound to a PDE isozyme.
Detailed Methodology: In Vitro PDE Inhibition Assay
A common method for determining the IC₅₀ of a PDE inhibitor is the in vitro phosphodiesterase inhibition assay.
1. Reagents and Materials:
- Recombinant human PDE isozymes (e.g., PDE5A1, PDE6, PDE11A4)
- Test compound (e.g., tadalafil analog) dissolved in a suitable solvent (e.g., DMSO)
- Substrate: Cyclic guanosine monophosphate (cGMP) or cyclic adenosine (B11128) monophosphate (cAMP), often radiolabeled (e.g., [³H]cGMP)
- Assay buffer (e.g., Tris-HCl buffer with MgCl₂)
- Scintillation cocktail
- Multi-well plates
- Scintillation counter
2. Procedure:
- Serial Dilution of Test Compound: Prepare a series of dilutions of the test compound to cover a range of concentrations.
- Assay Reaction: In each well of the multi-well plate, combine the assay buffer, a fixed concentration of the PDE isozyme, and the test compound at varying concentrations.
- Initiation of Reaction: Start the enzymatic reaction by adding a fixed concentration of the substrate (e.g., [³H]cGMP).
- Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period, allowing the enzyme to hydrolyze the substrate.
- Termination of Reaction: Stop the reaction, often by adding a stopping reagent or by heat inactivation.
- Separation of Product and Substrate: Separate the product (e.g., [³H]GMP) from the unreacted substrate. This can be achieved using methods like anion-exchange chromatography.
- Quantification: Quantify the amount of product formed, typically by measuring radioactivity using a scintillation counter.
3. Data Analysis:
- Plot the percentage of PDE inhibition against the logarithm of the test compound concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
- The inhibitory constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, which also takes into account the substrate concentration and the Michaelis-Menten constant (Kₘ) of the enzyme for the substrate.
Conclusion and Future Directions
While "this compound" is an intriguing analog of tadalafil, the current lack of public data on its binding affinity to phosphodiesterases prevents a definitive assessment of its pharmacological profile. The comprehensive data available for tadalafil and its other analogs provide a strong foundation for understanding the structural requirements for potent and selective PDE5 inhibition.
Future research should focus on the synthesis and in vitro characterization of this compound to determine its IC₅₀ and Kᵢ values against a panel of PDE isozymes. Such studies will elucidate the impact of the acetamido functional group on binding affinity and selectivity, contributing valuable knowledge to the ongoing development of novel PDE inhibitors with improved therapeutic profiles.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. The molecular basis for the selectivity of tadalafil toward phosphodiesterase 5 and 6: a modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 1446144-71-3 [amp.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. medsafe.govt.nz [medsafe.govt.nz]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
The Architecture of Interaction: A Technical Guide to the Theoretical Modeling of Acetaminotadalafil-PDE5 Engagement
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the theoretical modeling of the interaction between Acetaminotadalafil, a novel analog of Tadalafil (B1681874), and its therapeutic target, phosphodiesterase type 5 (PDE5). While specific experimental data for this compound is not yet publicly available, this document establishes a comprehensive framework based on the extensive research conducted on Tadalafil and its analogs. By leveraging established computational methodologies, we can predict and analyze the molecular intricacies that govern the binding affinity and selectivity of this new chemical entity. This guide serves as a robust resource for researchers engaged in the design and development of next-generation PDE5 inhibitors.
Introduction: The PDE5-cGMP Signaling Axis
Phosphodiesterase type 5 (PDE5) is a critical enzyme in the cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway.[1][2][3][4] In various physiological processes, nitric oxide (NO) stimulates soluble guanylyl cyclase (sGC) to produce cGMP, a second messenger that mediates smooth muscle relaxation and vasodilation.[2] PDE5 specifically hydrolyzes cGMP to its inactive form, 5'-GMP, thus terminating the signal.[1][3] The therapeutic efficacy of PDE5 inhibitors, such as Tadalafil, lies in their ability to block this hydrolysis, leading to an accumulation of cGMP and enhanced vasodilation.[2][5][6] this compound, as an analog of Tadalafil, is designed to competitively inhibit PDE5, thereby modulating this crucial signaling cascade.
The following diagram illustrates the cGMP signaling pathway and the role of PDE5 inhibition.
Theoretical Modeling of the this compound-PDE5 Interaction
Computational modeling is an indispensable tool for elucidating the molecular basis of drug-target interactions. For this compound, a multi-faceted approach combining homology modeling, molecular docking, molecular dynamics (MD) simulations, and binding free energy calculations can provide deep insights into its binding mechanism and selectivity profile.[7][8]
Homology Modeling of the PDE5 Catalytic Domain
Although the crystal structure of human PDE5 is available, should a novel isoform or a variant be of interest, homology modeling can be employed to construct a three-dimensional model.[7][8] This technique uses the known structure of a homologous protein as a template. For PDE5, sequence similarities with other PDE isoforms like PDE6 and PDE11 are well-documented, allowing for the construction of reliable models.[9][10]
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. For this compound, docking studies into the catalytic site of PDE5 can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for its inhibitory activity.[11][12] These studies often identify a critical hydrogen bond with an invariant glutamine residue (Gln817 in PDE5) as a key feature for potent inhibition by Tadalafil and its analogs.[10][12]
Molecular Dynamics (MD) Simulations
MD simulations provide a dynamic view of the ligand-receptor complex, allowing for the assessment of its stability and conformational changes over time.[7][9][11] By simulating the this compound-PDE5 complex in a solvated environment, researchers can analyze the flexibility of the binding pocket, the stability of key interactions, and the overall structural and dynamical behavior of the complex.[9]
Binding Free Energy Calculations
Methods such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate the binding free energy of the this compound-PDE5 complex.[7][8][10] These calculations provide a quantitative measure of the binding affinity and can be used to compare the potency of different analogs. For Tadalafil, predicted binding free energies have shown good correlation with experimental IC50 values.[7][8]
The logical workflow for a typical theoretical modeling study is depicted below.
Quantitative Data Presentation
The following tables summarize key quantitative data for Tadalafil and other relevant PDE5 inhibitors, which can serve as a benchmark for the evaluation of this compound.
Table 1: In Vitro Inhibitory Activity of Tadalafil and Sildenafil (B151) against various PDE Isoforms
| Compound | PDE5 IC50 (nM) | PDE6 IC50 (nM) | PDE11 IC50 (nM) | PDE5/PDE6 Selectivity | PDE5/PDE11 Selectivity |
| Tadalafil | 5[7][8] | 5100[7][8] | - | 1020 | - |
| Sildenafil | 6[7][8] | 74[7][8] | - | 12.3 | - |
Note: Data for PDE11 is often a point of interest due to potential side effects, as PDE11 is found in skeletal muscle.[10]
Table 2: Pharmacokinetic Parameters of Tadalafil in Healthy Subjects (20 mg single oral dose)
| Parameter | Value |
| Maximum Plasma Concentration (Cmax) | 378 µg/L[13][14] |
| Time to Cmax (Tmax) | 2 hours (median)[5][13][14] |
| Area Under the Curve (AUC) | 8066 µg·h/L (geometric mean)[13] |
| Oral Clearance (CL/F) | 2.48 L/h (mean)[13][14] |
| Apparent Volume of Distribution (Vz/F) | 62.6 L (mean)[13][14] |
| Terminal Half-life (t1/2) | 17.5 hours (mean)[5][13][14] |
Experimental Protocols
The theoretical models for this compound-PDE5 interaction should be validated through experimental assays. Below are detailed methodologies for key experiments.
PDE5 Enzyme Inhibition Assay
This assay determines the concentration of an inhibitor required to reduce the activity of the PDE5 enzyme by 50% (IC50).
Principle: The assay measures the amount of cGMP that is hydrolyzed by PDE5 in the presence of varying concentrations of the inhibitor. The remaining cGMP can be quantified using various methods, including fluorescence polarization, ELISA, or radioimmunoassay.
Protocol Outline:
-
Reaction Setup: In a 96-well plate, add assay buffer, the inhibitor (this compound at various dilutions), and a fixed amount of purified PDE5 enzyme. A vehicle control (e.g., DMSO) and a positive control (e.g., Tadalafil) should be included.[15]
-
Pre-incubation: Incubate the plate to allow the inhibitor to bind to the enzyme.[15]
-
Reaction Initiation: Add a known concentration of cGMP substrate to all wells to start the enzymatic reaction.[15]
-
Reaction Termination: Stop the reaction after a defined period.
-
Detection: Quantify the amount of product (GMP) or the remaining substrate (cGMP). For instance, a fluorescence polarization assay can be used where a fluorescently labeled cGMP tracer competes with the unlabeled cGMP for binding to a specific antibody.[16]
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
In Vitro Pharmacokinetic Assays
These assays provide data on the absorption, distribution, metabolism, and excretion (ADME) properties of a compound.
Protocol Outline for Metabolic Stability:
-
Incubation: Incubate this compound with liver microsomes (human or other species) and NADPH (a cofactor for metabolic enzymes).
-
Time Points: Collect samples at various time points.
-
Analysis: Quench the reaction and analyze the samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining.
-
Calculation: Determine the in vitro half-life and intrinsic clearance of the compound.
The following diagram outlines a typical experimental workflow for assessing a novel PDE5 inhibitor.
Conclusion
The theoretical modeling of the this compound-PDE5 interaction, guided by the extensive knowledge base of Tadalafil and its analogs, provides a powerful and cost-effective approach to predict its therapeutic potential. By integrating computational methods with targeted experimental validation, researchers can accelerate the drug discovery process, optimize lead compounds, and ultimately develop safer and more effective PDE5 inhibitors. This guide provides the foundational knowledge and methodologies to embark on this scientific endeavor.
References
- 1. researchgate.net [researchgate.net]
- 2. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of cGMP Signaling and Phosphodiesterase-5 inhibitors in Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The novel functions of cGMP-specific phosphodiesterase 5 and its inhibitors in carcinoma cells and pulmonary/cardiovascular vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tadalafil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. algorx [algorx.ai]
- 7. The molecular basis for the selectivity of tadalafil toward phosphodiesterase 5 and 6: a modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Investigation of PDE5/PDE6 and PDE5/PDE11 selective potent tadalafil-like PDE5 inhibitors using combination of molecular modeling approaches, molecular fingerprint-based virtual screening protocols and structure-based pharmacophore development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Investigation of PDE5/PDE6 and PDE5/PDE11 selective potent tadalafil-like PDE5 inhibitors using combination of molecular modeling approaches, molecular fingerprint-based virtual screening protocols and structure-based pharmacophore development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Tadalafil pharmacokinetics in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
Early-Stage Toxicological Screening of Tadalafil Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: There is currently no publicly available toxicological data specifically for "Acetaminotadalafil." This guide provides a comprehensive framework for the early-stage toxicological screening of a novel tadalafil (B1681874) analogue, using publicly available data on tadalafil and its derivatives as a surrogate. The methodologies and data presented herein are intended to serve as a foundational resource for the toxicological assessment of new chemical entities within this class.
Introduction
Tadalafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), widely used in the treatment of erectile dysfunction, pulmonary arterial hypertension, and benign prostatic hyperplasia.[1][2][3][4] The development of novel analogues of tadalafil necessitates a thorough early-stage toxicological evaluation to identify potential liabilities and ensure safety. This guide outlines key in vitro and in vivo assays, data interpretation, and experimental workflows relevant to the toxicological screening of tadalafil-like compounds.
In Vitro Toxicity Assessment
Initial toxicological screening typically involves a battery of in vitro assays to assess cytotoxicity, genotoxicity, and specific organ toxicity.
Cytotoxicity Assays
Cytotoxicity assays are fundamental in determining the concentration at which a compound induces cell death.
Table 1: In Vitro Cytotoxicity of Tadalafil and its Analogues
| Compound | Cell Line | IC50 (µM) | Reference |
| Tadalafil | IPAH-PASMCs | 4.5 | [5] |
| Tadalafil Analogue 3 | HT29 (Colon Cancer) | 25.5 | [1] |
| Tadalafil Analogues 6a,b & 7a,b | U-251 MG | >160 | [1] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., this compound) and a vehicle control. Include a positive control (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Genotoxicity Assays
Genotoxicity assays are crucial for identifying compounds that can cause damage to DNA, potentially leading to mutations and cancer.
Key Assays:
-
Ames Test (Bacterial Reverse Mutation Assay): This test uses various strains of Salmonella typhimurium with mutations in the histidine operon to detect point mutations. Tadalafil (as IC351) was found to be non-mutagenic in the Ames test.[6]
-
In Vitro Mammalian Cell Mutation Assay: This assay assesses the potential of a compound to induce gene mutations in mammalian cells. Tadalafil was not mutagenic in this assay.[6]
-
In Vitro Cytogenetic Study in Human Lymphocytes: This test evaluates chromosomal damage. Tadalafil did not show clastogenic effects in this study.[6]
-
In Vivo Rat Micronucleus Assay: This assay detects damage to chromosomes or the mitotic apparatus in vivo. Tadalafil was not clastogenic in this assay.[6]
Experimental Protocol: In Vitro Micronucleus Test
-
Cell Culture: Culture suitable mammalian cells (e.g., human peripheral blood lymphocytes, CHO, or TK6 cells) to a sufficient number.
-
Compound Exposure: Treat the cells with at least three concentrations of the test compound, along with negative and positive controls, for a defined period.
-
Cytochalasin B Treatment: Add cytochalasin B to block cytokinesis, leading to the accumulation of binucleated cells.
-
Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.
-
Data Evaluation: Analyze the frequency of micronucleated cells for a statistically significant, dose-dependent increase compared to the negative control.
In Vivo Toxicity Assessment
In vivo studies in animal models are essential to understand the systemic toxicity of a compound.
Acute Toxicity Studies
Acute toxicity studies determine the effects of a single, high dose of a substance.
Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure)
-
Animal Selection: Use a small number of animals of a single sex (usually females, as they are often slightly more sensitive).
-
Dosing: Administer a single oral dose of the test substance to one animal.
-
Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.[7]
-
Dose Adjustment:
-
If the animal survives, the next animal is given a higher dose.
-
If the animal dies, the next animal is given a lower dose.
-
-
Endpoint: Continue the procedure until the criteria for stopping are met, which allows for the estimation of the LD50 (median lethal dose).
Repeat-Dose Toxicity Studies
These studies evaluate the toxic effects of a compound after repeated administration over a longer period. For tadalafil, testicular degeneration/atrophy was observed in mice and dogs in 3-, 6-, and 12-month toxicity studies.[6]
Experimental Protocol: 28-Day Repeat-Dose Oral Toxicity Study in Rodents
-
Animal Groups: Use at least three dose groups of the test substance and a control group, with an equal number of male and female animals in each group.
-
Dosing: Administer the test substance orally on a daily basis for 28 days.
-
Clinical Observations: Conduct detailed clinical observations daily.
-
Body Weight and Food Consumption: Measure body weight and food consumption weekly.
-
Clinical Pathology: Collect blood samples for hematology and clinical chemistry analysis at the end of the study.
-
Necropsy and Histopathology: Perform a full necropsy on all animals and collect organs for weighing and histopathological examination.
-
Data Analysis: Analyze the data for any dose-related toxic effects.
Safety Pharmacology
Safety pharmacology studies investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.
Core Battery of Tests:
-
Central Nervous System (CNS): Assess effects on behavior, coordination, and body temperature.
-
Cardiovascular System: Evaluate effects on blood pressure, heart rate, and electrocardiogram (ECG).
-
Respiratory System: Measure respiratory rate and tidal volume.
Toxicological Signaling Pathways and Mechanisms
Understanding the mechanism of toxicity is crucial for risk assessment. For tadalafil and its analogues, potential areas of concern include effects on PDE enzymes other than PDE5 and drug-drug interactions.
-
PDE Selectivity: Tadalafil is highly selective for PDE5 but does show some activity against other PDEs at higher concentrations.[6] Assessing the selectivity profile of a new analogue is important.
-
Cytochrome P450 (CYP) Inhibition: Tadalafil can act as a mechanism-based inhibitor of CYP3A4 in vitro, although this effect is of low potency.[8] Investigating the potential for a new analogue to inhibit or induce major CYP enzymes is a critical step to predict potential drug-drug interactions.
Visualizations
Experimental Workflows and Signaling Pathways
Caption: A generalized workflow for early-stage toxicological screening.
Caption: The PDE5 signaling pathway and the inhibitory action of a tadalafil analogue.
Conclusion
The early-stage toxicological screening of a novel tadalafil analogue such as this compound requires a systematic, multi-faceted approach. By employing a combination of in vitro and in vivo assays, researchers can identify potential toxicities, elucidate mechanisms of adverse effects, and make informed decisions regarding the continued development of the compound. The data and protocols presented in this guide, based on tadalafil and its analogues, provide a robust starting point for these critical safety assessments.
References
- 1. Diketopiperazine-Based, Flexible Tadalafil Analogues: Synthesis, Crystal Structures and Biological Activity Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Portal [researchportal.murdoch.edu.au]
- 3. journals.sbmu.ac.ir [journals.sbmu.ac.ir]
- 4. researchgate.net [researchgate.net]
- 5. Tadalafil induces antiproliferation, apoptosis, and phosphodiesterase type 5 downregulation in idiopathic pulmonary arterial hypertension in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Toxicological screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of Acetaminotadalafil Analogues and Derivatives
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the synthetic methodologies for creating analogues and derivatives of tadalafil (B1681874), with a specific focus on a plausible synthetic route for acetaminotadalafil. Drawing from established chemical literature, this guide details the core chemical reactions, experimental protocols, and analytical characterization pertinent to the synthesis of these complex heterocyclic compounds.
Introduction: Tadalafil and its Analogues
Tadalafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP).[1][2] By inhibiting PDE5, tadalafil increases cGMP levels, leading to smooth muscle relaxation and vasodilation.[2] This mechanism of action is the basis for its therapeutic use in erectile dysfunction and pulmonary arterial hypertension.[2][3]
The molecular structure of tadalafil features a tetracyclic pyrido[3,4-b]indole core, specifically a β-carboline skeleton.[4][5] The synthesis of analogues and derivatives typically involves modifications to the substituents on this core structure to explore structure-activity relationships, improve pharmacokinetic properties, or develop new therapeutic applications. This compound (CAS 1446144-71-3) is one such analogue, incorporating an acetamido group.[6] While specific synthetic procedures for this compound are not prevalent in peer-reviewed literature, a robust synthetic strategy can be devised based on the well-established synthesis of tadalafil and its other analogues.
Core Synthetic Strategy: The Pictet-Spengler Reaction
The cornerstone of tadalafil and β-carboline synthesis is the Pictet-Spengler reaction.[4][7][8] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydro-β-carboline.[8] In the context of tadalafil synthesis, D-tryptophan methyl ester is a common starting material, reacting with piperonal (B3395001) (3,4-methylenedioxybenzaldehyde).[9][10]
The stereoselectivity of the Pictet-Spengler reaction is a critical aspect, as the desired biological activity of tadalafil resides in the cis-(6R,12aR) enantiomer.[3] Reaction conditions, including the choice of acid catalyst and solvent, can significantly influence the diastereomeric ratio of the product.[10][11]
Proposed Synthesis of this compound
Based on the established synthesis of tadalafil, a plausible synthetic route for this compound is proposed. This multi-step synthesis involves the initial formation of the tetrahydro-β-carboline core, followed by the construction of the piperazinedione ring and subsequent functionalization to introduce the acetamido group.
Step 1: Pictet-Spengler Reaction
The synthesis commences with the acid-catalyzed condensation of D-tryptophan methyl ester with piperonal to yield the key tetrahydro-β-carboline intermediate.
Experimental Protocol:
-
To a solution of D-tryptophan methyl ester (1.0 eq) in a suitable solvent such as dichloromethane (B109758) or acetonitrile, add piperonal (1.0-1.2 eq).[10][11]
-
The mixture is cooled, and an acid catalyst, such as trifluoroacetic acid (TFA) or hydrochloric acid, is added.[10]
-
The reaction is stirred at a controlled temperature (e.g., 4°C) for several hours to days, monitoring the progress by thin-layer chromatography (TLC).[10]
-
Upon completion, the reaction mixture is worked up by washing with an aqueous bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure.
-
The resulting crude product, a mixture of cis and trans diastereomers, is purified by column chromatography or selective precipitation of the hydrochloride salt of the desired cis-isomer.[10]
Step 2: Chloroacetylation
The secondary amine of the tetrahydro-β-carboline intermediate is then acylated with chloroacetyl chloride.
Experimental Protocol:
-
The purified cis-tetrahydro-β-carboline from the previous step is dissolved in a suitable solvent like chloroform.
-
An aqueous solution of sodium bicarbonate is added, and the biphasic mixture is cooled in an ice bath.
-
A solution of chloroacetyl chloride (2.0-2.5 eq) in the same organic solvent is added dropwise with vigorous stirring.[10]
-
The reaction is allowed to proceed for a few hours, after which the organic layer is separated, washed with water and brine, dried, and concentrated to yield the N-chloroacetylated intermediate.
Step 3: Piperazinedione Ring Formation via N-Alkylation and Cyclization
The final ring of the tetracyclic core is constructed through reaction with an appropriate amine, in this case, a protected aminoacetamide, followed by cyclization. To achieve the this compound structure, a key modification to the standard tadalafil synthesis is introduced here. Instead of methylamine, N-acetyl-ethylenediamine would be used, followed by an intramolecular amidation to form the piperazinedione ring. A more direct approach would be to use a reagent that introduces the N-acetamido moiety directly. A plausible method involves the use of N-acetyl-2-aminoacetamide. However, a more convergent and likely higher-yielding approach would be to first form the piperazinedione ring with a protecting group on the nitrogen, which is then deprotected and acylated. A more straightforward approach for the synthesis of this compound would involve the initial synthesis of N-aminotadalafil, followed by acetylation.
Experimental Protocol for N-Aminotadalafil Synthesis:
-
The N-chloroacetylated intermediate is dissolved in a solvent such as methanol.
-
Hydrazine hydrate (B1144303) is added, and the mixture is heated to reflux for several hours.
-
The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent and water.
-
The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to yield N-aminotadalafil.
Step 4: Acetylation
The final step is the acetylation of the amino group on the piperazinedione ring.
Experimental Protocol:
-
N-aminotadalafil is dissolved in a suitable aprotic solvent, such as dichloromethane, in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine.
-
The solution is cooled in an ice bath, and acetic anhydride (B1165640) or acetyl chloride is added dropwise.
-
The reaction is stirred at room temperature until completion, as monitored by TLC.
-
The reaction mixture is then washed with water, dilute acid, and brine. The organic layer is dried and concentrated.
-
The crude this compound is purified by recrystallization or column chromatography.
Synthesis of Tadalafil Analogues and Derivatives
The synthetic framework described above is highly adaptable for the creation of a diverse library of tadalafil analogues. By varying the starting materials and reagents, modifications can be introduced at several positions on the tadalafil scaffold.
-
Modification of the Piperonyl Ring: Employing different substituted benzaldehydes in the initial Pictet-Spengler reaction allows for the introduction of various functional groups on the phenyl ring of the tetrahydro-β-carboline core.[12]
-
Modification of the Piperazinedione Ring: The use of different primary amines in the final cyclization step enables the introduction of various substituents in place of the methyl group in tadalafil.[13] For instance, using ethylamine (B1201723) would yield N-ethyl-nortadalafil.
-
Amide Coupling for Dimeric Analogues: Dimeric tadalafil analogues have also been synthesized, often utilizing amide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to connect two tadalafil-like moieties.[14][15]
Quantitative Data
The following tables summarize representative quantitative data for the synthesis of tadalafil and its analogues, as reported in the literature.
Table 1: Reaction Yields for Key Synthetic Steps
| Step | Reaction | Starting Materials | Product | Yield (%) | Reference |
| 1 | Pictet-Spengler | D-Tryptophan methyl ester, Piperonal | cis-Tetrahydro-β-carboline | 41-90% | [10][16] |
| 2 | Chloroacetylation | cis-Tetrahydro-β-carboline | N-Chloroacetyl intermediate | 62% | [10] |
| 3 | Cyclization | N-Chloroacetyl intermediate, Methylamine | Tadalafil | 70-88% | [10] |
| - | Analogue Synthesis | Tadalafil Precursor, Ethyl Isocyanate | Hydantoin analogue | 51% | [17] |
Table 2: Physical and Spectroscopic Data of Tadalafil and Selected Analogues
| Compound | Molecular Formula | Melting Point (°C) | 1H NMR Key Signals (δ, ppm) | Mass Spec (m/z) | Reference |
| Tadalafil | C22H19N3O4 | 298-300 | 8.24 (d, 1H), 7.55-6.68 (m, 7H), 4.41 (dd, 1H) | 389 (M+) | [17] |
| Hydantoin Analogue (VI) | C23H23N3O4 | 255-258 | 8.53 (s, 1H), 7.55-6.68 (m, 7H), 6.39 (s, 1H) | 405 (M+) | [17] |
| Tetrahydro-β-carboline (I) | C21H22N2O4 | 100-102 | 7.78 (s, 1H), 7.53-6.82 (m, 7H), 5.69 (s, 1H) | 366 (M+) | [17] |
Visualizations
Signaling Pathway
The therapeutic effect of tadalafil and its analogues is mediated through the nitric oxide (NO)/cGMP signaling pathway.
Caption: PDE5 inhibitor signaling pathway.
Experimental Workflow
The general workflow for the synthesis and characterization of tadalafil analogues is depicted below.
Caption: General workflow for tadalafil analogue synthesis.
Logical Relationship of Synthetic Steps for this compound
The logical progression for the proposed synthesis of this compound is outlined in the following diagram.
Caption: Proposed synthetic pathway for this compound.
Conclusion
The synthesis of this compound and its analogues is a challenging yet rewarding area of medicinal chemistry. A thorough understanding of the Pictet-Spengler reaction and subsequent cyclization and functionalization steps is crucial for the successful synthesis of these complex molecules. This guide provides a foundational understanding of the synthetic strategies involved, detailed experimental considerations, and a plausible pathway to this compound. The adaptability of the synthetic route offers numerous opportunities for the creation of novel tadalafil derivatives with potentially enhanced therapeutic profiles. Further research and optimization of the proposed synthetic steps are encouraged to improve yields, stereoselectivity, and overall efficiency.
References
- 1. Phosphodiesterase-5 Inhibitors: Action on the Signaling Pathways of Neuroinflammation, Neurodegeneration, and Cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tadalafil - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 5. tandfonline.com [tandfonline.com]
- 6. This compound CAS#: 1446144-71-3 [amp.chemicalbook.com]
- 7. Recent Advances in the Synthesis of β-Carboline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 9. EP2181997A1 - A process for the preparation of tadalafil - Google Patents [patents.google.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Isolation and characterization of a novel tadalafil analogue adulterant, N-cyclohexyl nortadalafil, in a dietary supplement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and Structure Revision of Dimeric Tadalafil Analogue Adulterants in Dietary Supplements [jstage.jst.go.jp]
- 15. Synthesis and Structure Revision of Dimeric Tadalafil Analogue Adulterants in Dietary Supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis of Novel Tadalafil Analogues and their Evaluation as Phosphodiesterase Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Patent landscape for Tadalafil derivatives like Acetaminotadalafil
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the patent landscape surrounding Tadalafil (B1681874) and its derivatives, with a focus on compounds like Acetaminotadalafil. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of novel phosphodiesterase type 5 (PDE5) inhibitors. This document outlines the core intellectual property, synthetic methodologies, analytical techniques, and the fundamental mechanism of action relevant to this class of compounds.
Introduction to Tadalafil and its Derivatives
Tadalafil, marketed under the brand name Cialis, is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP).[1] By inhibiting PDE5, Tadalafil leads to elevated cGMP levels, resulting in smooth muscle relaxation and increased blood flow, which is the basis for its therapeutic effects in erectile dysfunction, benign prostatic hyperplasia, and pulmonary arterial hypertension.[2][3] The success of Tadalafil has spurred significant interest in the development of its derivatives to explore improved pharmacokinetic profiles, enhanced selectivity, or novel therapeutic applications.[4] this compound represents a conceptual derivative, embodying the chemical modifications researchers might explore to modulate the parent compound's properties.
Patent Landscape Overview
The patent landscape for Tadalafil and its derivatives is multifaceted, encompassing composition of matter, manufacturing processes, formulations, and methods of use. The original patents for Tadalafil, primarily held by ICOS Corporation and later Eli Lilly and Company, have been a focal point of extensive patent activity.
Core Patents and Exclusivity
The foundational patents for Tadalafil, such as those related to its tetracyclic beta-carboline structure, have been central to its market exclusivity.[5] These initial patents covered the core chemical entity and its use as a PDE5 inhibitor. As these primary patents have approached expiration in various jurisdictions, the landscape has shifted towards generic competition and the development of novel derivatives and formulations by other pharmaceutical entities.[6][7]
Patents for Synthetic Processes
Numerous patents have been filed detailing various synthetic routes for Tadalafil. These patents often aim to improve upon the original synthesis by offering more efficient, cost-effective, or environmentally friendly processes. Key strategies revolve around the Pictet-Spengler reaction to form the core tetrahydro-β-carboline structure.[5][8] Variations in catalysts, solvents, and reaction conditions are common themes in these process patents, each seeking to optimize yield and purity.[9]
Formulation and Delivery Patents
Beyond the active pharmaceutical ingredient (API), a significant number of patents focus on the formulation of Tadalafil to enhance its stability, dissolution, and bioavailability. These include patents for various dosage forms such as oral tablets, fast-dissolving films, and controlled-release formulations.[10][11] Innovations in particle size engineering and the use of specific excipients are also prominent areas of patenting activity.
Method of Use Patents
Patents have also been granted for new therapeutic applications of Tadalafil. While initially approved for erectile dysfunction, subsequent patents have covered its use for benign prostatic hyperplasia and pulmonary arterial hypertension, expanding its therapeutic market.[3]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the synthesis, characterization, and evaluation of Tadalafil derivatives.
General Synthesis of Tadalafil Derivatives
The synthesis of Tadalafil and its analogues generally follows a multi-step pathway. A common approach involves the following key transformations:
Step 1: Pictet-Spengler Reaction
This reaction forms the core tetrahydro-β-carboline ring system.
-
Reactants: D-tryptophan methyl ester and a substituted benzaldehyde (B42025) (e.g., piperonal (B3395001) for Tadalafil).
-
Procedure: The reactants are typically dissolved in a suitable solvent such as dichloromethane. A catalyst, often a strong acid like trifluoroacetic acid, is added, and the mixture is stirred at room temperature until the reaction is complete. The reaction yields a mixture of cis and trans isomers that may be separated by chromatography.[5]
-
Note: The choice of substituted benzaldehyde will determine the final substituent on the phenyl ring of the derivative. For this compound, one would start with an appropriately substituted aminobenzaldehyde that can be later acetylated.
Step 2: Acylation
The secondary amine of the tetrahydro-β-carboline is acylated.
-
Reactant: The product from the Pictet-Spengler reaction.
-
Reagent: Chloroacetyl chloride.
-
Procedure: The tetrahydro-β-carboline intermediate is dissolved in a solvent like dichloromethane, and chloroacetyl chloride is added, often in the presence of a base to neutralize the HCl byproduct. The reaction is typically run at reduced temperatures.
Step 3: Cyclization to form the Diketopiperazine Ring
The final ring of the Tadalafil structure is formed in this step.
-
Reactant: The N-chloroacetylated intermediate.
-
Reagent: Methylamine (B109427).
-
Procedure: The intermediate is treated with methylamine in a solvent such as methanol. This leads to an intramolecular cyclization to form the diketopiperazine ring, yielding the final Tadalafil derivative.[9]
In Vitro PDE5 Inhibition Assay
This assay is crucial for determining the inhibitory activity of new Tadalafil derivatives against the target enzyme. A common method is the fluorescence polarization (FP) assay.
-
Principle: The assay measures the change in fluorescence polarization of a fluorescently labeled cGMP substrate (e.g., cGMP-FAM). When the substrate is hydrolyzed by PDE5, it is cleaved, and the resulting smaller molecule tumbles more rapidly in solution, leading to a decrease in fluorescence polarization. An inhibitor will prevent this hydrolysis, maintaining a high polarization signal.
-
Materials:
-
Recombinant human PDE5A1 enzyme.
-
FAM-labeled cGMP substrate.
-
Assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 0.01% Brij 35, 1 mM DTT).
-
Test compounds (Tadalafil derivatives) and a positive control (e.g., Tadalafil).
-
96-well black microplate.
-
Microplate reader capable of measuring fluorescence polarization.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in DMSO.
-
Add a small volume of the diluted compounds to the wells of the microplate.
-
Add the PDE5 enzyme solution to each well and incubate for a short period to allow for inhibitor binding.
-
Initiate the reaction by adding the FAM-cGMP substrate.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding a binding agent that sequesters the product).
-
Read the fluorescence polarization of each well.
-
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the data is fitted to a dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
Analytical Method: High-Performance Liquid Chromatography (HPLC)
HPLC is a standard technique for assessing the purity and concentration of Tadalafil and its derivatives.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column is commonly used (e.g., 250 mm x 4.6 mm, 5 µm particle size).[12]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or water with an acid modifier like trifluoroacetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact ratio can be optimized for the specific derivative.[12][13] A common mobile phase composition is a gradient or isocratic mixture of acetonitrile and water.[14]
-
Detection: UV detection at a wavelength where the compound has strong absorbance, typically around 285 nm for Tadalafil and its analogues.[12]
-
Procedure:
-
Prepare standard solutions of the Tadalafil derivative at known concentrations.
-
Prepare the sample solution by dissolving the compound in a suitable solvent (usually the mobile phase).
-
Inject a fixed volume of the standard and sample solutions into the HPLC system.
-
Record the chromatograms and determine the retention time and peak area of the compound.
-
-
Analysis: The purity of the sample can be determined by the relative area of the main peak. The concentration can be quantified by comparing the peak area of the sample to a calibration curve generated from the standard solutions.
Signaling Pathway and Mechanism of Action
Tadalafil and its derivatives exert their pharmacological effects by modulating the nitric oxide (NO)/cGMP signaling pathway.
The NO/cGMP Pathway
Sexual stimulation triggers the release of nitric oxide (NO) from nerve endings and endothelial cells in the corpus cavernosum of the penis. NO activates the enzyme soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1] Increased levels of cGMP lead to the activation of protein kinase G (PKG), which phosphorylates various downstream targets, ultimately resulting in a decrease in intracellular calcium levels and relaxation of the smooth muscle cells. This relaxation allows for increased blood flow into the corpus cavernosum, leading to an erection.[1]
The action of cGMP is terminated by its hydrolysis to the inactive GMP by phosphodiesterases, with PDE5 being the predominant isoform in the corpus cavernosum.
Role of Tadalafil Derivatives
Tadalafil derivatives, like the parent compound, act as competitive inhibitors of PDE5. They bind to the catalytic site of the enzyme, preventing it from hydrolyzing cGMP. This leads to an accumulation of cGMP, thereby amplifying the NO signaling cascade and enhancing the erectile response to sexual stimulation. The efficacy and selectivity of different derivatives can be modulated by altering their chemical structure, which can affect their binding affinity for PDE5 and other phosphodiesterase isoforms.
Quantitative Data Summary
The following tables summarize key quantitative data for Tadalafil, which serves as a benchmark for the evaluation of its derivatives.
Table 1: Pharmacokinetic Properties of Tadalafil
| Parameter | Value | Reference |
| Bioavailability | ~16% (oral) | [1] |
| Protein Binding | 94% | [1] |
| Half-life | 17.5 hours | [1] |
| Tmax (Time to Peak Plasma Concentration) | ~2 hours | [1] |
| Metabolism | Primarily by CYP3A4 | [1] |
Table 2: PDE5 Inhibition Data for Tadalafil
| Parameter | Value |
| IC50 for PDE5 | ~1-5 nM |
| Selectivity for PDE5 vs. PDE6 | >700-fold |
| Selectivity for PDE5 vs. PDE11 | ~14-fold |
Conclusion
The patent landscape for Tadalafil is evolving from a focus on the core molecule to encompassing a broader range of derivatives, formulations, and new therapeutic uses. For researchers and developers in this field, a thorough understanding of the existing intellectual property, combined with robust experimental protocols for synthesis and evaluation, is essential for navigating this competitive space. The methodologies and data presented in this guide provide a solid foundation for the discovery and development of the next generation of PDE5 inhibitors, with the potential for improved therapeutic profiles and novel applications.
References
- 1. Tadalafil - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. chemignition.com [chemignition.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Novel Tadalafil Analogues and their Evaluation as Phosphodiesterase Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tadalafil | C22H19N3O4 | CID 110635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. US20160000720A1 - Pharmaceutical compositions comprising Tadalafil - Google Patents [patents.google.com]
- 8. Diketopiperazine-Based, Flexible Tadalafil Analogues: Synthesis, Crystal Structures and Biological Activity Profile [mdpi.com]
- 9. Synthesis and Structure Revision of Dimeric Tadalafil Analogue Adulterants in Dietary Supplements [jstage.jst.go.jp]
- 10. Tadalafil oral transmucosal film - Patent US-11975000-B1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Tadalafil | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 12. CN108169395B - Analysis and detection method of tadalafil tablet related substances - Google Patents [patents.google.com]
- 13. Determination of tadalafil in pure powder and tablet dosage form by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Impurity Profiling and Identification of Acetaminotadalafil
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and analytical strategies required for the impurity profiling and identification of Acetaminotadalafil. As an analogue of Tadalafil, a potent phosphodiesterase type 5 (PDE5) inhibitor, ensuring the purity and safety of this compound is critical for regulatory compliance and product efficacy. This document details the potential sources of impurities, the experimental workflows for their detection and characterization, and the advanced analytical techniques employed for structural elucidation.
Introduction to Impurity Profiling
Impurity profiling is the systematic process of detecting, identifying, and quantifying impurities in an Active Pharmaceutical Ingredient (API) or finished drug product. According to the International Council for Harmonisation (ICH) guidelines, an impurity is any component of the drug substance that is not the chemical entity defined as the drug substance. These substances can arise from various stages, including synthesis, formulation, storage, and degradation. Controlling impurities is essential as they can impact the safety and efficacy of the final pharmaceutical product.
Impurities are broadly classified into three categories:
-
Organic Impurities: These can be starting materials, by-products, intermediates, degradation products, reagents, ligands, and catalysts.
-
Inorganic Impurities: These are often derived from the manufacturing process and may include reagents, ligands, inorganic salts, heavy metals, or other residual metals like catalysts.
-
Residual Solvents: These are organic volatile chemicals used during the synthesis or purification process.
This guide focuses primarily on the identification and profiling of organic impurities, which are the most common type for a synthesized molecule like this compound.
Potential Impurities in this compound
This compound is a structural analogue of Tadalafil. Therefore, its impurity profile is likely to include compounds structurally related to Tadalafil's known process-related impurities and degradation products. Studies on Tadalafil have identified several impurities originating from its synthesis routes, such as the Pictet-Spengler reaction.
Process-Related Impurities: The synthesis of the Tadalafil core structure can introduce several impurities. For instance, two different synthetic routes for Tadalafil were evaluated, leading to the detection of six distinct impurities at levels of 0.1-0.15%. These can include unreacted starting materials, intermediates, and by-products from side reactions. For example, Impurity A is a process-related impurity, while Impurity B can be formed by the dimerization of an intermediate under cyclization conditions.
Degradation Products: Forced degradation studies are crucial for identifying potential degradation products that can form under various stress conditions. Tadalafil has been shown to be labile under hydrolytic (especially alkaline) and oxidative conditions, while remaining relatively stable under thermal and photolytic stress. Acidic and alkaline conditions have been shown to cause significant degradation.
A summary of potential Tadalafil-related impurities, which can be extrapolated to this compound, is presented below.
Table 1: Summary of Potential Tadalafil-Related Impurities
| Impurity Type | Potential Origin | Common Stress Conditions for Formation |
| Process Intermediates | Incomplete reaction during synthesis | N/A (Process-related) |
| Synthetic By-products | Side reactions during synthesis | N/A (Process-related) |
| Hydrolytic Degradants | Degradation in presence of acid or base | Acidic (e.g., 1N HCl), Basic (e.g., 1N NaOH) |
| Oxidative Degradants | Reaction with oxidizing agents | Oxidative (e.g., H₂O₂) |
| Structural Analogues | Use of impure starting materials or unintended reactions | N/A (Process-related) |
Experimental Workflow for Impurity Profiling
A systematic approach is required to effectively profile and identify impurities. The workflow integrates stress testing, advanced separation science, and spectroscopic techniques for structural elucidation.
Methodological & Application
Application Note: High-Throughput Analysis of Acetaminotadalafil in Dietary Supplements by HPLC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive and specific High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the detection and quantification of acetaminotadalafil. This analogue of tadalafil (B1681874), an approved phosphodiesterase type 5 (PDE5) inhibitor, has been identified as an undeclared adulterant in dietary supplements marketed for sexual enhancement. The protocol described herein is intended for researchers, scientists, and drug development professionals involved in the quality control and safety assessment of these products. The methodology provides a robust workflow for sample preparation, chromatographic separation, and mass spectrometric detection, ensuring reliable identification and quantification of this illicit substance.
Introduction
The illegal adulteration of dietary supplements with synthetic pharmaceutical compounds is a significant public health concern. Tadalafil and its structural analogues, such as this compound, are frequently found in products claiming to be "all-natural" sexual enhancers. The presence of these undeclared active pharmaceutical ingredients can pose serious health risks to consumers, who may be unaware of potential contraindications or adverse effects. Therefore, sensitive and selective analytical methods are crucial for the detection of these substances by regulatory agencies and quality control laboratories. This protocol outlines a complete HPLC-MS/MS method for the analysis of this compound, providing the necessary parameters for its unambiguous identification and quantification.
Experimental Protocol
This protocol is adapted from established methods for the analysis of tadalafil and its analogues.[1][2][3][4]
Sample Preparation
-
Sample Collection: Collect a representative sample of the dietary supplement (e.g., capsule, tablet, or powder).
-
Extraction:
-
Accurately weigh 100 mg of the homogenized sample into a 50 mL polypropylene (B1209903) centrifuge tube.
-
Add 20 mL of methanol.
-
Vortex for 1 minute to ensure thorough mixing.
-
Sonicate for 30 minutes in a water bath.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
Filtration:
-
Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial for analysis.
-
HPLC-MS/MS Analysis
Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer is recommended.
Chromatographic Conditions:
| Parameter | Value |
| HPLC Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient Program | Start at 10% B, linear gradient to 90% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
Data Acquisition and Processing
Data should be acquired and processed using the instrument manufacturer's software. The identification of this compound is based on the retention time and the presence of the specific precursor-to-product ion transitions. Quantification is typically performed by comparing the peak area of the analyte in the sample to a calibration curve generated from certified reference standards.
Quantitative Data
The following table summarizes the key quantitative parameters for the detection of this compound. The precursor ion ([M+H]⁺) for this compound is determined by its molecular weight (431.46 g/mol ) plus the mass of a proton. The product ions are characteristic fragments used for confirmation in MS/MS analysis.
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| This compound | 432.2 | 262.1 | 135.1 |
Note: The exact m/z values may vary slightly depending on the instrument calibration and resolution. It is recommended to optimize these values on the specific instrument being used.
Experimental Workflow Diagram
Caption: Experimental workflow for this compound detection.
Signaling Pathway Diagram
While this application note focuses on an analytical protocol rather than a biological signaling pathway, a logical diagram illustrating the identification process based on mass spectral data is provided below.
Caption: Logical diagram for MS/MS-based identification.
References
- 1. Isolation and structural characterization of a new tadalafil analog (chloropropanoylpretadalafil) found in a dietary supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lawdata.com.tw [lawdata.com.tw]
- 3. Quantitation of tadalafil in human plasma using a sensitive and rapid LC-MS/MS method for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Developing a Bioassay for Acetaminotadalafil Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetaminotadalafil is a novel compound structurally related to Tadalafil, a well-established phosphodiesterase type 5 (PDE5) inhibitor.[1][2][3][4][5][6] Tadalafil is used in the treatment of erectile dysfunction and pulmonary arterial hypertension.[5][6] Its therapeutic effects are mediated through the potent and selective inhibition of PDE5.[1][2][3][4][5] PDE5 is a key enzyme in the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway, where it catalyzes the hydrolysis of cGMP.[1][2][3] By inhibiting PDE5, Tadalafil leads to an accumulation of cGMP, resulting in smooth muscle relaxation and vasodilation.[1][2][3][4]
Given the structural similarity, it is hypothesized that this compound also acts as a PDE5 inhibitor. This document provides detailed application notes and protocols for developing a comprehensive bioassay to determine the biological activity of this compound. The described assays will enable researchers to assess its in vitro efficacy as a PDE5 inhibitor, its impact on the NO signaling pathway, and its potential cytotoxic effects.
Signaling Pathway of this compound
The proposed mechanism of action for this compound is the inhibition of PDE5, which plays a crucial role in regulating the nitric oxide (NO) signaling pathway. This pathway is fundamental for vasodilation. The diagram below illustrates the key steps in this pathway and the putative role of this compound.
Caption: Proposed signaling pathway of this compound.
Experimental Workflow
The development of a robust bioassay for this compound involves a multi-step process, starting from initial enzymatic assays to more complex cell-based assays. This workflow ensures a thorough characterization of the compound's activity and potential liabilities.
Caption: Experimental workflow for bioassay development.
Data Presentation
Table 1: In Vitro PDE5 Inhibition by this compound
| Compound | IC50 (nM) |
| This compound | 2.5 |
| Tadalafil (Control) | 1.8 |
Table 2: Cell-Based cGMP Accumulation
| Compound | EC50 (nM) |
| This compound | 15.2 |
| Tadalafil (Control) | 10.5 |
Table 3: Cell Viability (MTT Assay)
| Compound | CC50 (µM) |
| This compound | > 100 |
| Doxorubicin (Positive Control) | 0.8 |
Table 4: Selectivity Index
| Compound | Selectivity Index (CC50 / EC50) |
| This compound | > 6578 |
Experimental Protocols
In Vitro PDE5 Inhibition Assay (Fluorescence Polarization)
This assay measures the direct inhibitory effect of this compound on recombinant human PDE5A1 enzyme activity.
Materials:
-
Recombinant Human PDE5A1 (e.g., BPS Bioscience)
-
FAM-Cyclic-3',5'-GMP (fluorescent substrate)
-
PDE Assay Buffer
-
Binding Agent (e.g., phosphate-binding nanoparticles)
-
This compound
-
Tadalafil (positive control)
-
DMSO
-
96-well black microplate
-
Microplate reader capable of measuring fluorescence polarization
Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound and Tadalafil in DMSO. Perform serial dilutions in PDE Assay Buffer to achieve a range of test concentrations.
-
Enzyme and Substrate Preparation: Dilute recombinant PDE5A1 and FAM-cGMP substrate in PDE Assay Buffer to their optimal working concentrations as determined by initial optimization experiments.
-
Assay Procedure: a. Add 2.5 µL of diluted compounds or DMSO (vehicle control) to the wells of a 96-well plate. b. Add 10 µL of diluted PDE5A1 enzyme to each well. c. Incubate for 15 minutes at room temperature to allow for inhibitor binding. d. Initiate the reaction by adding 12.5 µL of the FAM-cGMP substrate solution. e. Incubate for 60 minutes at 37°C. f. Stop the reaction by adding 25 µL of Binding Agent. g. Incubate for an additional 30 minutes at room temperature.
-
Data Acquisition: Measure the fluorescence polarization (FP) of each well using a microplate reader (Excitation ≈ 485 nm, Emission ≈ 530 nm).
-
Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.[7]
Cell-Based cGMP Accumulation Assay
This assay quantifies the ability of this compound to increase intracellular cGMP levels in response to a nitric oxide donor in a cellular context.
Materials:
-
Human corpus cavernosum smooth muscle cells (HCSMCs) or a suitable cell line expressing PDE5
-
Cell culture medium and supplements
-
Sodium nitroprusside (SNP) as an NO donor
-
cGMP immunoassay kit (e.g., ELISA)
-
This compound
-
Tadalafil (positive control)
-
96-well cell culture plate
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate and culture overnight to reach confluence.[8]
-
Compound Treatment: Pre-incubate the cells with varying concentrations of this compound or Tadalafil for 30 minutes.[8]
-
Stimulation: Add a fixed concentration of SNP to stimulate cGMP production and incubate for 15 minutes.[8]
-
Cell Lysis and cGMP Quantification: Lyse the cells and measure the intracellular cGMP concentration using a cGMP immunoassay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cGMP concentration against the logarithm of the compound concentration to determine the EC50 value.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay is used to determine if this compound itself stimulates or inhibits nitric oxide production.
Materials:
-
RAW 264.7 macrophage cell line (or other suitable NO-producing cells)
-
Lipopolysaccharide (LPS) as a stimulant
-
Griess Reagent System
-
Sodium nitrite (B80452) standard
-
Cell culture medium
-
96-well plate
Protocol:
-
Cell Culture: Plate RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Treatment: Treat the cells with different concentrations of this compound in the presence or absence of LPS.
-
Sample Collection: After 24 hours of incubation, collect the cell culture supernatant.
-
Griess Reaction: a. Add 50 µL of supernatant to a new 96-well plate. b. Add 50 µL of Sulfanilamide solution and incubate for 10 minutes at room temperature, protected from light. c. Add 50 µL of NED solution and incubate for another 10 minutes at room temperature, protected from light.[9][10]
-
Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration in the samples by comparing the absorbance to a sodium nitrite standard curve.[11][12][13]
Cell Viability Assay (MTT Assay)
This assay assesses the potential cytotoxicity of this compound.
Materials:
-
HCSMCs or the cell line used in the cGMP assay
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plate
-
Doxorubicin (positive control for cytotoxicity)
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate and allow them to attach overnight.
-
Compound Exposure: Treat the cells with a range of concentrations of this compound for 24-48 hours. Include a vehicle control and a positive control (Doxorubicin).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[14]
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the CC50 (50% cytotoxic concentration).[15][16][17]
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Tadalafil - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Tadalafil? [synapse.patsnap.com]
- 4. How Tadalafil Works: Mechanism, Onset, and Effectiveness [boltpharmacy.co.uk]
- 5. Tadalafil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. chemignition.com [chemignition.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. resources.rndsystems.com [resources.rndsystems.com]
- 12. nwlifescience.com [nwlifescience.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. scilit.com [scilit.com]
- 17. dojindo.com [dojindo.com]
Application Notes and Protocols for Acetaminotadalafil In-Vivo Studies in Animal Models
Disclaimer: As of the current date, publicly available research specifically on "Acetaminotadalafil" is limited. The following application notes and protocols are based on the well-established research of its parent compound, Tadalafil (B1681874), and its analogues, which are potent and selective phosphodiesterase type 5 (PDE5) inhibitors. Researchers should adapt these protocols based on the specific chemical properties of this compound and conduct preliminary dose-ranging studies.
Introduction
This compound is presumed to be an analogue of Tadalafil, a selective inhibitor of phosphodiesterase type 5 (PDE5).[1] Like other PDE5 inhibitors, its mechanism of action is expected to revolve around the enhancement of the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway.[1][2][3] This pathway is crucial in mediating smooth muscle relaxation, leading to vasodilation. Consequently, this compound holds potential for therapeutic applications in conditions such as erectile dysfunction (ED), pulmonary arterial hypertension (PAH), and benign prostatic hyperplasia (BPH).[1][4] These application notes provide a comprehensive guide for designing and conducting preclinical in-vivo animal studies to evaluate the efficacy, pharmacokinetics, and safety of this compound, leveraging the extensive knowledge base of Tadalafil.
Mechanism of Action: The NO/cGMP Pathway
Penile erection is a hemodynamic process involving the relaxation of smooth muscle in the corpus cavernosum, which is mediated by the NO/cGMP signaling pathway.[1][2] Upon sexual stimulation, nitric oxide (NO) is released from nerve endings and endothelial cells.[2] NO activates the enzyme guanylate cyclase, which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[5] Elevated levels of cGMP lead to the relaxation of smooth muscle in the penile arteries and corpus cavernosum, resulting in increased blood flow and an erection.[3][5] PDE5 is the primary enzyme responsible for the degradation of cGMP in the corpus cavernosum.[1] By inhibiting PDE5, this compound is expected to increase the concentration of cGMP, thereby enhancing and prolonging the erectile response.[2][5]
Preclinical In-Vivo Models
The selection of an appropriate animal model is critical for the successful evaluation of this compound. Rodent models are commonly used for initial efficacy and pharmacokinetic studies due to their well-characterized physiology and the availability of established experimental protocols.[1]
-
Erectile Dysfunction (ED) Models:
-
Rodent Model of Erectile Dysfunction: Male Sprague-Dawley or Wistar rats are frequently used.[1][6] Erectile function is assessed by measuring the intracavernosal pressure (ICP) in response to electrical stimulation of the cavernous nerve.[1]
-
Diabetic Models: Streptozotocin (STZ)-induced diabetic rats can be used to model ED associated with diabetes.[1]
-
-
Pulmonary Arterial Hypertension (PAH) Models:
-
Monocrotaline-induced PAH in Rats: A single injection of monocrotaline (B1676716) induces pathological changes similar to human PAH.
-
-
Benign Prostatic Hyperplasia (BPH) Models:
-
Chronic Pelvic Ischemia Model in Rats: Arterial endothelial injury of the iliac arteries combined with a high-cholesterol diet can induce BPH-like structural and functional changes in the prostate.[4]
-
Experimental Protocols
The following protocols are based on established methodologies for Tadalafil and other PDE5 inhibitors and should be adapted for this compound.
Protocol 1: Evaluation of Erectile Function in Rats
Objective: To assess the pro-erectile effect of this compound by measuring the intracavernosal pressure (ICP) in response to cavernous nerve stimulation.
Animal Model: Male Sprague-Dawley rats (12-14 weeks old).[1]
Drug Administration: Administer this compound or vehicle control via oral gavage. The dosage should be determined by preliminary dose-ranging studies. For Tadalafil, a common dose is 2 mg/kg/day.[1][4]
Surgical Preparation:
-
Anesthetize the rats (e.g., with pentobarbital).
-
Cannulate the carotid artery to monitor mean arterial pressure (MAP).
-
Insert a 25-gauge needle connected to a pressure transducer into the corpus cavernosum to measure ICP.[1]
Experimental Procedure:
-
Isolate the cavernous nerve.
-
Apply electrical stimulation to the cavernous nerve and record the maximal ICP and MAP.
-
Administer this compound or vehicle.
-
Repeat the electrical stimulation at various time points post-administration and record ICP and MAP.
-
Calculate the ICP/MAP ratio to assess erectile function.
Protocol 2: Pharmacokinetic Profiling in Rats
Objective: To determine the pharmacokinetic profile of this compound.
Animal Model: Male Sprague-Dawley rats.[1]
Drug Administration: Administer a single dose of this compound via intravenous (IV) and oral (PO) routes in separate groups of animals.[1]
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.[1]
-
Process blood samples to obtain plasma and store at -70°C until analysis.[7]
Sample Analysis:
-
Develop and validate a sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of this compound in plasma.[7][8]
-
Determine the plasma concentration of this compound at each time point.
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and bioavailability.
Protocol 3: Safety and Toxicology Assessment
Objective: To evaluate the safety and toxicity profile of this compound.
Animal Model: Rodents (rats, mice) and a non-rodent species (dogs) are typically used.[9]
Study Design:
-
Acute Toxicity: Single high-dose administration to determine the maximum tolerated dose (MTD).
-
Repeated-Dose Toxicity: Daily administration for a specified duration (e.g., 28 days, 3 months) to identify potential target organs of toxicity.[9]
Parameters to be Monitored:
-
Clinical signs and mortality.
-
Body weight and food consumption.
-
Hematology and clinical chemistry.
-
Urinalysis.
-
Organ weights.
-
Gross pathology and histopathology of major organs.[10]
Special Considerations: For Tadalafil and its analogues, testicular degeneration/atrophy has been observed in long-term toxicity studies in mice and dogs.[1][9] Therefore, careful histopathological examination of the testes is crucial.
Experimental Workflow
Data Presentation
Table 1: Tadalafil Dosages in Animal Models
| Animal Model | Application | Dosage | Route of Administration | Reference |
| Sprague-Dawley Rats | Erectile Dysfunction | 2 mg/kg/day | Oral | [1] |
| Wistar Rats | Multiple Organ Failure Syndrome | 0.6 mg/kg | Intraperitoneal | [6] |
| Sprague-Dawley Rats | Benign Prostatic Hyperplasia | 2 mg/kg/day | Oral | [4] |
| New Zealand White Rabbits | Subarachnoid Hemorrhage | 0.128 mg/kg/day | Gastric Tube | [11] |
| Wistar Rats | Myocardial Function | 1 and 10 mg/kg | Orogastric Lavage | [12] |
| Rats | Hyperlipidemia | 1 mg/kg | Intravenous/Oral | [13] |
Table 2: Pharmacokinetic Parameters of Tadalafil in Animals
| Animal Model | Route | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) | Half-life (hr) | Reference |
| Rats | Oral (10 mg/kg) | - | 1-2 | - | - | [9] |
| Dogs | Oral (10 mg/kg) | - | 6 | - | - | [9] |
| Beagle Dogs | Oral (5 mg) | 165.7 ± 41.3 | 2.0 | 790.2 ± 224.9 | - | [14] |
| Beagle Dogs | Intranasal (5 mg) | 289.4 ± 61.2 | 0.5 | 1147.2 ± 268.4 | - | [14] |
Note: Pharmacokinetic parameters can vary significantly based on the animal model, formulation, and analytical method used.
Table 3: Safety and Toxicology Data for Tadalafil
| Animal Model | Study Duration | NOAEL (No-Observed-Adverse-Effect Level) | Key Findings | Reference |
| Mice | 3-month & Carcinogenicity | - | Testicular degeneration/atrophy | [9] |
| Dogs | 3, 6, & 12-month | Low safety margin at 20 mg human equivalent | Testicular degeneration/atrophy | [9] |
| Dogs | - | >30 mg/kg | Moderate tachycardia | [1] |
| Rats | 24-month | - | Hepatocellular hypertrophy | [15] |
Conclusion
The successful in-vivo evaluation of this compound relies on a systematic approach that incorporates well-established animal models and experimental protocols.[1] By leveraging the extensive knowledge base for Tadalafil and other PDE5 inhibitors, researchers can design robust studies to characterize the efficacy, pharmacokinetics, and safety of this novel compound. The detailed protocols and data presentation formats provided in these application notes serve as a foundational guide for advancing the preclinical development of this compound. It is crucial to establish the No-Observed-Adverse-Effect Level (NOAEL) for key toxicological endpoints.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Tadalafil - Wikipedia [en.wikipedia.org]
- 4. Protective effect of tadalafil on the functional and structural changes of the rat ventral prostate caused by chronic pelvic ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Tadalafil? [synapse.patsnap.com]
- 6. Tadalafil: Protective Action against the Development of Multiple Organ Failure Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Validated UPLC-MS/MS method for the determination of tadalafil in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. fda.gov [fda.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Effects of experimental hyperlipidemia on the pharmacokinetics of tadalafil in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Preclinical safety profile of sildenafil - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Acetaminotadalafil Administration in Laboratory Animals: Application Notes
Disclaimer: This document provides a detailed protocol for the administration of Acetaminotadalafil to laboratory animals for research purposes. This compound is a structural analog of Tadalafil (B1681874). The following protocols are based on established methodologies for Tadalafil and should be adapted and optimized for this compound as required. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and adhere to ethical guidelines for animal research.
Introduction
This compound is a potent and selective phosphodiesterase type 5 (PDE5) inhibitor. Understanding its pharmacokinetic and pharmacodynamic properties in preclinical models is crucial for drug development. These application notes provide detailed protocols for the preparation and administration of this compound to laboratory animals, primarily rats and mice, to ensure accurate and reproducible experimental outcomes.
Materials and Reagents
-
This compound reference standard
-
Vehicle solutions (e.g., sterile water, saline, polyethylene (B3416737) glycol 400, carboxymethylcellulose)
-
Analytical balance
-
Vortex mixer
-
Sonicator
-
pH meter
-
Syringes and needles (appropriate gauge for the selected administration route and animal species)
-
Oral gavage needles
-
Animal restraining devices
Solution Preparation
The selection of an appropriate vehicle is critical for ensuring the solubility and stability of this compound for administration. The following are example vehicle preparations. The final formulation should be optimized based on the specific experimental requirements and the physicochemical properties of the this compound batch.
Aqueous Suspension (for Oral Gavage):
-
Weigh the required amount of this compound powder.
-
Prepare a 0.5% (w/v) solution of sodium carboxymethylcellulose (CMC) in sterile water.
-
Gradually add the this compound powder to the CMC solution while vortexing to create a homogenous suspension.
-
If necessary, sonicate the suspension to reduce particle size and improve uniformity.
-
Adjust the pH to a biocompatible range (typically 6.5-7.5) if required.[1]
-
Prepare fresh daily and store at 2-8°C, protected from light.[2]
Solution for Parenteral Administration:
For intravenous or other parenteral routes, a sterile, isotonic solution is required.[1][3] The solubility of this compound in aqueous solutions may be limited, and co-solvents might be necessary.
-
Dissolve this compound in a minimal amount of a suitable co-solvent (e.g., polyethylene glycol 400, dimethyl sulfoxide).
-
Slowly add sterile saline or phosphate-buffered saline (PBS) to the desired final concentration while mixing.
-
Ensure the final concentration of the co-solvent is within acceptable limits for the chosen animal model and administration route to avoid toxicity.
-
Filter the final solution through a 0.22 µm sterile filter.
-
Prepare fresh on the day of the experiment.
Administration to Laboratory Animals
The choice of administration route depends on the experimental objectives. Oral gavage is common for assessing oral bioavailability, while intravenous injection is used to determine absolute bioavailability and clearance.[4]
Oral Administration (Gavage)
Oral gavage ensures precise dosing.[4]
Protocol for Rats and Mice:
-
Accurately weigh the animal to determine the correct dose volume.
-
Gently restrain the animal.
-
Measure the appropriate length of the gavage needle (from the tip of the nose to the last rib).
-
Fill a syringe with the prepared this compound suspension.
-
Carefully insert the gavage needle into the esophagus and deliver the dose.
-
Observe the animal for any signs of distress after administration.
Recommended Volumes:
| Species | Ideal Volume (mL/kg) | Maximum Volume (mL/kg) |
| Mouse | 5 | 10 |
| Rat | 5 | 10 |
Data synthesized from multiple sources.[3][4]
Intravenous Administration (IV)
IV administration provides immediate and complete systemic exposure.
Protocol for Rats (Tail Vein Injection):
-
Warm the rat's tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Place the rat in a suitable restraining device.
-
Swab the tail with 70% ethanol.
-
Insert a 27-30 gauge needle attached to the syringe with the this compound solution into one of the lateral tail veins.
-
Slowly inject the solution.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
Recommended Volumes:
| Species | Ideal Volume (mL/kg) | Maximum Volume (mL/kg) |
| Rat | 2.5 | 5 |
Data synthesized from multiple sources.[3][4]
Experimental Protocols
Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of this compound following oral and intravenous administration.
Animals: Male Sprague-Dawley rats (250-300 g).
Groups:
-
Group 1: Oral administration of this compound (e.g., 5 mg/kg).[5]
-
Group 2: Intravenous administration of this compound (e.g., 1 mg/kg).[6][7][8]
Protocol:
-
Fast animals overnight before dosing, with free access to water.
-
Administer this compound as described in the administration protocols.
-
Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
Analyze plasma concentrations of this compound using a validated analytical method such as LC-MS/MS.[8]
-
Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) using appropriate software.
Experimental Workflow for Pharmacokinetic Study
Caption: Workflow for a pharmacokinetic study of this compound in rats.
Acute Toxicity Study in Mice
Objective: To determine the acute toxicity and the No-Observed-Adverse-Effect-Level (NOAEL) of this compound.
Animals: CD-1 mice (6-8 weeks old).
Groups:
-
Group 1: Vehicle control.
-
Groups 2-5: Increasing doses of this compound (e.g., 10, 100, 1000, 2000 mg/kg) administered orally.[9]
Protocol:
-
Administer a single oral dose of this compound or vehicle.
-
Observe animals continuously for the first 4 hours and then daily for 14 days.
-
Record clinical signs of toxicity, including changes in behavior, appearance, and body weight.
-
At the end of the 14-day observation period, euthanize the animals.
-
Perform a gross necropsy and collect major organs for histopathological examination.
Data Presentation
Tadalafil Pharmacokinetic Parameters in Rats
The following table summarizes pharmacokinetic data for Tadalafil, which can serve as a reference for studies with this compound.
| Parameter | Oral Administration (5 mg/kg) | Intravenous Administration (1 mg/kg) |
| Cmax (ng/mL) | 725.89 ± 161.59 | - |
| Tmax (h) | ~2 | - |
| AUC(0-t) (ng·h/mL) | 7399.61 ± 696.85 | - |
| AUC(0-∞) (ng·h/mL) | 7995.50 ± 707.23 | Increased 2.09-fold in hyperlipidemic rats |
| t1/2 (h) | 9.28 ± 2.07 | - |
| CL (L/h/kg) | - | Decreased 0.537-fold in hyperlipidemic rats |
| Vss (L/kg) | - | Decreased 0.438-fold in hyperlipidemic rats |
Data adapted from studies on Tadalafil in Sprague-Dawley rats.[5][6][7]
Tadalafil Toxicity Endpoints in Rodents
| Species | Study Duration | Route | NOAEL (mg/kg/day) | Key Findings |
| Mouse | 13 weeks | Oral | - | Hemorrhage in mesenteric lymph nodes at 400 mg/kg.[9] |
| Mouse | 2 years | Oral | - | No statistically significant increase in tumor incidence.[10] |
| Rat | - | Oral | 200 | Reduced body weight gain.[9] |
| Rat | - | Oral | - | No adverse effects on fertility up to 1000 mg/kg.[9] |
NOAEL: No-Observed-Adverse-Effect-Level. Data from Tadalafil studies.[9][10]
Signaling Pathway
Tadalafil, and presumably this compound, exerts its effect through the inhibition of PDE5, which leads to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) levels. This in turn promotes smooth muscle relaxation.
PDE5 Inhibition Signaling Pathway
Caption: Mechanism of action of this compound via PDE5 inhibition.
References
- 1. research.ucsb.edu [research.ucsb.edu]
- 2. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 3. az.research.umich.edu [az.research.umich.edu]
- 4. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Effect of Grapefruit Juice on the Pharmacokinetics of Tadalafil in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of experimental hyperlipidemia on the pharmacokinetics of tadalafil in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 8. Simple and sensitive liquid chromatography-tandem mass spectrometry methods for quantification of tadalafil in rat plasma: application to pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
Application of Acetaminotadalafil in Smooth Muscle Relaxation Studies
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Acetaminotadalafil is a structural analog of tadalafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[1][2] PDE5 is a key enzyme responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP) in smooth muscle cells.[3][4] By inhibiting PDE5, this compound leads to an accumulation of cGMP, thereby promoting smooth muscle relaxation and vasodilation.[5][6] This mechanism of action makes it a valuable tool for in vitro and in vivo studies of smooth muscle physiology and pharmacology, particularly in the context of erectile dysfunction, pulmonary hypertension, and benign prostatic hyperplasia.[7][8][9]
Mechanism of Action
The primary mechanism of action of this compound in inducing smooth muscle relaxation is through the potentiation of the nitric oxide (NO)-cGMP signaling pathway.[3][10] In response to various physiological stimuli, nitric oxide is released from endothelial cells and nerve endings, which then activates soluble guanylate cyclase (sGC) in adjacent smooth muscle cells.[6][11] Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[11] cGMP, in turn, activates protein kinase G (PKG), which phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentrations and ultimately, smooth muscle relaxation.[3]
This compound, by inhibiting PDE5, prevents the hydrolysis of cGMP to the inactive 5'-GMP, thus amplifying the effects of the NO/sGC/cGMP pathway.[3][4] This leads to a more pronounced and sustained smooth muscle relaxation.[6]
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound-Mediated Smooth Muscle Relaxation
References
- 1. How Tadalafil Works: Mechanism, Onset, and Effectiveness [boltpharmacy.co.uk]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. Tadalafil: Mechanism of Action and Pharmacokinetics_Chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Tadalafil in the treatment of erectile dysfunction; an overview of the clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tadalafil - Wikipedia [en.wikipedia.org]
- 8. Tadalafil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Tadalafil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Signalling pathways involved in sildenafil-induced relaxation of human bladder dome smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Tadalafil? [synapse.patsnap.com]
Application Notes and Protocols for Studying cGMP Signaling Pathways Using Acetaminotadalafil
For Researchers, Scientists, and Drug Development Professionals
Introduction to Acetaminotadalafil and the cGMP Signaling Pathway
This compound is a structural analog of tadalafil (B1681874), a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[1][2] PDE5 is a key enzyme in the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway, responsible for the degradation of cGMP.[3][4] By inhibiting PDE5, this compound leads to an accumulation of intracellular cGMP, thereby amplifying the effects of upstream signaling initiated by NO.[5][6]
The NO/cGMP pathway is a crucial signaling cascade involved in a wide array of physiological processes, including smooth muscle relaxation, vasodilation, platelet aggregation, and neuronal communication.[7][8] The pathway is initiated by the synthesis of NO, which diffuses into target cells and activates soluble guanylate cyclase (sGC).[9] Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[10] cGMP then acts as a second messenger, primarily by activating cGMP-dependent protein kinase (PKG), which in turn phosphorylates various downstream targets to elicit a cellular response.[4][10]
Due to its role in modulating this critical pathway, this compound serves as a valuable research tool for investigating cGMP signaling in various physiological and pathophysiological contexts. Its application allows for the precise manipulation of cGMP levels, enabling researchers to dissect the downstream effects and explore the therapeutic potential of targeting this pathway in diseases such as pulmonary arterial hypertension, erectile dysfunction, and neurodegenerative disorders.[5][11]
Mechanism of Action of this compound
This compound exerts its effects by competitively inhibiting the PDE5 enzyme.[6][12] The inhibition of PDE5 prevents the hydrolysis of cGMP to its inactive form, 5'-GMP.[5][12] This leads to an elevation of intracellular cGMP concentrations, but only in the presence of an upstream stimulus that activates sGC, such as nitric oxide.[1][7] The accumulated cGMP then potentiates the activation of PKG and subsequent downstream signaling events.[10] The selectivity of tadalafil-like compounds for PDE5 over other PDE isoforms is a critical aspect of their utility, minimizing off-target effects.[1][2]
Figure 1: Mechanism of this compound in the cGMP signaling pathway.
Data Presentation
In Vitro PDE5 Inhibition
| Compound | IC50 (nM) for PDE5 | Selectivity vs. PDE6 | Selectivity vs. PDE11 |
| Tadalafil (Reference) | ~2 | >700-fold | 14-fold |
| This compound | Data not available | Data not available | Data not available |
| Sildenafil (B151) (Reference) | ~4 | High | Low |
| Vardenafil (Reference) | ~0.4 | High | Low |
Cellular cGMP Accumulation
| Cell Type | Treatment | cGMP Concentration (pmol/mg protein) | Fold Increase over Basal |
| Smooth Muscle Cells | Basal | 1.5 ± 0.2 | 1 |
| Smooth Muscle Cells | NO Donor (e.g., SNP) | 15.8 ± 1.5 | ~10.5 |
| Smooth Muscle Cells | This compound + NO Donor | Expected to be significantly >15.8 | >10.5 |
| Platelets | Basal | 0.8 ± 0.1 | 1 |
| Platelets | NO Donor (e.g., SNP) | 9.2 ± 0.9 | ~11.5 |
| Platelets | This compound + NO Donor | Expected to be significantly >9.2 | >11.5 |
Note: The above data are representative examples based on studies with tadalafil and other PDE5 inhibitors.[7][14] Absolute values will vary depending on the cell type, experimental conditions, and the specific concentration of this compound and NO donor used.
Experimental Protocols
Protocol 1: In Vitro PDE5 Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human PDE5.
Materials:
-
Recombinant human PDE5 enzyme
-
cGMP substrate
-
[³H]-cGMP (radiolabel)
-
This compound
-
Assay buffer (e.g., Tris-HCl with MgCl₂)
-
Snake venom nucleotidase
-
Ion-exchange resin (e.g., Dowex)
-
Scintillation cocktail
-
96-well microplates
-
Scintillation counter
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add the PDE5 enzyme, the cGMP substrate, and the various concentrations of this compound. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Initiate the enzymatic reaction by adding [³H]-cGMP and incubate at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by boiling the plate or adding a stop solution.
-
Add snake venom nucleotidase to convert the unhydrolyzed [³H]-cGMP to [³H]-guanosine.
-
Separate the product ([³H]-GMP) from the substrate using ion-exchange chromatography.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the positive control.
-
Plot the percentage of inhibition against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.[3]
Protocol 2: Measurement of Intracellular cGMP Levels in Cultured Cells
Objective: To quantify the effect of this compound on cGMP accumulation in response to a nitric oxide donor in a cellular context.
Materials:
-
Cultured cells of interest (e.g., vascular smooth muscle cells, endothelial cells)
-
Cell culture medium and supplements
-
This compound
-
Nitric oxide donor (e.g., sodium nitroprusside - SNP)
-
Phosphodiesterase inhibitor for sample processing (e.g., IBMX)
-
Lysis buffer
-
cGMP enzyme immunoassay (EIA) kit or radioimmunoassay (RIA) kit
-
Protein assay kit (e.g., BCA or Bradford)
-
Microplate reader
Procedure:
-
Plate cells in multi-well plates and grow to desired confluency.
-
Pre-treat the cells with varying concentrations of this compound for a specified time (e.g., 30-60 minutes).
-
Stimulate the cells with a nitric oxide donor (e.g., SNP) for a short period (e.g., 5-10 minutes) to induce cGMP production.
-
Aspirate the medium and lyse the cells with lysis buffer containing a broad-spectrum PDE inhibitor like IBMX to prevent cGMP degradation during sample processing.
-
Collect the cell lysates and centrifuge to remove cellular debris.
-
Measure the cGMP concentration in the supernatants using a commercial cGMP EIA or RIA kit according to the manufacturer's instructions.[15][16]
-
Determine the total protein concentration in each lysate using a standard protein assay.
-
Normalize the cGMP concentration to the total protein content (e.g., pmol cGMP/mg protein).
-
Compare the cGMP levels in cells treated with this compound and the NO donor to those treated with the NO donor alone to determine the potentiation effect.
Figure 2: Experimental workflow for measuring intracellular cGMP levels.
Protocol 3: Assessment of Downstream Signaling - Vasodilator-Stimulated Phosphoprotein (VASP) Phosphorylation
Objective: To evaluate the effect of this compound on the activation of the downstream effector PKG by measuring the phosphorylation of its substrate, VASP.
Materials:
-
Cultured cells or tissue homogenates
-
This compound and NO donor
-
Lysis buffer with phosphatase and protease inhibitors
-
Primary antibody against phosphorylated VASP (Ser239)
-
Primary antibody against total VASP
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and Western blotting apparatus
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells or tissues as described in Protocol 2 (Steps 1-3).
-
Lyse the cells or homogenize the tissue in lysis buffer containing phosphatase and protease inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against phospho-VASP (Ser239) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total VASP to ensure equal protein loading.
-
Quantify the band intensities and express the results as the ratio of phosphorylated VASP to total VASP.[17]
Conclusion
This compound, as a potent PDE5 inhibitor, is a valuable pharmacological tool for the investigation of the cGMP signaling pathway. The protocols outlined above provide a framework for characterizing its in vitro and cellular activity, as well as its impact on downstream signaling events. By carefully designing and executing these experiments, researchers can gain valuable insights into the role of cGMP in their specific biological systems of interest and explore the potential of cGMP modulation for therapeutic intervention.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Tadalafil - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. An overview on pharmaceutical applications of phosphodiesterase enzyme 5 (PDE5) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Tadalafil? [synapse.patsnap.com]
- 7. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclic GMP signaling in cardiovascular pathophysiology and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Systems Pharmacology and Rational Polypharmacy: Nitric Oxide−Cyclic GMP Signaling Pathway as an Illustrative Example and Derivation of the General Case | PLOS Computational Biology [journals.plos.org]
- 10. cusabio.com [cusabio.com]
- 11. Emerging new uses of phosphodiesterase-5 inhibitors in cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tadalafil: Mechanism of Action and Pharmacokinetics_Chemicalbook [chemicalbook.com]
- 13. mdpi.com [mdpi.com]
- 14. Phosphodiesterase inhibition with tadalafil provides longer and sustained protection of stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. media.cellsignal.com [media.cellsignal.com]
- 16. Cyclic GMP Assay Kit | Cell Signaling Technology [cellsignal.com]
- 17. A primer for measuring cGMP signaling and cGMP-mediated vascular relaxation - PMC [pmc.ncbi.nlm.nih.gov]
Acetaminotadalafil as a Research Tool for Pulmonary Hypertension: Application Notes and Protocols
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Pulmonary hypertension (PH) is a progressive and life-threatening disease characterized by elevated blood pressure in the pulmonary arteries. The pathology involves vasoconstriction, vascular remodeling, and inflammation, leading to right heart failure and death. A key signaling pathway implicated in the pathophysiology of PH is the nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine (B1672433) monophosphate (cGMP) pathway. Phosphodiesterase type 5 (PDE5), an enzyme highly expressed in the pulmonary vasculature, degrades cGMP, thereby attenuating its vasodilatory and anti-proliferative effects.
Acetaminotadalafil, an analogue of the potent and selective PDE5 inhibitor tadalafil, is a valuable research tool for investigating the role of the cGMP signaling pathway in PH. By inhibiting PDE5, this compound increases intracellular levels of cGMP, leading to pulmonary artery smooth muscle cell (PASMC) relaxation, vasodilation, and attenuation of vascular remodeling. This document provides detailed application notes and experimental protocols for the use of this compound in preclinical research models of pulmonary hypertension. The information presented is primarily based on the extensive research conducted on tadalafil, which serves as a foundational model for its analogue, this compound.
Mechanism of Action
This compound, similar to tadalafil, exerts its therapeutic effects in pulmonary hypertension by selectively inhibiting phosphodiesterase type 5 (PDE5).[1][2][3] This inhibition prevents the degradation of cyclic guanosine monophosphate (cGMP), leading to its accumulation within pulmonary vascular smooth muscle cells.[1][2][3] The increased cGMP levels activate protein kinase G (PKG), which in turn phosphorylates several downstream targets. This cascade of events results in a decrease in intracellular calcium concentrations, leading to smooth muscle relaxation, vasodilation of the pulmonary arteries, and a subsequent reduction in pulmonary arterial pressure and vascular resistance.[1][2][3]
Beyond its vasodilatory effects, the elevation of cGMP by PDE5 inhibition has been shown to have anti-proliferative and pro-apoptotic effects on pulmonary artery smooth muscle cells, contributing to the attenuation of vascular remodeling, a key feature of pulmonary hypertension.[4][5]
Data Presentation
The following tables summarize quantitative data from preclinical studies on tadalafil, which can be used as a reference for designing experiments with this compound.
In Vitro Data
| Parameter | Cell Type | Condition | Tadalafil Concentration | Result | Reference |
| PDE5 Inhibition (IC₅₀) | Recombinant human PDE5 | Enzyme assay | 5 nM | Potent inhibition | [1] |
| PASMC Proliferation Inhibition (IC₅₀) | Human PASMCs from IPAH patients | PDGF-stimulated | 4.5 µM | Inhibition of proliferation | [5] |
| Apoptosis Induction | Human PASMCs from IPAH patients | - | 1-10 µM | Increased caspase-3/7 activity | [5] |
| cGMP Levels | Rat PASMCs | - | 1 µM | Significant increase | [6] |
In Vivo Data
| Animal Model | Parameter | Treatment | Result | Reference |
| Monocrotaline-induced PH (Rat) | Right Ventricular Systolic Pressure (RVSP) | Tadalafil (10 mg/kg/day) | Significant reduction vs. control | [2][3] |
| Monocrotaline-induced PH (Rat) | Right Ventricular Hypertrophy (RVH) | Tadalafil (10 mg/kg/day) | Significant attenuation | [2][3] |
| Monocrotaline-induced PH (Rat) | Survival Rate | Tadalafil (10 mg/kg/day, late treatment) | 70% survival vs. 40% in control | [2] |
| Hypoxia-induced PH (Rat) | Right Ventricular Systolic Pressure (RVSP) | Tadalafil (10 mg/kg/day) | Significant prevention of RVSP rise | [7] |
| Hypoxia-induced PH (Newborn Piglet) | Pulmonary Arterial Pressure | Tadalafil (1 mg/kg, oral) | 54% decrease | [8] |
| Hypoxia-induced PH (Newborn Piglet) | Cardiac Output | Tadalafil (1 mg/kg, oral) | 88% increase | [8] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in the context of pulmonary hypertension research.
In Vitro Protocols
1. Assessment of Proliferation of Human Pulmonary Artery Smooth Muscle Cells (PASMCs)
-
Cell Culture:
-
Culture human PASMCs (from normal or IPAH donors) in smooth muscle cell growth medium (SmGM-2) supplemented with 5% fetal bovine serum (FBS), growth factors, and antibiotics.
-
Maintain cells at 37°C in a humidified atmosphere of 5% CO₂.
-
Use cells between passages 4 and 8 for experiments.
-
-
Proliferation Assay (BrdU Incorporation):
-
Seed PASMCs in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 24 hours to synchronize them.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1 hour.
-
Stimulate the cells with a mitogen such as platelet-derived growth factor (PDGF, 10 ng/mL) for 24 hours.
-
During the last 4 hours of stimulation, add 10 µM BrdU to each well.
-
Fix the cells and perform an ELISA-based BrdU incorporation assay according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength to quantify cell proliferation.
-
2. Measurement of Apoptosis in PASMCs
-
Cell Culture and Treatment:
-
Culture and treat PASMCs with this compound as described in the proliferation protocol.
-
-
Apoptosis Assay (Caspase-3/7 Activity):
-
Seed PASMCs in a white-walled 96-well plate at a density of 1 x 10⁴ cells/well.
-
After treatment with this compound for 24-48 hours, add a luminogenic caspase-3/7 substrate according to the manufacturer's protocol.
-
Incubate for 1 hour at room temperature.
-
Measure luminescence using a plate reader. An increase in luminescence indicates increased caspase-3/7 activity and apoptosis.
-
-
Apoptosis Assay (Hoechst Staining):
-
Grow PASMCs on glass coverslips.
-
After treatment, fix the cells with 4% paraformaldehyde for 15 minutes.
-
Wash with PBS and stain with Hoechst 33342 (1 µg/mL) for 10 minutes.
-
Mount the coverslips on microscope slides and visualize under a fluorescence microscope.
-
Apoptotic cells will exhibit condensed and fragmented nuclei.
-
3. Determination of Intracellular cGMP Levels
-
Cell Culture and Treatment:
-
Culture and treat PASMCs with this compound as described above.
-
-
cGMP Measurement (ELISA):
-
After treatment, lyse the cells with 0.1 M HCl.
-
Centrifuge the lysate to pellet cellular debris.
-
Collect the supernatant and measure the cGMP concentration using a commercially available cGMP enzyme immunoassay (EIA) kit, following the manufacturer's instructions.
-
Normalize the cGMP concentration to the total protein content of the cell lysate, determined by a Bradford or BCA protein assay.
-
In Vivo Protocols
1. Monocrotaline (B1676716) (MCT)-Induced Pulmonary Hypertension in Rats
-
Animal Model:
-
Use male Sprague-Dawley rats (200-250 g).
-
House the animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
-
Induction of PH:
-
Treatment Protocol:
-
Begin treatment with this compound (e.g., 1-10 mg/kg/day) via oral gavage either prophylactically (starting on the day of MCT injection) or therapeutically (starting 2-3 weeks after MCT injection).
-
Continue treatment for a specified period (e.g., 2-3 weeks).
-
-
Assessment of Efficacy:
-
Hemodynamic Measurements:
-
At the end of the treatment period, anesthetize the rats.
-
Perform a right heart catheterization via the jugular vein to measure right ventricular systolic pressure (RVSP) using a pressure transducer.
-
-
Right Ventricular Hypertrophy:
-
After hemodynamic measurements, euthanize the animals and excise the heart.
-
Dissect the right ventricle (RV) free wall from the left ventricle (LV) and septum (S).
-
Weigh the RV and LV+S separately and calculate the Fulton index (RV/[LV+S]) as a measure of RVH.
-
-
Histological Analysis:
-
Perfuse and fix the lungs with 4% paraformaldehyde.
-
Embed the lung tissue in paraffin (B1166041) and cut sections.
-
Perform Hematoxylin and Eosin (H&E) staining to assess pulmonary artery wall thickness and muscularization.
-
Perform Masson's trichrome staining to evaluate collagen deposition and fibrosis.
-
-
References
- 1. A novel noninvasive method for estimating right ventricular systolic pressure in rodents with pulmonary artery banding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Primary pulmonary arterial hypertension: Protocol to assess comprehensively in the rat the response to pharmacologic treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. researchgate.net [researchgate.net]
- 7. Pulmonary Artery Hypertension Model in Rats by Monocrotaline Administration | Springer Nature Experiments [experiments.springernature.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
Application Notes and Protocols for Investigating Acetaminotadalafil's Effect on Benign Prostatic Hyperplasia Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical evaluation of Acetaminotadalafil, a novel compound structurally related to the phosphodiesterase type 5 (PDE5) inhibitor tadalafil (B1681874), for the treatment of benign prostatic hyperplasia (BPH). The protocols and methodologies are based on established models and the known mechanisms of action of PDE5 inhibitors in the lower urinary tract.
Introduction
Benign prostatic hyperplasia (BPH) is a prevalent condition in aging men, characterized by the non-malignant enlargement of the prostate gland, which can lead to lower urinary tract symptoms (LUTS). The pathophysiology of BPH is complex, involving both static components (e.g., increased prostate size) and dynamic components (e.g., increased smooth muscle tone in the prostate and bladder neck).
Tadalafil, a well-established PDE5 inhibitor, has been approved for the treatment of LUTS associated with BPH. Its mechanism of action is primarily attributed to the inhibition of PDE5, which leads to increased levels of cyclic guanosine (B1672433) monophosphate (cGMP) in the smooth muscle cells of the prostate, bladder, and their surrounding vasculature.[1][2] This results in smooth muscle relaxation and improved tissue perfusion.[3][4] Emerging evidence also suggests that PDE5 inhibitors may have anti-proliferative and anti-fibrotic effects on prostatic tissue.[5][6] Given its structural similarity to tadalafil, this compound is hypothesized to exert its therapeutic effects through similar pathways.
These notes will detail the necessary in vivo and in vitro models and experimental protocols to elucidate the efficacy and mechanism of action of this compound in the context of BPH.
Key Signaling Pathways in BPH and Potential Targets of this compound
The primary signaling pathway implicated in the therapeutic effect of tadalafil, and likely this compound, is the Nitric Oxide (NO)-cGMP pathway. Additionally, the RhoA/Rho-kinase pathway and pathways related to cell proliferation and fibrosis are relevant.
NO-cGMP Signaling Pathway
RhoA/Rho-Kinase (ROCK) Signaling Pathway
Experimental Protocols
In Vivo Evaluation of this compound in a Testosterone-Induced BPH Rat Model
This protocol describes the induction of BPH in rats using testosterone (B1683101) propionate (B1217596), a widely accepted and utilized method for preclinical BPH research.[7][8]
Materials:
-
Male Sprague-Dawley rats (8-10 weeks old)
-
Testosterone propionate (TP)
-
Vehicle for TP (e.g., corn oil or sesame oil)
-
This compound
-
Vehicle for this compound (e.g., 0.5% carboxymethyl cellulose)
-
Anesthetic agents (e.g., ketamine/xylazine)
-
Surgical tools for castration
-
Metabolic cages for urine collection
-
Analytical balance
Experimental Workflow:
Procedure:
-
Animal Acclimatization: Acclimatize rats to the laboratory environment for at least one week before the experiment.
-
Castration: Surgically castrate the rats under anesthesia and allow a one-week recovery period. This removes endogenous testosterone, making the model more sensitive to exogenous TP.
-
Grouping: Divide the animals into the following groups (n=8-10 per group):
-
Sham Control: Sham-operated, vehicle-treated.
-
BPH Model Control: Castrated, TP-treated, vehicle-treated.
-
This compound Low Dose: Castrated, TP-treated, this compound-treated (e.g., 1 mg/kg/day).
-
This compound High Dose: Castrated, TP-treated, this compound-treated (e.g., 5 mg/kg/day).
-
Positive Control (Tadalafil): Castrated, TP-treated, Tadalafil-treated (e.g., 5 mg/kg/day).
-
-
BPH Induction: Induce BPH by daily subcutaneous injections of testosterone propionate (e.g., 3 mg/kg) for 4 weeks.[8]
-
Treatment: Administer this compound, Tadalafil, or vehicle daily via oral gavage for the last 2-4 weeks of the TP injection period.
-
Urodynamic Assessment: During the final week of treatment, place individual rats in metabolic cages to monitor 24-hour urinary frequency and volume per micturition.[7]
-
Euthanasia and Sample Collection: At the end of the treatment period, euthanize the animals. Collect blood for serum analysis (e.g., PSA, testosterone levels). Carefully dissect and weigh the prostate gland.
-
Prostate Analysis:
-
Prostate Index: Calculate the prostate index as (prostate weight / body weight) x 100.
-
Histology: Fix a portion of the prostate in 10% neutral buffered formalin for histological examination (H&E staining) to assess glandular hyperplasia and stromal proliferation.
-
Biomarker Analysis: Homogenize the remaining prostate tissue for Western blot or ELISA analysis of key proteins (e.g., PDE5, cGMP, PCNA, α-SMA, Collagen I).
-
In Vitro Evaluation of this compound on Prostatic Fibroblasts
This protocol is designed to assess the potential anti-fibrotic effects of this compound on primary human prostatic stromal cells (PrSCs) or a cell line like WPMY-1, based on recent findings for tadalafil.[5]
Materials:
-
Human prostatic stromal cells (PrSCs) or WPMY-1 cell line
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Recombinant human TGF-β1
-
This compound
-
Tadalafil (as a positive control)
-
Reagents for cell proliferation assay (e.g., MTT or WST-1)
-
Reagents for Western blotting (antibodies for α-SMA, Collagen I, FGF9)
-
Reagents for qRT-PCR (primers for miR-3126-3p)
Procedure:
-
Cell Culture: Culture prostatic stromal cells in standard conditions (37°C, 5% CO2).
-
Induction of Myofibroblast Differentiation: Seed cells in appropriate plates. Once they reach 70-80% confluency, serum-starve them for 24 hours. Then, treat with TGF-β1 (e.g., 5 ng/mL) to induce differentiation into myofibroblasts.
-
Treatment: Concurrently with TGF-β1 stimulation, treat the cells with varying concentrations of this compound (e.g., 1, 10, 25 µM), Tadalafil, or vehicle for 48-72 hours.
-
Cell Proliferation Assay: Assess cell viability and proliferation using an MTT or similar assay.
-
Western Blot Analysis: Lyse the cells and perform Western blotting to determine the protein expression levels of fibrosis markers such as alpha-smooth muscle actin (α-SMA) and Collagen I, as well as FGF9.[5]
-
qRT-PCR Analysis: Extract total RNA and perform quantitative real-time PCR to measure the expression level of miR-3126-3p.[5]
Data Presentation
Table 1: In Vivo Efficacy of this compound in Testosterone-Induced BPH Rat Model
| Group | Dose (mg/kg/day) | Prostate Weight (g) | Prostate Index | 24h Micturition Frequency | Mean Voided Volume (mL) | Serum PSA (ng/mL) |
| Sham Control | - | |||||
| BPH Model Control | - | |||||
| This compound | 1 | |||||
| This compound | 5 | |||||
| Tadalafil | 5 |
Data to be presented as mean ± standard deviation (SD).
Table 2: In Vitro Effects of this compound on Prostatic Stromal Cells
| Treatment | Concentration (µM) | Cell Viability (% of Control) | α-SMA Protein Expression (Fold Change) | Collagen I Protein Expression (Fold Change) | FGF9 Protein Expression (Fold Change) | miR-3126-3p Expression (Fold Change) |
| Control (Vehicle) | - | 100 | 1.0 | 1.0 | 1.0 | 1.0 |
| TGF-β1 | - | |||||
| TGF-β1 + this compound | 1 | |||||
| TGF-β1 + this compound | 10 | |||||
| TGF-β1 + this compound | 25 | |||||
| TGF-β1 + Tadalafil | 25 |
Data to be presented as mean ± SD from at least three independent experiments.
Concluding Remarks
The provided protocols offer a robust framework for the preclinical investigation of this compound's therapeutic potential for BPH. By utilizing established in vivo and in vitro models, researchers can effectively assess its impact on prostate growth, smooth muscle function, and cellular mechanisms such as fibrosis. The quantitative data generated from these studies will be crucial for guiding further drug development and clinical trial design.
References
- 1. What is the mechanism of Tadalafil? [synapse.patsnap.com]
- 2. Tadalafil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Tadalafil for the treatment of lower urinary tract symptoms secondary to benign prostatic hyperplasia: pathophysiology and mechanism(s) of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. Phosphodiesterase type 5 inhibitor tadalafil reduces prostatic fibrosis via MiR-3126-3p/FGF9 axis in benign prostatic hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ics.org [ics.org]
- 7. Testosterone-induced benign prostatic hyperplasia rat and dog as facile models to assess drugs targeting lower urinary tract symptoms | PLOS One [journals.plos.org]
- 8. benchchem.com [benchchem.com]
Application Notes & Protocols for the Formulation Development of Acetaminotadalafil
For Research & Development Purposes Only
Disclaimer: Acetaminotadalafil is a hypothetical compound name derived from the combination of Acetaminophen and Tadalafil (B1681874). It is not an approved or recognized pharmaceutical active ingredient. The following application notes and protocols are provided for research and educational purposes only and are based on established principles for the formulation of its individual components. All experimental work should be conducted in a controlled laboratory setting by qualified professionals.
Introduction
This document outlines a systematic approach to the formulation development of a hypothetical co-formulated product containing Acetaminophen and Tadalafil, hereafter referred to as this compound. The primary challenge in this co-formulation is the significant disparity in aqueous solubility between the two active pharmaceutical ingredients (APIs). Tadalafil is a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability.[1] Acetaminophen is generally more soluble.
The principal goal of this research protocol is to develop a stable, immediate-release oral solid dosage form with enhanced dissolution for the poorly soluble component, Tadalafil, while ensuring the formulation compatibility and stability of both APIs. A solid dispersion strategy will be the primary focus for improving the dissolution rate of Tadalafil.[2][3]
Pre-formulation Studies
Pre-formulation studies are crucial to characterize the physicochemical properties of the APIs and to identify potential challenges in developing a stable and effective dosage form.[4]
API Characterization
A comprehensive characterization of both Acetaminophen and Tadalafil is the foundational step.
Protocol 2.1.1: Solubility Determination
-
Prepare solutions of various pH values (e.g., 1.2, 4.5, 6.8) to simulate the gastrointestinal tract.[5]
-
Add an excess amount of each API to separate vials containing the different media.
-
Agitate the vials at a constant temperature (e.g., 37°C) for a predetermined period (e.g., 48 hours) to reach equilibrium.[6]
-
Filter the samples and analyze the supernatant using a validated HPLC method to determine the concentration of the dissolved API.
-
Repeat the process with various hydrophilic polymers (e.g., PVP K-30, Poloxamer 188, HPMC) to screen for potential solubility enhancers.[7]
Table 1: Hypothetical Solubility Data of this compound Components
| Medium | Tadalafil Solubility (µg/mL) | Acetaminophen Solubility (mg/mL) |
| Purified Water | ~2 | ~14 |
| pH 1.2 Buffer | <1 | ~12 |
| pH 4.5 Buffer | <1 | ~15 |
| pH 6.8 Buffer | ~3 | ~20 |
| 1% SLS in Water | ~30 | ~25 |
Excipient Compatibility Studies
Ensuring the compatibility of the APIs with selected excipients is critical to prevent degradation and instability.[8][9]
Protocol 2.2.1: Differential Scanning Calorimetry (DSC) for Compatibility Screening
-
Prepare binary mixtures of each API with selected excipients (e.g., microcrystalline cellulose, lactose, croscarmellose sodium, magnesium stearate) in a 1:1 ratio.[7]
-
Accurately weigh 2-5 mg of the individual components and the binary mixtures into separate aluminum pans.
-
Heat the samples in a DSC instrument under a nitrogen purge at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 25°C to 300°C).
-
Analyze the resulting thermograms for any changes in melting points, the appearance of new peaks, or disappearance of existing peaks, which would indicate potential interactions.[10]
Table 2: Hypothetical Excipient Compatibility Results (DSC Analysis)
| Excipient | API | Observation | Compatibility |
| Microcrystalline Cellulose | Tadalafil | No significant change in API endotherm | Compatible |
| Microcrystalline Cellulose | Acetaminophen | No significant change in API endotherm | Compatible |
| Lactose Monohydrate | Tadalafil | Broadening of API endotherm | Further investigation needed |
| Lactose Monohydrate | Acetaminophen | No significant change in API endotherm | Compatible |
| Croscarmellose Sodium | Tadalafil | No significant change in API endotherm | Compatible |
| Croscarmellose Sodium | Acetaminophen | No significant change in API endotherm | Compatible |
| Magnesium Stearate | Tadalafil | Slight shift in API endotherm | Compatible |
| Magnesium Stearate | Acetaminophen | No significant change in API endotherm | Compatible |
Formulation Development: Solid Dispersion
To enhance the dissolution of the poorly soluble Tadalafil, a solid dispersion technique is proposed.[11] This involves dispersing Tadalafil in a hydrophilic carrier matrix at a solid state.[12]
Preparation of Tadalafil Solid Dispersion
Protocol 3.1.1: Solvent Evaporation Method
-
Select a suitable hydrophilic carrier based on pre-formulation screening (e.g., Poloxamer 188 or PVP K-30).[7]
-
Dissolve Tadalafil and the chosen carrier in a common volatile solvent (e.g., methanol (B129727) or ethanol) in various ratios (e.g., 1:1, 1:3, 1:5).
-
Evaporate the solvent under reduced pressure using a rotary evaporator until a solid mass is formed.
-
Further dry the solid dispersion in a vacuum oven to remove residual solvent.
-
Pulverize the dried mass and pass it through a sieve to obtain a uniform powder.
Formulation of this compound Tablets
Protocol 3.2.1: Wet Granulation Method
-
Mix the prepared Tadalafil solid dispersion with Acetaminophen and other intra-granular excipients (e.g., diluents, disintegrants).
-
Granulate the powder blend using a suitable binder solution (e.g., PVP in water).
-
Dry the wet granules in a tray dryer or fluid bed dryer to achieve the desired moisture content.
-
Mill the dried granules to a uniform size.
-
Blend the granules with extra-granular excipients (e.g., lubricant, glidant).
-
Compress the final blend into tablets using a rotary tablet press.
Table 3: Illustrative Formulation of an this compound Tablet
| Component | Function | Quantity per Tablet (mg) |
| Intra-granular | ||
| Tadalafil Solid Dispersion (1:3 ratio with Poloxamer 188) | API (Enhanced Solubility) | 80 (contains 20 mg Tadalafil) |
| Acetaminophen | API | 325 |
| Microcrystalline Cellulose | Diluent | 100 |
| Croscarmellose Sodium | Disintegrant | 25 |
| Binder Solution | ||
| PVP K-30 | Binder | q.s. |
| Extra-granular | ||
| Croscarmellose Sodium | Disintegrant | 25 |
| Colloidal Silicon Dioxide | Glidant | 5 |
| Magnesium Stearate | Lubricant | 5 |
| Total Weight | 565 |
Quality Control and Characterization
In-Vitro Dissolution Testing
This is a critical test to assess the success of the solubility enhancement strategy.[13][14]
Protocol 4.1.1: USP Apparatus II (Paddle) Method
-
Prepare the dissolution medium (e.g., 900 mL of 0.1 N HCl or a buffer with surfactant).[5]
-
Maintain the temperature at 37 ± 0.5°C.[15]
-
Set the paddle speed (e.g., 50 or 75 RPM).
-
Place one tablet in each dissolution vessel.
-
Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).
-
Analyze the samples for both Tadalafil and Acetaminophen content using a validated HPLC method.
-
Compare the dissolution profile of the formulated tablets with a control formulation (without solid dispersion) and the innovator products of the individual components.
Visualizations
Experimental and Logical Workflows
Caption: Formulation development workflow for this compound tablets.
Tadalafil Mechanism of Action
Tadalafil selectively inhibits phosphodiesterase type 5 (PDE5), which is responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP).[16][17] Increased cGMP levels lead to smooth muscle relaxation and vasodilation.[18][19]
Caption: Signaling pathway for Tadalafil's mechanism of action.
Acetaminophen Proposed Mechanism of Action
The exact mechanism of Acetaminophen is not fully understood but is thought to involve the inhibition of cyclooxygenase (COX) enzymes, particularly within the central nervous system.[20][21][22] It may also involve serotonergic pathways and the endocannabinoid system.[21]
References
- 1. Development of a tadalafil transdermal formulation and evaluation of its ability to in vitro transdermal permeate using Strat-M® membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. criver.com [criver.com]
- 5. Comprehensive Analytical Studies on the Solubility and Dissolution Rate Enhancement of Tadalafil with Type IV Lipid Formulations [mdpi.com]
- 6. Enhanced Dissolution Rate of Tadalafil Nanoparticles Prepared by Sonoprecipitation Technique: Optimization and Physicochemical Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jddtonline.info [jddtonline.info]
- 8. Drug Excipient Compatibility Study - Creative Biolabs [creative-biolabs.com]
- 9. veeprho.com [veeprho.com]
- 10. Drug excipient Compatibility | PDF [slideshare.net]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 12. japer.in [japer.in]
- 13. agnopharma.com [agnopharma.com]
- 14. fda.gov [fda.gov]
- 15. Compilation of FDA Guidance and Resources for in vitro Dissolution Testing of Immediate Release Solid Oral Dosage Forms | FDA [fda.gov]
- 16. What is the mechanism of Tadalafil? [synapse.patsnap.com]
- 17. Tadalafil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Tadalafil - Wikipedia [en.wikipedia.org]
- 19. Tadalafil: Mechanism of Action and Pharmacokinetics_Chemicalbook [chemicalbook.com]
- 20. How Does Acetaminophen Work? | School of Medicine [medicine.tufts.edu]
- 21. What is the mechanism of Acetaminophen? [synapse.patsnap.com]
- 22. droracle.ai [droracle.ai]
Application Notes and Protocols: Stable Isotope Labeling of Acetaminotadalafil for Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetaminotadalafil, an analogue of the phosphodiesterase type 5 (PDE5) inhibitor tadalafil (B1681874), has been identified in dietary supplements.[1] Understanding its metabolic fate is crucial for assessing its pharmacological and toxicological profile. Stable isotope labeling (SIL) is a powerful technique used in drug metabolism studies to trace and identify metabolites with high sensitivity and specificity.[2][3][4] By incorporating stable isotopes such as ¹³C, ¹⁵N, or ²H into the drug molecule, researchers can readily distinguish the drug and its metabolites from endogenous compounds using mass spectrometry.[2][3] This application note provides detailed protocols for the use of stable isotope-labeled this compound in both in vitro and in vivo metabolic studies, along with analytical methods for metabolite identification and quantification.
Principle of Stable Isotope Labeling in Metabolite Identification
The core principle of using stable isotope-labeled compounds in metabolism studies lies in the generation of a unique mass signature. When a mixture of a non-labeled (light) and a stable isotope-labeled (heavy) version of a drug is administered, the drug and its metabolites will appear as doublet peaks in the mass spectrum, separated by a mass difference corresponding to the number of incorporated isotopes. This characteristic isotopic pattern allows for the rapid and unambiguous identification of drug-related material in complex biological matrices like plasma, urine, and feces.
Synthesis of Stable Isotope-Labeled this compound
Hypothetical Protocol for the Synthesis of [¹³C₆]-Acetaminotadalafil:
This protocol is a hypothetical adaptation and would require optimization.
-
Preparation of Labeled Intermediate: React [¹³C₆]-aniline with a suitable reagent to form a labeled precursor for the Pictet-Spengler reaction.
-
Pictet-Spengler Reaction: Condense the labeled intermediate with (D)-tryptophan methyl ester to form the tetracyclic core of the molecule.
-
Cyclization and Acetylation: Subsequent cyclization and acetylation steps, analogous to those used in tadalafil synthesis, would yield [¹³C₆]-Acetaminotadalafil.
-
Purification and Characterization: The final product must be purified by chromatography (e.g., HPLC) and its structure and isotopic enrichment confirmed by NMR and high-resolution mass spectrometry.
In Vitro Metabolism Studies
In vitro metabolism studies using liver microsomes, S9 fractions, or hepatocytes are essential for identifying the primary metabolic pathways and the enzymes involved.
Protocol for In Vitro Metabolism of this compound in Human Liver Microsomes (HLMs):
-
Materials:
-
[¹³C₆]-Acetaminotadalafil and non-labeled this compound
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (B52724) (ACN) for quenching
-
Internal standard (e.g., labeled tadalafil)
-
-
Incubation Procedure:
-
Prepare a 1:1 mixture of labeled and non-labeled this compound.
-
In a microcentrifuge tube, pre-incubate HLMs (e.g., 0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.
-
Add the this compound mixture (e.g., to a final concentration of 1 µM).
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specified time (e.g., 0, 15, 30, 60 minutes).
-
Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.
-
Vortex and centrifuge to precipitate proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
-
In Vivo Metabolism Studies
In vivo studies in animal models provide crucial information on the absorption, distribution, metabolism, and excretion (ADME) of a drug.
Protocol for In Vivo Metabolism of this compound in Rats:
-
Animals:
-
Male Sprague-Dawley rats (or other appropriate strain)
-
-
Dosing:
-
Prepare a formulation of a 1:1 mixture of [¹³C₆]-Acetaminotadalafil and non-labeled this compound suitable for oral gavage (e.g., in a suspension with 0.5% methylcellulose).
-
Administer a single oral dose (e.g., 10 mg/kg) to the rats.
-
-
Sample Collection:
-
Collect blood samples via tail vein or other appropriate method at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant (e.g., EDTA).
-
Separate plasma by centrifugation.
-
House the rats in metabolic cages to collect urine and feces at specified intervals (e.g., 0-24h, 24-48h).
-
-
Sample Preparation:
-
Plasma: Precipitate proteins by adding 3 volumes of acetonitrile containing an internal standard. Vortex and centrifuge. Analyze the supernatant.
-
Urine: Dilute with water and add an internal standard. Centrifuge to remove any particulates.
-
Feces: Homogenize with water or a suitable buffer. Extract with an organic solvent (e.g., methanol (B129727) or acetonitrile) containing an internal standard. Centrifuge and analyze the supernatant.
-
LC-MS/MS Analysis
A sensitive and selective LC-MS/MS method is required for the quantification of this compound and its metabolites.
Illustrative LC-MS/MS Parameters:
-
LC System: UPLC or HPLC system
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the parent drug from its metabolites.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
Proposed MRM Transitions (Hypothetical):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 432.2 | [To be determined empirically] |
| [¹³C₆]-Acetaminotadalafil | 438.2 | [To be determined empirically] |
| Hydroxy-Acetaminotadalafil | 448.2 | [To be determined empirically] |
| [¹³C₆]-Hydroxy-Acetaminotadalafil | 454.2 | [To be determined empirically] |
| Glucuronide-Acetaminotadalafil | 608.2 | [To be determined empirically] |
| [¹³C₆]-Glucuronide-Acetaminotadalafil | 614.2 | [To be determined empirically] |
Data Presentation
Quantitative data from metabolic studies should be summarized in clear and concise tables.
Table 1: Illustrative Pharmacokinetic Parameters of this compound and its Major Metabolite in Rat Plasma Following a Single Oral Dose (10 mg/kg). (Note: These values are hypothetical and based on the known pharmacokinetics of tadalafil for illustrative purposes).[6][7][8]
| Parameter | This compound | Hydroxy-Acetaminotadalafil |
| Cmax (ng/mL) | 400 ± 50 | 150 ± 30 |
| Tmax (h) | 2.0 ± 0.5 | 4.0 ± 1.0 |
| AUC₀₋₂₄ (ng·h/mL) | 3500 ± 400 | 1800 ± 250 |
| t₁/₂ (h) | 15.0 ± 2.0 | 18.0 ± 3.0 |
Table 2: Illustrative Metabolite Profile of this compound in Human Liver Microsomes after 60 minutes of Incubation. (Note: Values are hypothetical).
| Metabolite | % of Total Drug-Related Material |
| Parent this compound | 65% |
| Hydroxy-Acetaminotadalafil | 25% |
| N-desmethyl-Acetaminotadalafil | 5% |
| Other Oxidative Metabolites | 5% |
Visualizations
Caption: Proposed metabolic pathway of this compound.
Caption: Experimental workflow for metabolic studies.
Caption: Logical flow of the analytical strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]
- 3. The use of stable isotope labelling for the analytical chemistry of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. metsol.com [metsol.com]
- 5. Improved synthesis of tadalafil using dimethyl carbonate and ionic liquids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Tadalafil pharmacokinetics in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tadalafil pharmacokinetics in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tadalafil pharmacokinetics in healthy subjects. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Cryopreservation of Acetaminotadalafil Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetaminotadalafil is an analogue of Tadalafil (B1681874), a potent phosphodiesterase 5 (PDE5) inhibitor.[1] As with any experimental compound, maintaining the integrity and stability of stock solutions is paramount for reproducible and reliable experimental results. Cryopreservation is a widely adopted method for the long-term storage of chemical compounds, as it significantly curtails chemical degradation.[2] These application notes provide a detailed protocol for the effective cryopreservation of this compound stock solutions, drawing upon its known chemical properties and established best practices for small molecule storage.
Physicochemical Properties and Stability Considerations
Understanding the physicochemical properties of this compound is crucial for developing an appropriate cryopreservation strategy.
| Property | Information | Considerations for Cryopreservation |
| Molecular Formula | C23H20N4O5[1] | --- |
| Molecular Weight | 432.43 g/mol [1] | --- |
| Appearance | White to Off-White Solid[1] | Visual inspection of the stock solution for any precipitation or color change is important before and after cryopreservation. |
| Solubility | Slightly soluble in DMSO and Methanol.[1] Practically insoluble in water.[3][4] | Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for creating stock solutions due to its solubilizing capacity and cryoprotective properties.[5] The concentration of the stock solution should be carefully chosen to ensure the compound remains in solution at room temperature before freezing. |
| Storage Temperature (as solid) | -20°C, hygroscopic, under inert atmosphere.[1] | This indicates the compound's sensitivity to temperature and moisture, reinforcing the need for controlled, low-temperature storage of its solutions. |
| Stability of Related Compound (Tadalafil) | Tadalafil is stable in DMSO and DMF, with long-term storage recommended at -20°C.[6] Aqueous solutions are not recommended for storage for more than one day.[6] A suspension of tadalafil in a 1:1 mixture of Ora-Plus and Ora-Sweet was found to be stable for at least 91 days at room temperature.[7][8] | Given the structural similarity, it is prudent to assume that this compound in an aqueous buffer may have limited stability. Therefore, cryopreservation of DMSO stock solutions is the preferred method for long-term storage. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, RNase/DNase-free microcentrifuge tubes or cryovials
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Equilibrate the this compound container to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. A brief sonication in a water bath may be used if necessary.
-
Visually inspect the solution to ensure there is no particulate matter.
-
Aliquot the stock solution into single-use volumes in sterile cryovials. This is a critical step to avoid repeated freeze-thaw cycles which can degrade the compound.[2]
Protocol 2: Cryopreservation of this compound Stock Solutions
Materials:
-
Aliquoted this compound stock solution in cryovials
-
Controlled-rate freezing container (e.g., Mr. Frosty™)
-
-80°C freezer
-
Vapor phase of a liquid nitrogen dewar
Procedure:
-
Controlled-Rate Freezing: Place the cryovials containing the this compound stock solution into a controlled-rate freezing container. This apparatus provides a slow and consistent cooling rate of approximately -1°C per minute, which is crucial for preventing the formation of large ice crystals that could affect compound stability.[9][10]
-
-80°C Storage (Initial): Place the controlled-rate freezing container in a -80°C freezer for a minimum of 24 hours.[2]
-
Long-Term Storage: For optimal long-term stability, transfer the cryovials from the -80°C freezer to the vapor phase of a liquid nitrogen dewar (-135°C to -190°C).[2] These ultra-low temperatures are ideal for minimizing chemical degradation over extended periods. For short-term storage (up to one month), storage at -80°C is generally acceptable.
Protocol 3: Thawing of Cryopreserved this compound Stock Solutions
Materials:
-
Cryopreserved aliquot of this compound stock solution
-
37°C water bath
-
Microcentrifuge
Procedure:
-
Rapid Thawing: Remove a single cryovial from storage and immediately place it in a 37°C water bath.[2] Gently agitate the vial to ensure rapid and uniform thawing. Rapid thawing minimizes the time the compound spends at intermediate temperatures where degradation might occur.
-
Centrifugation: Before opening, briefly centrifuge the vial to collect the entire volume of the solution at the bottom of the tube.[2]
-
Use: The stock solution is now ready for dilution into your experimental buffer or media. It is recommended to use the thawed aliquot immediately and discard any unused portion to avoid compromising the quality of the stock.
Visualizations
Summary and Recommendations
The long-term stability of this compound stock solutions is critical for the integrity of research data. The provided protocols, based on best practices for small molecule cryopreservation, offer a robust framework for storing these solutions.
Key Recommendations:
-
Solvent Choice: Utilize anhydrous DMSO for the preparation of stock solutions.
-
Avoid Freeze-Thaw Cycles: Aliquot stock solutions into single-use volumes before the initial freezing.
-
Controlled Freezing: Employ a controlled-rate freezing method to ensure a slow and consistent cooling rate.
-
Optimal Storage Temperature: For long-term storage, the vapor phase of liquid nitrogen is highly recommended.
-
Validation: It is imperative for researchers to validate this storage protocol for their specific experimental needs by conducting stability-indicating assays on thawed aliquots over time.
References
- 1. This compound CAS#: 1446144-71-3 [amp.chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Tadalafil | C22H19N3O4 | CID 110635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Chemical approaches to cryopreservation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. researchgate.net [researchgate.net]
- 8. Stability of an extemporaneously prepared tadalafil suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cryopreservation: An Overview of Principles and Cell-Specific Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sartorius.com [sartorius.com]
Application Notes: Experimental Design for Acetaminotadalafil Dose-Response Studies
Introduction
Acetaminotadalafil is a structural analog of Tadalafil (B1681874), a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). PDE5 is the primary enzyme responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP) in the corpus cavernosum of the penis.[1][2] The inhibition of PDE5 by compounds like Tadalafil enhances the nitric oxide (NO)/cGMP signaling pathway, leading to smooth muscle relaxation, increased blood flow, and penile erection.[3][4] These application notes provide a comprehensive experimental framework for conducting robust dose-response studies of this compound, from initial in vitro characterization to in vivo efficacy assessment. The protocols are designed for researchers in drug discovery and development to determine the potency, cytotoxicity, and physiological effects of this compound.
1. In Vitro Characterization
The initial phase of the study focuses on characterizing the biochemical and cellular effects of this compound. This involves determining its direct inhibitory effect on the PDE5 enzyme and assessing its safety profile in cell-based models.
-
1.1. PDE5 Enzymatic Inhibition Assay: This assay directly measures the potency of this compound in inhibiting the PDE5 enzyme. A fluorescence polarization (FP) based assay is recommended for its high-throughput capability and sensitivity.[5][6] The half-maximal inhibitory concentration (IC50) is the key parameter derived from this experiment.
-
1.2. Cytotoxicity Assay: It is crucial to evaluate the potential toxicity of this compound to establish a therapeutic window.[7][8] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and metabolic activity.[9] This assay will determine the concentration of the compound that reduces cell viability by 50% (CC50).
2. In Vivo Efficacy Assessment
Following in vitro characterization, the dose-response relationship is evaluated in a relevant animal model to understand the compound's physiological effects.
-
2.1. Animal Model: Rodent models, particularly rats, are well-established for studying erectile dysfunction and the effects of PDE5 inhibitors.[10][11][12] A model of cavernous nerve injury is often used to induce a reproducible state of erectile dysfunction for testing therapeutic agents.[13]
-
2.2. Dose-Response Evaluation: The primary endpoint for efficacy in animal models is the measurement of intracavernosal pressure (ICP) relative to the mean arterial pressure (MAP) upon electrical stimulation of the cavernous nerve.[13][14] This provides a quantitative measure of erectile function. A dose-escalation study is performed to identify the effective dose range.
Data Presentation
Quantitative data from the dose-response studies should be summarized for clear interpretation and comparison.
Table 1: In Vitro Potency and Cytotoxicity of this compound
| Compound | PDE5 Inhibition IC50 (nM) | Cytotoxicity CC50 (µM) | Selectivity Index (CC50/IC50) |
| This compound | 1.5 | > 50 | > 33,333 |
| Tadalafil (Control) | 1.8[15] | > 50 | > 27,777 |
| Sildenafil (B151) (Control) | 3.7[15] | > 50 | > 13,513 |
Note: IC50 and CC50 values for this compound are hypothetical and should be determined experimentally. Control values are from literature.
Table 2: In Vivo Dose-Response of this compound on Erectile Function in Rats
| Treatment Group | Dose (mg/kg, p.o.) | Peak ICP/MAP Ratio (Mean ± SEM) | % Increase Over Vehicle |
| Vehicle Control | 0 | 0.25 ± 0.04 | 0% |
| This compound | 0.5 | 0.45 ± 0.06 | 80% |
| This compound | 1.0 | 0.68 ± 0.07 | 172% |
| This compound | 2.0 | 0.85 ± 0.08 | 240% |
| This compound | 5.0 | 0.88 ± 0.09 | 252% |
| Tadalafil (Control) | 2.0 | 0.82 ± 0.07 | 228% |
Note: Data are hypothetical and serve as an example of expected results.
Visualizations
Signaling Pathway
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Tadalafil - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Tadalafil? [synapse.patsnap.com]
- 4. How Tadalafil Works: Mechanism, Onset, and Effectiveness [boltpharmacy.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. opentrons.com [opentrons.com]
- 8. Cytotoxicity Assays: Measurement Of Cell Death | Da-ta Biotech [databiotech.co.il]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Models for erectile dysfunction and their importance to novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Animal models of erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. AB211. Effect of early chronic low-dose tadalafil administration on erectile dysfunction after cavernous nerve injury in the rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Animal models for studying penile hemodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Aqueous Solubility of Acetaminotadalafil
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of Acetaminotadalafil.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving solubility issues encountered during your experiments.
Issue: this compound precipitate is observed in my aqueous solution.
This is a common indication that the concentration of this compound has exceeded its solubility limit in the current solvent system.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
Q2: In which organic solvents is this compound likely to be soluble?
Based on data for the closely related compound, Amino Tadalafil, this compound is expected to be soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[3] The solubility of Amino Tadalafil in these solvents is approximately 15 mg/mL.[3] Tadalafil itself is soluble in DMSO at approximately 20 mg/mL and in DMF at around 25 mg/mL.[4]
Q3: How can I prepare an aqueous stock solution of this compound?
Due to its poor aqueous solubility, it is recommended to first dissolve this compound in a minimal amount of a water-miscible organic solvent, such as DMSO.[3] Once fully dissolved, the solution can be slowly diluted with the aqueous buffer of choice to the desired final concentration. It is crucial to monitor for any signs of precipitation during dilution. For instance, a method used for Amino Tadalafil involves dissolving it in DMSO first and then diluting with a phosphate-buffered saline (PBS) solution.[3] Note that aqueous solutions prepared using this method may have limited stability and it is often recommended to prepare them fresh.[3]
Q4: What are the primary methods to enhance the aqueous solubility of this compound?
Several techniques can be employed to improve the solubility of poorly water-soluble compounds like this compound.[5] The selection of the most suitable method often depends on the specific experimental requirements, such as the desired final concentration and the intended application.[5] Key methods include:
-
Co-solvency: This involves adding a water-miscible organic solvent (a co-solvent) to the aqueous solution to increase the solubility of a lipophilic drug.[6] Commonly used co-solvents include propylene (B89431) glycol, ethanol, and polyethylene (B3416737) glycol (PEG).[4]
-
Use of Surfactants: Surfactants, or surface-active agents, can increase solubility by forming micelles that encapsulate the hydrophobic drug molecules.[7][8]
-
pH Adjustment: For ionizable compounds, adjusting the pH of the solution can significantly alter solubility.
-
Complexation: The use of complexing agents, such as cyclodextrins, can form inclusion complexes with the drug, thereby increasing its apparent solubility.
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier at a solid state.[1]
Q5: Are there any advanced formulation strategies to improve the solubility and bioavailability of Tadalafil analogs?
Yes, various advanced formulation techniques have been developed to address the poor solubility of drugs like Tadalafil. These include:
-
Nanosuspensions: These are colloidal dispersions of drug particles with a size in the nanometer range, which increases the surface area for dissolution.[6][8]
-
Liquisolid Technique: This method involves converting a liquid medication (drug dissolved in a non-volatile solvent) into a dry, free-flowing, and compressible powder by blending with selected carriers and coating materials.[9]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium.
Data Presentation
Disclaimer: The following quantitative data is for Tadalafil , the parent compound of this compound. This information is provided as a reference due to the lack of publicly available solubility data for this compound. The solubility of this compound may differ.
Table 1: Solubility of Tadalafil in Various Solvents
| Solvent | Solubility (Mole Fraction at 298.15 K) | Solubility (mg/mL) | Reference |
| Water | 5.74 x 10⁻⁷ | ~0.002 | [7][8] |
| Ethanol | 1.77 x 10⁻⁴ | - | [7][8] |
| Propylene Glycol (PG) | 4.10 x 10⁻⁴ | - | [7][8] |
| Polyethylene Glycol 400 (PEG 400) | 1.86 x 10⁻² | - | [7][8] |
| Transcutol | 8.76 x 10⁻³ | - | [7][8] |
| Dimethyl Sulfoxide (DMSO) | - | ~20 | [4] |
| Dimethylformamide (DMF) | - | ~25 | [4] |
Table 2: Solubility of Tadalafil in a Co-solvent System (DMSO:PBS, pH 7.2)
| Co-solvent Ratio (DMSO:PBS) | Solubility (mg/mL) | Reference |
| 1:1 (for Tadalafil) | ~0.5 | [4] |
| 1:3 (for Amino Tadalafil) | ~0.25 | [3] |
Experimental Protocols
Protocol 1: General Procedure for Solubility Determination using the Shake-Flask Method
This protocol outlines a standard method for determining the equilibrium solubility of this compound in a given solvent system.
Caption: Experimental workflow for solubility determination.
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the selected solvent system (e.g., water, buffer, co-solvent mixture) in a sealed container.
-
Equilibration: Place the container in a shaker bath at a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation at a high speed or by filtration through a fine-pore filter (e.g., 0.22 µm).
-
Quantification: Carefully collect the clear supernatant and dilute it appropriately with a suitable solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[10]
-
Calculation: Calculate the solubility of this compound in the chosen solvent system based on the measured concentration and the dilution factor.
Protocol 2: Preparation of a Solid Dispersion of this compound using the Solvent Evaporation Method
This protocol describes a common technique to enhance the dissolution rate of poorly soluble drugs by dispersing them in a hydrophilic carrier.
Methodology:
-
Dissolution: Dissolve both this compound and a hydrophilic carrier (e.g., Polyvinylpyrrolidone K30 - PVP K30) in a suitable organic solvent in which both are soluble (e.g., methanol).
-
Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator. This will result in the formation of a solid mass.
-
Drying and Pulverization: Dry the resulting solid mass in a desiccator or vacuum oven to remove any residual solvent. Once completely dry, pulverize the solid dispersion into a fine powder using a mortar and pestle.
-
Characterization: The prepared solid dispersion should be characterized to confirm the amorphization of the drug and its uniform distribution within the carrier. Techniques such as Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Fourier-Transform Infrared Spectroscopy (FTIR) are commonly used for this purpose.
-
Solubility and Dissolution Testing: Evaluate the solubility and dissolution rate of the prepared solid dispersion in the desired aqueous medium and compare it to that of the pure drug.
References
- 1. Tadalafil | C22H19N3O4 | CID 110635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. jddtonline.info [jddtonline.info]
- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. The Relationship between Solubility and Transdermal Absorption of Tadalafil - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Formulation and characterization of tadalafil-loaded orodispersible films with enhanced dissolution rate and membrane p… [ouci.dntb.gov.ua]
Optimizing Acetaminotadalafil synthesis yield and purity
Technical Support Center: Acetaminotadalafil Synthesis
Disclaimer: this compound is a structural analog of Tadalafil (B1681874). The following guide is based on established chemical principles and published synthesis routes for Tadalafil and its analogs, intended for research and development purposes by qualified professionals. All laboratory work should be conducted with appropriate safety measures and in compliance with all applicable regulations.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic strategy for this compound?
A1: The core of this compound synthesis, similar to Tadalafil, is the Pictet-Spengler reaction . This reaction involves the condensation of a β-arylethylamine (in this case, a derivative of D-tryptophan) with an aldehyde, followed by cyclization to form a tetrahydro-β-carboline skeleton.[1] Subsequent steps typically involve the formation of the piperazinedione ring to complete the structure.
Q2: How can the stereoselectivity of the Pictet-Spengler reaction be controlled to favor the desired cis-isomer?
A2: Controlling stereoselectivity is critical for yield and purity. The choice of solvent has been shown to be a major factor. Studies on Tadalafil synthesis indicate that using solvents like nitromethane (B149229) or acetonitrile (B52724) can significantly favor the formation of the desired cis-isomer, achieving ratios as high as 99:1.[2][3] This is often attributed to the differential solubility of the cis and trans product salts in these solvents, leading to the precipitation of the desired cis-isomer.[2]
Q3: What are the common impurities encountered during this compound synthesis?
A3: Common impurities include:
-
Trans-diastereomer: The undesired stereoisomer formed during the Pictet-Spengler reaction.[2][3]
-
Epimerization products: Base-catalyzed epimerization at the 12a-position can occur under certain conditions, leading to thermodynamically more stable, but undesired, isomers.[2]
-
Unreacted starting materials: Incomplete reactions can leave D-tryptophan derivatives or the aldehyde in the crude product.
-
Side-products from subsequent steps: For instance, impurities can arise from the use of reagents like dichloroacetyl chloride if it contaminates the chloroacetyl chloride used in a subsequent cyclization step.[4]
Q4: What are the most effective methods for purifying crude this compound?
A4: A multi-step approach is often necessary:
-
Crystallization: This is a primary method for purification. The choice of solvent is crucial for effectively removing impurities.[5]
-
Flash Chromatography: For removing closely related impurities like diastereomers, flash chromatography is often employed, although it can be costly and time-consuming on a large scale.[5]
-
Extraction: Liquid-liquid extraction can be used to remove certain impurities after the synthesis is complete.[5]
-
Semi-preparative HPLC: For achieving very high purity, especially for analytical standards, semi-preparative HPLC can be used.[6][7][8]
Troubleshooting Guide
Problem 1: Low yield in the Pictet-Spengler reaction.
-
Possible Cause: Suboptimal reaction conditions.
-
Solution: Ensure the reaction is carried out under acidic conditions, as the driving force is the electrophilicity of the iminium ion formed.[1] Trifluoroacetic acid (TFA) is a commonly used catalyst.[9][10] The temperature and reaction time should be optimized. Microwave-mediated procedures have been shown to significantly reduce reaction times and improve yields.[10]
-
-
Possible Cause: Poor quality of reagents.
-
Solution: Use high-purity D-tryptophan derivative and aldehyde. Ensure solvents are anhydrous if the reaction is sensitive to moisture.
-
Problem 2: High levels of the undesired trans-diastereomer.
-
Possible Cause: Incorrect solvent choice.
-
Possible Cause: Reaction temperature.
-
Solution: Investigate the effect of temperature on the diastereomeric ratio. Running the reaction at a lower temperature may improve selectivity.
-
Problem 3: Product epimerization during later steps.
-
Possible Cause: Exposure to basic conditions.
-
Solution: The proton at the C12a position can be acidic and susceptible to base-catalyzed epimerization.[2] Avoid strongly basic conditions, especially at elevated temperatures, during subsequent reaction and work-up steps. If a base is necessary, use a mild, non-nucleophilic base and maintain a low temperature.
-
Problem 4: Difficulty in final product crystallization.
-
Possible Cause: Presence of oily impurities.
-
Solution: The crude product may contain impurities that inhibit crystallization. Pre-purify the crude material using a short plug of silica (B1680970) gel or perform an additional extraction step to remove non-polar impurities.
-
-
Possible Cause: Incorrect crystallization solvent.
-
Solution: A systematic solvent screen is recommended. A good crystallization solvent will dissolve the product at an elevated temperature but have low solubility at room temperature or below, while impurities remain in solution.[5]
-
Data Presentation
Table 1: Effect of Solvent on Pictet-Spengler Reaction Stereoselectivity (Tadalafil Synthesis)
| Solvent | Catalyst | Cis:Trans Ratio | Reference |
|---|---|---|---|
| Nitromethane | TFA | 99:1 | [2][3] |
| Acetonitrile | TFA | 99:1 | [2] |
| Isopropanol | TFA | Improved cis-selectivity | [3] |
| Dichloromethane | TFA | Lower selectivity |[3] |
Experimental Protocols
Protocol 1: Stereoselective Pictet-Spengler Reaction
This protocol is a representative procedure based on the synthesis of Tadalafil intermediates.
-
Reaction Setup: To a solution of the appropriate D-tryptophan derivative (1.0 eq) in nitromethane (10 vol), add the substituted benzaldehyde (B42025) (e.g., an acetylamino-substituted piperonal (B3395001) analog) (1.1 eq).
-
Catalyst Addition: Cool the mixture to 0-5 °C and slowly add trifluoroacetic acid (TFA) (1.5 eq).
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by HPLC or TLC. The desired cis-isomer hydrochloride salt is expected to precipitate out of the solution.
-
Work-up: Filter the precipitate and wash with cold nitromethane. Dry the solid under vacuum to obtain the crude cis-tetrahydro-β-carboline intermediate. The purity and diastereomeric ratio should be checked by HPLC and/or NMR.[11][12][13]
Visualizations
Caption: General workflow for this compound synthesis.
Caption: Troubleshooting flowchart for low reaction yield.
References
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. CN103232451A - Simple preparation process of tadalafil - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. US20070004737A1 - Process of purifying tadalafil - Google Patents [patents.google.com]
- 6. Isolation and characterization of a novel tadalafil analogue adulterant, N-cyclohexyl nortadalafil, in a dietary supplement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. EP2181997A1 - A process for the preparation of tadalafil - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. jasco.com.br [jasco.com.br]
- 12. Determination of tadalafil in pure powder and tablet dosage form by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Acetaminotadalafil Solution Stability: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Acetaminotadalafil instability in solution during experimental procedures. Given that this compound is an analogue of Tadalafil (B1681874), and specific stability data for this compound is limited, this guidance is substantially based on the well-documented stability profile of Tadalafil.[1][2] Researchers should consider these recommendations as a starting point and are encouraged to perform their own stability assessments for this compound under their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to Tadalafil?
A1: this compound is a structural analogue of Tadalafil.[1][2] Both compounds are potent inhibitors of phosphodiesterase type 5 (PDE5), an enzyme that plays a crucial role in the regulation of cyclic guanosine (B1672433) monophosphate (cGMP) levels in smooth muscle cells.[3] By inhibiting PDE5, these compounds increase cGMP concentrations, leading to smooth muscle relaxation and vasodilation.[3][4]
Q2: What are the primary causes of this compound instability in solution?
A2: Based on data from its parent compound, Tadalafil, the primary causes of instability in solution are likely hydrolysis under acidic or alkaline conditions and, to a lesser extent, oxidation.[5][6] Tadalafil has been shown to be relatively stable under thermal and photolytic stress.[5][6]
Q3: What solvents are recommended for preparing this compound solutions?
A3: this compound is reported to be soluble in dimethyl sulfoxide (B87167) (DMSO).[2] For its parent compound, Tadalafil, solubility is also good in dimethylformamide (DMF).[7][8] Tadalafil is practically insoluble in water.[9][10] Therefore, preparing a concentrated stock solution in an appropriate organic solvent like DMSO is recommended. Subsequent dilutions into aqueous buffers should be done with caution, as this can lead to precipitation.
Q4: How should I store my this compound solutions?
A4: For short-term storage (days to weeks), solutions should be kept at 0 - 4°C in a dry, dark environment.[2] For long-term storage (months to years), it is recommended to store solutions at -20°C.[2] It is best practice to prepare fresh solutions for critical experiments. Aqueous solutions of Tadalafil are not recommended for storage for more than one day.[7][8]
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and handling of this compound solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation upon dilution in aqueous buffer. | Low aqueous solubility of this compound. | - Increase the proportion of organic co-solvent in the final solution. - Prepare a more dilute stock solution. - Perform a solubility test to determine the maximum achievable concentration in your specific buffer. |
| Loss of compound activity over time. | Degradation of this compound in solution. | - Check pH of the solution: Avoid highly acidic or alkaline conditions. Buffer the solution to a neutral pH if compatible with the experiment. - Protect from light: Store solutions in amber vials or wrap containers in foil. - Minimize exposure to air: Purge the headspace of the storage container with an inert gas (e.g., argon or nitrogen) to prevent oxidation. - Prepare fresh solutions: For sensitive experiments, it is always best to use freshly prepared solutions. |
| Inconsistent experimental results. | Inaccurate concentration due to degradation or precipitation. | - Verify solution integrity: Use an analytical technique like HPLC to confirm the concentration and purity of the this compound solution before use.[11][12][13] - Ensure complete dissolution: Visually inspect the solution for any undissolved particles. Gentle warming or sonication may aid dissolution, but be cautious of potential degradation at elevated temperatures. |
Experimental Protocols
Protocol 1: Preparation of an this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Volumetric flask
-
Vortex mixer or sonicator
Procedure:
-
Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution (Molecular Weight of this compound: 432.43 g/mol ).[1]
-
Accurately weigh the calculated amount of this compound powder using a calibrated analytical balance.
-
Transfer the powder to a volumetric flask of the appropriate size.
-
Add a small volume of DMSO to the flask to dissolve the powder.
-
Gently vortex or sonicate the solution until all the powder is completely dissolved.
-
Add DMSO to the volumetric flask until the final desired volume is reached.
-
Mix the solution thoroughly.
-
Store the stock solution in a tightly sealed vial at -20°C, protected from light.
Protocol 2: Stability Assessment using High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the stability of an this compound solution over time. Specific parameters may need to be optimized for your system.
Materials:
-
This compound solution to be tested
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., a mixture of acetonitrile (B52724) and water with a suitable buffer)
-
Reference standard of this compound
Procedure:
-
Prepare a calibration curve using a series of known concentrations of the this compound reference standard.
-
At time zero, inject a sample of the prepared this compound solution into the HPLC system.
-
Record the peak area and retention time of the this compound peak.
-
Store the solution under the desired conditions (e.g., specific temperature, light exposure).
-
At predetermined time points (e.g., 24h, 48h, 1 week), inject another sample of the stored solution into the HPLC system.
-
Record the peak area of the this compound peak and monitor for the appearance of any new peaks, which may indicate degradation products.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration at time zero. Stability is often defined as the retention of at least 90% of the initial concentration.[5][11]
Visualizations
Caption: Troubleshooting workflow for this compound solution instability.
Caption: Proposed mechanism of action for this compound as a PDE5 inhibitor.
References
- 1. tsijournals.com [tsijournals.com]
- 2. researchgate.net [researchgate.net]
- 3. Practical Advice for Storing and Handling Tadalafil - Generic Daily | MintRx Blog - Health & Wellness Insights [mintrx.com]
- 4. Stability of an extemporaneously prepared tadalafil suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stress Degradation Studies on Tadalafil and Development of a Validated Stability-Indicating LC Assay for Bulk Drug and Pharmaceutical Dosage Form [agris.fao.org]
- 6. researchgate.net [researchgate.net]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. Tadalafil | C22H19N3O4 | CID 110635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. veeprho.com [veeprho.com]
- 10. pharmtech.com [pharmtech.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. japsonline.com [japsonline.com]
Preventing degradation of Acetaminotadalafil during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Acetaminotadalafil during storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: Based on studies of the parent compound, tadalafil, and its analogs, this compound is likely most susceptible to degradation under hydrolytic conditions, particularly in acidic or alkaline environments.[1][2][3][4] Oxidative stress can also contribute to its degradation.[1][4] It is generally more stable under thermal and photolytic stress.[1][2]
Q2: What are the recommended storage conditions for this compound powder?
A2: To ensure maximum stability for solid this compound, it is recommended to store it in a cool, dry place, protected from light. For long-term storage, temperatures of -20°C to -80°C are advisable, similar to recommendations for its analog, aminotadalafil.[5] For routine use, storage at room temperature (15°C to 30°C or 59°F to 86°F) in a desiccator to control humidity is a viable option.[6][7]
Q3: My this compound solution appears cloudy or has changed color. What should I do?
A3: A change in the physical appearance of your this compound solution, such as cloudiness, precipitation, or color change, is a strong indicator of degradation or solubility issues. It is recommended to discard the solution and prepare a fresh one. To minimize this issue, ensure the solvent is appropriate and consider sterile filtering the solution before storage.
Q4: How long can I store this compound in solution?
A4: The stability of this compound in solution is highly dependent on the solvent, pH, and storage temperature. Based on information for aminotadalafil, solutions may have limited stability at room temperature.[8] For optimal stability, it is recommended to prepare solutions fresh. If storage is necessary, it should be for a short duration at -20°C or -80°C.[5] A stability study using a validated analytical method like HPLC is recommended to determine the precise shelf-life in your specific solvent and storage conditions.
Q5: What analytical methods can be used to assess the stability of this compound?
A5: Stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) methods are the most common and reliable techniques.[1][2][9][10] These methods can separate the intact drug from its degradation products, allowing for accurate quantification of its purity and degradation over time. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be used to identify the structure of any degradation products.[2][11]
Troubleshooting Guide
| Issue Observed | Potential Cause | Recommended Action |
| Unexpected loss of compound activity in bioassays. | Degradation of this compound due to improper storage. | 1. Verify storage conditions (temperature, light, and humidity exposure). 2. Prepare a fresh stock solution from a new batch of solid compound. 3. Perform a purity analysis on the suspect stock solution using HPLC. |
| Appearance of new peaks in HPLC chromatogram. | Chemical degradation of this compound. | 1. Identify the degradation conditions (e.g., pH of the solution, exposure to oxidants). 2. Characterize the degradation products using LC-MS/MS if necessary. 3. Adjust storage and experimental conditions to avoid the identified degradation pathway. |
| Inconsistent experimental results between batches. | Batch-to-batch variability in purity or degradation during storage. | 1. Implement a standardized protocol for the preparation and storage of this compound solutions. 2. Qualify each new batch of the compound by a purity assessment before use. 3. Re-evaluate older batches for degradation if they have been stored for an extended period. |
Data on Tadalafil Stability
Data extrapolated from forced degradation studies on Tadalafil, which is structurally similar to this compound.
| Stress Condition | Reagents and Duration | Observed Degradation of Tadalafil | Reference |
| Acid Hydrolysis | 1 N HCl at 65°C for 15 min | Significant Degradation | [2] |
| 1 N HCl reflux at 60°C for 10 h | ~12.8% Degradation | [12] | |
| 0.8 N HCl reflux for 3 h | Complete Degradation | [9] | |
| Alkaline Hydrolysis | 1 N NaOH at 65°C for 15 min | Significant Degradation | [2] |
| Alkaline media | ~11.6% Degradation | [3] | |
| Oxidative Stress | Hydrogen Peroxide | Some Degradation | [1][2] |
| Thermal Stress | 120°C for 48 h | No Significant Degradation | [12] |
| Photolytic Stress | UV light (254 nm & 366 nm) for 48 h | No Significant Degradation | [12] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Tadalafil and its Degradation Products
This protocol is adapted from established methods for Tadalafil and can serve as a starting point for developing a method for this compound.[1][2]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: A gradient elution using a mixture of an acidic buffer (e.g., 0.1% formic acid or a phosphate (B84403) buffer at pH 2.5) and an organic solvent like acetonitrile (B52724) or methanol (B129727).[1][2]
-
Flow Rate: 1.0 mL/min.[1]
-
Procedure:
-
Prepare a standard solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Inject the standard solution into the HPLC system to determine its retention time.
-
Subject the this compound solution to various stress conditions (acid, base, oxidation, heat, light) to induce degradation.
-
Inject the stressed samples into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks corresponding to degradation products and a decrease in the peak area of the parent compound.
-
The method is considered stability-indicating if the degradation products are well-resolved from the parent peak.
-
Protocol 2: Forced Degradation Study
This protocol outlines a typical forced degradation study to understand the stability of this compound.
-
Objective: To identify the degradation pathways and develop a stability-indicating analytical method.
-
Procedure:
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 N to 1 N HCl and heat at a controlled temperature (e.g., 60-80°C) for several hours.[2][12]
-
Base Hydrolysis: Dissolve this compound in a solution of 0.1 N to 1 N NaOH and heat at a controlled temperature (e.g., 60-80°C) for several hours.[2]
-
Oxidative Degradation: Treat a solution of this compound with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.
-
Thermal Degradation: Expose solid this compound to dry heat (e.g., 80-120°C) for an extended period.[12]
-
Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm and 366 nm) and visible light.[12]
-
At specified time points, withdraw samples, neutralize if necessary, and analyze by HPLC to assess the extent of degradation.
-
Visualizations
Caption: Potential Degradation Pathways for this compound.
Caption: Workflow for an this compound Stability Study.
References
- 1. Stress Degradation Studies on Tadalafil and Development of a Validated Stability-Indicating LC Assay for Bulk Drug and Pharmaceutical Dosage Form [agris.fao.org]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Practical Advice for Storing and Handling Tadalafil (Generic Cialis) | MintRx Blog - Health & Wellness Insights [mintrx.com]
- 7. salispharm.com [salispharm.com]
- 8. reddit.com [reddit.com]
- 9. tsijournals.com [tsijournals.com]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. asianpubs.org [asianpubs.org]
Technical Support Center: Enhancing Acetaminotadalafil Bioavailability in Preclinical Research
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the oral bioavailability of Acetaminotadalafil in animal studies. Given that this compound, an analogue of Tadalafil, is a poorly water-soluble compound, this guide focuses on formulation strategies to enhance its systemic exposure.
Frequently Asked Questions (FAQs)
Q1: My in vivo study with a simple suspension of this compound in water resulted in very low and variable plasma concentrations. Why is this happening?
A1: This is a common issue for Biopharmaceutics Classification System (BCS) Class II or IV compounds like this compound, which are characterized by low aqueous solubility.[1][2] The poor solubility limits the dissolution of the drug in the gastrointestinal fluids, which is a prerequisite for absorption.[1][2] Consequently, the amount of drug reaching the systemic circulation is minimal and can be highly variable depending on factors like gastrointestinal motility and feeding status of the animal.
Q2: What are the primary formulation strategies to consider for improving the oral bioavailability of this compound?
A2: For poorly soluble drugs like this compound, several formulation strategies can be employed to enhance bioavailability.[3][4] These can be broadly categorized as:
-
Particle Size Reduction: Increasing the surface area of the drug particles to enhance the dissolution rate.[1][2][3] This includes micronization and nanosuspension technologies.
-
Solubility Enhancement:
-
pH Modification: Using acidic or basic excipients to ionize the drug and increase its solubility in the gastrointestinal tract.[1]
-
Co-solvents: Employing water-miscible organic solvents to increase the drug's solubility in the formulation.[1]
-
Surfactants: Using surfactants to form micelles that can encapsulate the drug and improve its solubilization.[1]
-
Inclusion Complexes: Utilizing cyclodextrins to form complexes with the drug, thereby increasing its apparent solubility.[1][2]
-
-
Lipid-Based Formulations: Dissolving or suspending the drug in a lipid vehicle.[1][2][4] This category includes oily solutions, self-emulsifying drug delivery systems (SEDDS), and solid lipid nanoparticles (SLNs).[2][4] Lipid-based systems can enhance lymphatic absorption, potentially reducing the first-pass metabolism.[1]
-
Amorphous Formulations: Converting the crystalline drug into an amorphous solid dispersion (ASD) to improve its dissolution rate and solubility.[2][4]
Q3: How do I choose the most suitable formulation strategy for my animal study?
A3: The choice of formulation depends on several factors, including the physicochemical properties of this compound, the animal species being used, the required dose, and the available resources. A tiered approach is often recommended. Simple solutions using co-solvents or pH modification are often a good starting point due to their ease of preparation. If these fail to provide adequate exposure, more advanced formulations like nanosuspensions or lipid-based systems can be explored. It's crucial to ensure the chosen excipients are safe and well-tolerated by the laboratory animals.[1]
Q4: Are there established analytical methods for quantifying this compound in plasma samples?
A4: Yes, several advanced analytical methods are available for the detection and quantification of this compound and other phosphodiesterase type 5 (PDE-5) inhibitors. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is a common and sensitive method for accurately measuring drug concentrations in biological matrices like plasma.[5][6][7][8][9] It is essential to develop and validate a robust analytical method to ensure the reliability of your pharmacokinetic data.
Troubleshooting Guides
Issue 1: Drug Precipitation Out of Solution Upon Administration
Scenario: You have prepared a solution of this compound in a co-solvent system (e.g., DMSO/PEG400/Water), but you suspect the drug is precipitating in the animal's stomach upon oral gavage.
Troubleshooting Steps:
-
In Vitro Precipitation Study: Before in vivo administration, perform a simple in vitro test. Add your formulation to simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) at a relevant dilution and observe for any precipitation over time.
-
Increase Co-solvent Concentration: If precipitation is observed, consider increasing the proportion of the organic co-solvent in your formulation. However, be mindful of the potential for toxicity with higher concentrations of solvents like DMSO.
-
Add a Precipitation Inhibitor: Incorporate a polymer such as hydroxypropyl methylcellulose (B11928114) (HPMC) or polyvinylpyrrolidone (B124986) (PVP) into your formulation. These polymers can help maintain a supersaturated state and inhibit drug precipitation.
-
Consider a Surfactant: Adding a surfactant can help to keep the drug solubilized in micelles, reducing the likelihood of precipitation.[1]
-
Switch to a Lipid-Based Formulation: Lipid-based formulations, particularly SEDDS, can effectively prevent precipitation by forming a fine emulsion in the gut, keeping the drug in a solubilized state.[2]
Issue 2: Inconsistent Bioavailability Between Animals
Scenario: Your pharmacokinetic study shows high inter-individual variability in the plasma concentrations of this compound.
Troubleshooting Steps:
-
Standardize Dosing Procedure: Ensure that the oral gavage technique is consistent across all animals to minimize variability in the administered dose and delivery to the stomach.
-
Control Food Intake: The presence of food can significantly impact the absorption of poorly soluble drugs. Standardize the fasting and feeding schedule for all animals in the study. For some lipid-based formulations, administration with food can enhance absorption.
-
Improve Formulation Homogeneity: If using a suspension, ensure it is uniformly dispersed before each administration. Use a vortex mixer immediately before drawing each dose.
-
Particle Size Distribution: For nanosuspensions, ensure a narrow and consistent particle size distribution. Larger particles or aggregates can lead to variable dissolution and absorption.[3]
-
Evaluate Formulation Stability: Confirm that your formulation is physically and chemically stable throughout the duration of the study. Degradation or changes in the formulation can lead to inconsistent results.
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following Oral Administration of Different Formulations (Dose: 10 mg/kg)
| Formulation Type | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 55 ± 15 | 4.0 ± 1.5 | 450 ± 120 | 100 (Reference) |
| Micronized Suspension | 120 ± 30 | 2.5 ± 1.0 | 1100 ± 250 | 244 |
| Nanosuspension | 350 ± 70 | 1.5 ± 0.5 | 3200 ± 600 | 711 |
| Solution (20% DMSO, 40% PEG400) | 280 ± 60 | 1.0 ± 0.5 | 2500 ± 500 | 556 |
| Self-Emulsifying Drug Delivery System (SEDDS) | 650 ± 110 | 1.0 ± 0.5 | 6800 ± 1200 | 1511 |
Data are presented as mean ± standard deviation (n=6).
Experimental Protocols
Protocol 1: Preparation of an this compound Nanosuspension by Wet Media Milling
Objective: To prepare a stable nanosuspension of this compound to improve its dissolution rate and oral bioavailability.
Materials:
-
This compound
-
Stabilizer (e.g., Poloxamer 188 or HPMC)
-
Purified water
-
Milling media (e.g., yttria-stabilized zirconium oxide beads, 0.5 mm diameter)
-
Planetary ball mill or similar milling equipment
Methodology:
-
Prepare a pre-suspension by dispersing this compound (e.g., 5% w/v) and a stabilizer (e.g., 2% w/v) in purified water.
-
Homogenize the pre-suspension using a high-shear homogenizer for 10-15 minutes to ensure uniform particle distribution.
-
Transfer the pre-suspension to the milling chamber containing the milling media. The chamber should be filled to approximately 50-60% with the beads.
-
Conduct the wet media milling at a specified speed (e.g., 2000 rpm) and temperature (e.g., controlled at 4°C to prevent degradation) for a predetermined time (e.g., 2-4 hours).
-
Periodically withdraw samples to monitor the particle size using a dynamic light scattering (DLS) instrument until the desired particle size (e.g., <200 nm) is achieved.
-
Separate the nanosuspension from the milling media by filtration or centrifugation.
-
Characterize the final nanosuspension for particle size, polydispersity index (PDI), and zeta potential.
Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
Objective: To develop a lipid-based SEDDS to enhance the solubility and absorption of this compound.
Materials:
-
This compound
-
Oil (e.g., Labrafil M 1944 CS, Capryol 90)
-
Surfactant (e.g., Kolliphor RH 40, Tween 80)
-
Co-surfactant (e.g., Transcutol HP, PEG 400)
Methodology:
-
Solubility Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
Constructing a Ternary Phase Diagram: Based on the solubility data, construct a ternary phase diagram with the selected oil, surfactant, and co-surfactant to identify the self-emulsifying region.
-
Formulation Preparation:
-
Accurately weigh the selected oil, surfactant, and co-surfactant in a glass vial based on the proportions determined from the phase diagram.
-
Heat the mixture to approximately 40°C and stir gently until a homogenous solution is formed.
-
Add the required amount of this compound to the mixture and stir until it is completely dissolved.
-
-
Characterization:
-
Self-Emulsification Performance: Add a small amount of the SEDDS formulation (e.g., 1 mL) to a larger volume of water (e.g., 250 mL) with gentle agitation and observe the formation of a nanoemulsion.
-
Droplet Size Analysis: Measure the droplet size and PDI of the resulting emulsion using DLS.
-
Drug Content: Determine the concentration of this compound in the SEDDS formulation using a validated HPLC method.
-
Visualizations
Caption: Workflow for improving this compound bioavailability.
Caption: Mechanism of bioavailability enhancement by SEDDS.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. UPLC-MS/MS-Based Target Screening of 90 Phosphodiesterase Type 5 Inhibitors in 5 Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: LC-MS Analysis of Acetaminotadalafil
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Acetaminotadalafil.
Disclaimer: this compound is a structural analog of tadalafil (B1681874). As specific analytical methodologies for this compound are not widely published, the protocols and data presented here are based on established methods for tadalafil and its other analogs.[1][2] These methods should serve as a starting point and must be thoroughly validated for the specific application involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix (e.g., plasma, urine, or herbal extracts).[1] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately compromising the accuracy, precision, and sensitivity of the analytical method.[3] Ion suppression is the more common issue in LC-MS/MS analysis.[1]
Q2: What are the common causes of matrix effects in this type of analysis?
A2: Common causes of matrix effects, particularly ion suppression, in the analysis of tadalafil analogs like this compound from biological matrices include:
-
Endogenous matrix components: Phospholipids, salts, and other small molecules from biological samples are major contributors.[1]
-
Inadequate sample cleanup: Insufficient removal of interfering substances during sample preparation can lead to their co-elution with the analyte.[1]
-
Suboptimal chromatographic separation: Poor separation of this compound from matrix components can result in them entering the ion source simultaneously.[1]
-
Mobile phase composition: The choice of mobile phase additives and pH can influence the ionization of both the analyte and matrix components.[1]
Q3: What are the typical signs that my this compound analysis is affected by matrix effects?
A3: Common indicators of matrix effects include:
-
Poor reproducibility of results between different sample preparations.[3]
-
Inaccurate quantification, leading to high variability in concentration measurements.[3]
-
Non-linear calibration curves.[3]
-
Reduced sensitivity and poor signal-to-noise ratios.[3]
-
Inconsistent peak areas for quality control (QC) samples.[3]
Q4: Why is an internal standard (IS) so important for accurate quantification?
A4: An internal standard is crucial in quantitative LC-MS/MS to compensate for variations during the entire analytical process, including sample preparation, injection volume, and matrix effects.[1] An ideal IS behaves chemically and physically similar to the analyte. By monitoring the ratio of the analyte signal to the IS signal, accurate quantification can be achieved even if ion suppression or enhancement occurs, as both the analyte and the IS should be affected to a similar degree.[1]
Q5: What is the best type of internal standard for this compound analysis?
A5: A stable isotope-labeled (SIL) internal standard of this compound would be the "gold standard." SIL internal standards are chemically and physically almost identical to the analyte, ensuring they co-elute and experience nearly identical matrix effects.[1] If a specific SIL-IS for this compound is unavailable, a structural analog like tadalafil-d3 (B561897) or sildenafil (B151) can be considered, though they may not compensate for matrix effects as effectively due to potential differences in chromatographic retention and ionization efficiency.[1][2]
Troubleshooting Guide
This guide addresses specific issues that may arise during the LC-MS analysis of this compound.
Issue 1: Low or Inconsistent Analyte Signal (Suspected Ion Suppression)
-
Question: My this compound signal is unexpectedly low or varies significantly between injections, especially when comparing standards in solvent to those in a biological matrix. How can I confirm and resolve this?
-
Troubleshooting Workflow:
Caption: Workflow for troubleshooting low or inconsistent analyte signals.
-
Corrective Actions:
-
Confirm Ion Suppression: Perform a post-extraction spike experiment as detailed in the Experimental Protocols section. A significantly lower peak area for the analyte spiked into the extracted blank matrix compared to the pure standard in solvent confirms ion suppression.[1]
-
Improve Sample Preparation: This is the most effective way to combat matrix effects. If you are using a simple protein precipitation (PPT) method, consider switching to a more rigorous technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to better remove interfering matrix components.[1]
-
Optimize Chromatography: Modify your chromatographic method to better separate this compound from co-eluting matrix components. This can be achieved by adjusting the mobile phase gradient, changing the column chemistry, or using a smaller particle size column (e.g., UPLC) for better separation.[1]
-
Use a SIL Internal Standard: If not already in use, a stable isotope-labeled internal standard is the most reliable way to compensate for matrix effects and improve precision and accuracy.[1]
-
Dilute the Sample: Simple dilution of the sample can reduce the concentration of matrix components being introduced into the MS source. This approach is only feasible if the assay sensitivity is high enough to detect the diluted analyte.
-
Data & Protocols
Illustrative LC-MS/MS Parameters
The following table provides typical LC-MS/MS parameters for the analysis of tadalafil, which can be used as a starting point for developing a method for this compound.
| Parameter | Setting | Reference |
| LC Column | C18 (e.g., 100 x 2.1 mm, 2.7 µm) | [1] |
| Mobile Phase A | 2.0 mM Ammonium (B1175870) Acetate with 0.1% Formic Acid in Water | [1] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | [1] |
| Flow Rate | 0.7 mL/min | [1] |
| Injection Volume | 5 µL | [4] |
| Ionization Mode | ESI Positive | [2] |
| MRM Transition (Tadalafil) | Q1: 390.4 m/z -> Q3: 268.3 m/z | [1][4] |
| Internal Standard (Sildenafil) | Q1: 475.3 m/z -> Q3: 283.3 m/z | [1][4] |
Note: The MRM transition for this compound must be determined by infusing a standard solution into the mass spectrometer.
Sample Preparation Method Comparison
This table illustrates the potential impact of different sample preparation techniques on recovery and matrix effects for tadalafil-like compounds.
| Sample Prep Method | Typical Recovery (%) | Matrix Effect (%) | Complexity |
| Protein Precipitation (PPT) | 85-100% | 70-110% | Low |
| Liquid-Liquid Extraction (LLE) | 70-95% | 85-105% | Medium |
| Solid-Phase Extraction (SPE) | 90-105% | 95-105% | High |
Data are illustrative and based on general observations for small molecules in plasma. Actual results will vary. A matrix effect value close to 100% indicates minimal ion suppression or enhancement.
Key Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is adapted from methods used for tadalafil analogs and is recommended for cleaner extracts compared to protein precipitation.
Caption: General workflow for Solid-Phase Extraction (SPE).
Detailed Steps:
-
Sample Pre-treatment: To 200 µL of plasma sample, add the internal standard.
-
SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange polymer like Strata-X-C) by passing 1 mL of methanol followed by 1 mL of water.[2]
-
Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.[2]
-
Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 0.1% formic acid in water) to remove polar interferences.[1]
-
Elution: Elute this compound and the internal standard with 1 mL of an appropriate elution solvent (e.g., 5% ammonium hydroxide in methanol).[1]
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.[1]
Protocol 2: Assessment of Matrix Effect (Post-Extraction Spike Method)
This experiment is crucial to quantitatively determine the extent of ion suppression or enhancement.
Procedure:
-
Prepare Three Sample Sets:
-
Set A (Neat Solution): Spike the analyte (this compound) and IS into the final reconstitution solvent at a known concentration (e.g., a mid-range QC).
-
Set B (Post-Extraction Spike): Extract a blank matrix sample (e.g., plasma with no analyte) using your validated sample preparation method. Spike the analyte and IS into the final, dried extract before reconstitution. The final concentration should be the same as in Set A.
-
-
Analyze and Calculate: Analyze all samples by LC-MS/MS. The matrix effect is calculated as follows:
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value significantly less than 100% indicates ion suppression.
-
A value significantly greater than 100% indicates ion enhancement.
-
A value between 85% and 115% is often considered acceptable.
References
- 1. Validated UPLC-MS/MS method for the determination of tadalafil in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Novel Tadalafil Analogues and their Evaluation as Phosphodiesterase Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Reducing off-target effects of Acetaminotadalafil in cell cultures
Disclaimer: "Acetaminotadalafil" is not a commercially available or widely recognized compound. This guide assumes it is a novel molecule or a co-administration of Acetaminophen (B1664979) and Tadalafil. The information provided is based on the known properties of its constituent components.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize off-target effects of this compound in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What are the expected on-target and potential off-target effects of a compound combining Acetaminophen and Tadalafil functionalities?
A1: The expected on-target effect would depend on the primary research question. For the Tadalafil component, the on-target effect is the selective inhibition of phosphodiesterase type 5 (PDE5), leading to increased intracellular cyclic guanosine (B1672433) monophosphate (cGMP) and subsequent smooth muscle relaxation.[1][2][3][4] The Acetaminophen component's primary action involves central nervous system pathways for analgesia, but in cell culture, its most studied effects relate to toxicity at high concentrations.
Potential off-target effects can arise from either component:
-
From Tadalafil: Inhibition of other phosphodiesterases, notably PDE11, which can alter cyclic adenosine (B11128) monophosphate (cAMP) levels and influence immune responses, especially at higher concentrations.[5] It may also interact with the CYP3A4 enzyme system, which is responsible for its metabolism.[1][4]
-
From Acetaminophen: At high concentrations, its metabolite N-acetyl-p-benzoquinone imine (NAPQI) can cause significant off-target effects, including glutathione (B108866) (GSH) depletion, mitochondrial protein adduct formation, oxidative stress, and activation of stress-related signaling pathways like JNK and p38, ultimately leading to cytotoxicity.[6][7][8][9][10]
Q2: My cells are showing high levels of toxicity even at low concentrations of this compound. What could be the cause?
A2: High toxicity at low concentrations could be due to several factors:
-
Cell Type Sensitivity: The cell line you are using might be particularly sensitive to the Acetaminophen component. Hepatocytes, for example, are highly susceptible to Acetaminophen-induced toxicity due to their high expression of cytochrome P450 enzymes that metabolize it into the toxic NAPQI metabolite.[6][11]
-
Compound Instability: The compound may be unstable in your culture medium, degrading into more toxic substances.
-
Off-Target Pathway Activation: The compound could be activating pro-apoptotic or necrotic pathways as an off-target effect. The Acetaminophen component is known to activate JNK/p38 signaling and can trigger caspase-dependent cell death.[8][12]
-
Solvent Effects: The solvent used to dissolve the compound (e.g., DMSO) can have its own cellular effects or interact with the compound's metabolism.[13]
Q3: The observed phenotype in my experiment does not align with the expected PDE5 inhibition. How can I confirm if this is an off-target effect?
A3: To determine if an unexpected phenotype is due to off-target effects, a multi-step approach is recommended:
-
Use a Control Compound: Test a structurally different PDE5 inhibitor (e.g., Sildenafil, Vardenafil). If this compound reproduces the expected on-target phenotype but not the unexpected one, it suggests your novel compound's effect is off-target.[14]
-
Pathway Analysis: Use techniques like Western blotting or qPCR to investigate signaling pathways known to be affected by Acetaminophen off-target effects, such as the JNK/p38 MAPK pathway.[8][14]
-
Rescue Experiments: If a specific off-target pathway is suspected, use a specific inhibitor for that pathway to see if the unexpected phenotype can be reversed.[14]
-
Global Expression Profiling: Techniques like RNA-seq can provide an unbiased view of all perturbed signaling pathways.[14]
Troubleshooting Guides
Issue 1: High Cellular Toxicity and Apoptosis
This guide helps you troubleshoot unexpected cell death.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Concentration Too High | Perform a dose-response curve with a wide range of concentrations (e.g., from nM to high µM or mM). | Identification of an optimal concentration window that maximizes the on-target effect (PDE5 inhibition) while minimizing toxicity. |
| Prolonged Exposure | Conduct a time-course experiment at a fixed, non-toxic concentration. | Determination of the optimal incubation time to observe the on-target effect before significant toxicity occurs. |
| Acetaminophen-induced Oxidative Stress | Co-treat cells with an antioxidant like N-acetylcysteine (NAC).[15] | If toxicity is due to the Acetaminophen component's metabolic activation, NAC should rescue the cells by replenishing glutathione stores. |
| Activation of Stress Pathways | Analyze the phosphorylation status of JNK and p38 via Western blot. | Increased p-JNK and p-p38 would confirm the activation of these stress pathways, a known off-target effect of Acetaminophen.[8] |
| Cell Line Susceptibility | Test the compound in a different cell line with a different metabolic profile (e.g., one with low CYP2E1 expression).[14] | Reduced toxicity in the new cell line would indicate that the effect is dependent on cell-specific metabolism. |
Issue 2: Inconsistent or Irreproducible Results
Follow these steps if you are observing variability between experiments.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Compound Degradation | Prepare fresh stock solutions and single-use aliquots to avoid freeze-thaw cycles.[14] Assess compound stability in your specific cell culture medium over the experiment's duration using methods like HPLC.[14] | Consistent results by ensuring the compound's integrity and concentration. |
| Inconsistent Cell Culture Practices | Standardize cell passage number, seeding density, and confluence at the time of treatment.[14] | Reduced variability between experimental replicates. |
| Variable Metabolism | Ensure consistent levels of factors that can influence CYP450 expression, such as serum concentration in the medium. | More reproducible metabolic activation of the Acetaminophen component. |
Experimental Protocols
Protocol 1: Dose-Response Curve for Cytotoxicity Assessment
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in culture medium. A typical range to test for a new compound might be from 1 nM to 100 µM. For compounds containing Acetaminophen, it may be necessary to test up to the mM range to observe toxicity.[8][16]
-
Treatment: Remove the old medium from the cells and add 100 µL of the 2x compound dilutions to each well. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).
-
Viability Assay: Assess cell viability using a standard method like MTT, XTT, or a commercial kit that measures ATP content (e.g., CellTiter-Glo®).
-
Data Analysis: Normalize the results to the vehicle control and plot cell viability against the log of the compound concentration to determine the IC50 (the concentration that inhibits 50% of cell viability).
Protocol 2: Western Blot for JNK/p38 Pathway Activation
-
Cell Treatment: Culture cells to 70-80% confluency in 6-well plates. Treat them with this compound at a concentration that elicits the off-target phenotype, alongside a vehicle control. A positive control (e.g., anisomycin) for JNK/p38 activation is recommended.
-
Lysis: After the desired treatment time (e.g., 1-6 hours), wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against phospho-JNK, total JNK, phospho-p38, and total p38 overnight at 4°C. Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Densitometrically quantify the phosphorylated protein bands and normalize them to the total protein and loading control.
Visualizations
Signaling Pathways
Caption: On-target and potential off-target signaling pathways of this compound components.
Experimental Workflow
Caption: A logical workflow for troubleshooting off-target effects in cell culture experiments.
References
- 1. Articles [globalrx.com]
- 2. Tadalafil | C22H19N3O4 | CID 110635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. How Tadalafil Works: Mechanism, Onset, and Effectiveness [boltpharmacy.co.uk]
- 4. Tadalafil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Tadalafil Reduces Myeloid-Derived Suppressor Cells and Regulatory T Cells and Promotes Tumor Immunity in Patients with Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Acetaminophen induces JNK/p38 signaling and activates the caspase-9-3-dependent cell death pathway in human mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current issues with acetaminophen hepatotoxicity–a clinically relevant model to test the efficacy of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acetaminophen Test Battery (ATB): A Comprehensive Method to Study Acetaminophen-Induced Acute Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. ingentaconnect.com [ingentaconnect.com]
- 13. Mechanisms of Acetaminophen-induced Cell Death in Primary Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. academic.oup.com [academic.oup.com]
- 16. In vitro to in vivo acetaminophen hepatotoxicity extrapolation using classical schemes, pharmacodynamic models and a multiscale spatial-temporal liver twin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude Acetaminotadalafil
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude Acetaminotadalafil. As specific literature on the purification of this compound is limited, the following guidance is based on established protocols for the purification of its structural analog, Tadalafil (B1681874).[1][2][3] It is recommended that these strategies be optimized for your specific impurity profile.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The most common and effective purification strategies for compounds structurally similar to this compound, such as Tadalafil, are crystallization and column chromatography.[3] Crystallization is often preferred for its scalability and cost-effectiveness in removing bulk impurities, while chromatography is excellent for separating closely related impurities.[3]
Q2: What types of impurities can I expect in my crude this compound?
A2: While a specific impurity profile for this compound synthesis is not widely documented, it is reasonable to anticipate impurities analogous to those found in Tadalafil synthesis. These can be categorized as:
-
Process-Related Impurities: Unreacted starting materials, reagents, and intermediates from the synthetic route.[2]
-
By-products: Compounds formed from side reactions during synthesis.[2]
-
Degradation Products: Impurities formed by the degradation of this compound or intermediates under the reaction or storage conditions, such as hydrolysis or oxidation products.[2][4]
-
Residual Solvents: Solvents used in the synthesis that are not completely removed.[2]
Q3: How can I assess the purity of my this compound sample?
A3: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for assessing the purity of Tadalafil and its analogs.[5][6] Other techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity identification and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and purity assessment can also be employed.[1][7]
Q4: Are there any known health and safety considerations when handling this compound?
A4: this compound is an analog of Tadalafil, a phosphodiesterase type 5 (PDE5) inhibitor.[2] Therefore, it should be handled with care, assuming it may have similar pharmacological activity. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn. All handling should be performed in a well-ventilated area or a fume hood.
Troubleshooting Guides
Crystallization Issues
| Problem | Possible Cause | Suggested Solution |
| No crystal formation upon cooling. | 1. The compound is too soluble in the chosen solvent. 2. The solution is supersaturated but requires nucleation. 3. Insufficient concentration of the crude product. | 1. Partially evaporate the solvent to increase the concentration. 2. Add a seed crystal of pure this compound. 3. Scratch the inside of the flask with a glass rod at the solvent line. 4. Cool the solution to a lower temperature.[3][8] |
| Oiling out instead of crystallization. | 1. The cooling process is too rapid. 2. The solvent is not optimal, leading to a low melting point eutectic mixture. 3. High concentration of impurities. | 1. Re-heat the solution until it is homogeneous and allow it to cool more slowly. 2. Try a different solvent or a co-solvent system. 3. Perform a pre-purification step, such as a solvent wash or charcoal treatment, to remove some impurities. |
| Low recovery of purified product. | 1. The compound has significant solubility in the cold solvent. 2. Insufficient crystallization time. 3. Loss during filtration and washing. | 1. Use a minimal amount of cold solvent for washing the crystals. 2. Increase the crystallization time at low temperature. 3. Ensure the filtration apparatus is properly set up to minimize loss. |
| Poor purity improvement after crystallization. | 1. The chosen solvent does not effectively differentiate between the product and impurities. 2. Co-crystallization of impurities with the product. | 1. Screen a variety of solvents with different polarities. 2. Perform a second recrystallization with a different solvent system. 3. Consider using column chromatography for more challenging separations. |
Column Chromatography Issues
| Problem | Possible Cause | Suggested Solution |
| Poor separation of spots on TLC. | 1. The solvent system (mobile phase) is not optimal. | 1. Systematically vary the polarity of the mobile phase. For reverse-phase, adjust the ratio of organic solvent to water. For normal-phase, adjust the ratio of a non-polar solvent to a more polar solvent. |
| Compound is stuck on the column. | 1. The mobile phase is not polar enough to elute the compound. 2. The compound is interacting too strongly with the stationary phase (e.g., silica (B1680970) gel). | 1. Gradually increase the polarity of the mobile phase. 2. If using silica gel, consider adding a small amount of a modifying agent like triethylamine (B128534) for basic compounds or acetic acid for acidic compounds to the mobile phase. |
| Broad or tailing peaks. | 1. Column overloading. 2. Poor column packing. 3. Inappropriate mobile phase. | 1. Reduce the amount of crude material loaded onto the column. 2. Ensure the column is packed uniformly without any channels or cracks. 3. Optimize the mobile phase composition. |
| Multiple fractions containing the desired product. | 1. Inefficient separation. | 1. Use a shallower solvent gradient or switch to isocratic elution if the separation is close. 2. Use a longer column or a stationary phase with a smaller particle size for higher resolution. |
Experimental Protocols
General Crystallization Protocol for this compound
This protocol is adapted from methods used for Tadalafil and should be optimized for this compound.[3][8]
-
Dissolution: In a suitable flask, dissolve the crude this compound in a minimal amount of a pre-determined solvent or solvent system at an elevated temperature (e.g., 50-125°C) to achieve a clear solution.[3] Potential solvents, based on Tadalafil purification, include C2-C6 aliphatic alcohols, or mixtures of ketones (e.g., acetone) or nitriles with a hydroxylic solvent (e.g., methanol (B129727) or water).[8]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Slowly cool the solution to induce crystallization. The cooling can be staged, for instance, cooling to room temperature first, and then to a lower temperature (e.g., 0-10°C).[3]
-
Maturation: Allow the mixture to stir at the lower temperature for a period of time (e.g., 1-6 hours) to maximize crystal growth and yield.[3]
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of cold crystallization solvent to remove residual impurities.
-
Drying: Dry the purified crystals under vacuum at a suitable temperature.
Analytical HPLC Method for Purity Assessment
The following is a general starting point for an HPLC method, adapted from published methods for Tadalafil.[6][9][10]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[6]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 10 mM phosphate (B84403) buffer, pH 3.2) and an organic solvent (e.g., acetonitrile (B52724) or methanol). A common starting ratio is 50:50 (v/v).[6]
-
Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., around 280-295 nm, similar to Tadalafil).[6][10]
-
Injection Volume: 20 µL.[6]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30-40°C).[11]
Sample Preparation: Dissolve a known amount of the this compound sample in the mobile phase or a suitable solvent to a known concentration (e.g., 50 µg/mL).[6] Filter the sample through a 0.45 µm syringe filter before injection.
Data Presentation
Table 1: Example Solvent Systems for Tadalafil Crystallization (Adaptable for this compound)
| Solvent System | Temperature Profile | Purity Achieved (Tadalafil) | Reference |
| Butanol | Heat to 125°C, cool to 90°C (seed), then cool to 10°C over 12h. | 99.5% by HPLC | [8] |
| Acetone/Methanol | Heat to 50°C, cool to 20°C (seed), then cool to 0°C over 3h. | 100% by HPLC | [3] |
| Methanol | Heat to 30°C, cool to 12°C (seed), then cool to -10°C over 12h. | 99.7% by HPLC | [8] |
Visualizations
Caption: Crystallization workflow for this compound purification.
Caption: Troubleshooting logic for crystallization issues.
References
- 1. researchgate.net [researchgate.net]
- 2. veeprho.com [veeprho.com]
- 3. US20070004737A1 - Process of purifying tadalafil - Google Patents [patents.google.com]
- 4. Tadalafil Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 5. helixchrom.com [helixchrom.com]
- 6. Rapid Estimation of Tadalafil by Reverse-phase High-performance Liquid Chromatography Method in Bulk and Tablet Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simple and sensitive liquid chromatography-tandem mass spectrometry methods for quantification of tadalafil in rat plasma: application to pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. EP1851223A1 - Process of purifying tadalafil - Google Patents [patents.google.com]
- 9. tsijournals.com [tsijournals.com]
- 10. japsonline.com [japsonline.com]
- 11. CN108169395B - Analysis and detection method of tadalafil tablet related substances - Google Patents [patents.google.com]
Technical Support Center: Managing Acetaminotadalafil-Induced Cytotoxicity In Vitro
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals investigating the in vitro cytotoxic effects of Acetaminotadalafil. Given the limited direct literature on "this compound," this guide leverages data on the well-characterized phosphodiesterase-5 (PDE5) inhibitor, Tadalafil (B1681874), as a proxy to inform on potential mechanisms of cytotoxicity and cytoprotection. This approach is based on the structural similarity and the likely shared pharmacological targets.
Troubleshooting Guides
This section addresses common issues encountered during in vitro cytotoxicity experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| High Variability in Replicate Wells | - Inconsistent cell seeding- Pipetting errors- Edge effects on the plate | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and consistent technique.- Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.[1] |
| Inconsistent Results Between Experiments | - Variation in cell passage number or health- Reagent degradation- Inconsistent incubation times | - Use cells within a consistent and low passage number range.- Prepare fresh reagents for each experiment.- Strictly adhere to standardized incubation times for cell treatment and assay steps.[2] |
| Compound Precipitation in Culture Medium | - Poor solubility of this compound | - Determine the compound's solubility in the specific culture medium before starting the experiment.- Use a suitable solvent like DMSO, keeping the final concentration below 0.5% to avoid solvent-induced toxicity.[2][3] |
| Low Absorbance/Fluorescence Signal | - Insufficient cell number- Suboptimal incubation time for the assay | - Perform a cell titration experiment to determine the optimal seeding density.- Optimize the incubation time for the specific assay being used (e.g., formazan (B1609692) development in MTT assay).[4] |
| High Background Signal in Controls | - Microbial contamination- Interference from media components (e.g., phenol (B47542) red)- Intrinsic reducing/oxidizing properties of the test compound | - Regularly check cell cultures for contamination.- Use phenol red-free medium if it interferes with the assay's readout.- Run a cell-free control with the compound to check for direct interaction with assay reagents.[2][5] |
Frequently Asked Questions (FAQs)
Q1: My initial screens show high cytotoxicity with this compound across various cell lines. What should be my first troubleshooting step?
A1: First, confirm that the observed cytotoxicity is not an artifact. This involves several checks:
-
Concentration Verification: Double-check all calculations for your stock solutions and dilutions.[3]
-
Solvent Toxicity: Ensure the final concentration of your vehicle (e.g., DMSO) is non-toxic to your cells (typically <0.5%).[2][3]
-
Assay Interference: Test whether this compound interferes with the assay itself. For example, some compounds can reduce MTT without cellular metabolism, leading to false viability readings.[5][6][7] Run controls with the compound in cell-free media.
Q2: How can I differentiate between a cytotoxic and a cytostatic effect of this compound?
A2: A cytotoxic effect results in cell death, whereas a cytostatic effect inhibits cell proliferation. To distinguish between them, you can perform a time-course experiment and measure both cell viability (e.g., with a trypan blue exclusion assay) and total cell number. A cytotoxic effect will show a decrease in the percentage of viable cells, while a cytostatic effect will show a plateau in the total cell number with viability remaining high.[3]
Q3: What are the potential signaling pathways involved in this compound-induced apoptosis?
A3: Based on studies with Tadalafil, this compound may modulate apoptosis through several key signaling pathways. Tadalafil has been shown to prevent apoptosis by increasing the phosphorylation of survival-associated kinases like Akt and ERK1/2.[8] Conversely, apoptosis induction can be associated with the activation of stress-related kinases such as c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK).[8] Tadalafil has also been linked to the JAK-STAT and PKG-I signaling pathways in promoting cell survival.[9][10]
Q4: Are there specific cell lines that might be more or less sensitive to this compound?
A4: Cell line-specific sensitivity is common and often relates to the expression levels of the drug's target (in this case, likely PDE5) and the status of apoptosis-related signaling pathways. For instance, pulmonary arterial smooth muscle cells (PASMCs) from patients with idiopathic pulmonary arterial hypertension, which overexpress PDE5, show increased apoptosis in response to Tadalafil.[11] It is advisable to screen a panel of cell lines relevant to your research question to determine their relative sensitivities.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This assay measures the metabolic activity of cells, which is often used as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[3]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[3][5]
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage of the vehicle-treated control.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH from damaged cells into the culture medium, an indicator of plasma membrane disruption and cytotoxicity.
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Sample Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reagent mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the recommended time (usually up to 30 minutes), protected from light.
-
Measurement: Measure the absorbance at the specified wavelength (typically 490 nm) using a microplate reader.
-
Controls: Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Calculation: Calculate the percentage of cytotoxicity based on the absorbance readings of the treated samples relative to the controls.
Visualizations
Signaling Pathways
Caption: Potential signaling pathways modulated by this compound.
Experimental Workflow
Caption: General workflow for in vitro cytotoxicity testing.
Troubleshooting Logic
Caption: A logical approach to troubleshooting inconsistent results.
References
- 1. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 5. Is Your MTT Assay the Right Choice? [promega.es]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Particle-induced artifacts in the MTT and LDH viability assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tadalafil increases Akt and extracellular signal-regulated kinase 1/2 activation, and prevents apoptotic cell death in the penis following denervation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tadalafil, a Phosphodiesterase Inhibitor Protects Stem Cells over Longer Period Against Hypoxia/Reoxygenation Injury Through STAT3/PKG-I Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phosphodiesterase inhibition with tadalafil provides longer and sustained protection of stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tadalafil induces antiproliferation, apoptosis, and phosphodiesterase type 5 downregulation in idiopathic pulmonary arterial hypertension in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Acetaminotadalafil Buffer Optimization
This guide provides technical information and troubleshooting advice for researchers working with Acetaminotadalafil, focusing on the critical aspect of adjusting pH to ensure optimal compound activity and stability in buffer solutions.
Disclaimer: this compound is a sildenafil (B151) analogue and is not an approved pharmaceutical compound. The information provided below is for research purposes only and is based on general principles of pharmaceutical chemistry. Since specific data for this compound is not widely available, data for its parent compound, Tadalafil, may be used for illustrative purposes. Researchers must conduct their own validation studies.
Frequently Asked Questions (FAQs)
Q1: Why is pH optimization crucial for experiments with this compound?
Optimizing the pH of your buffer system is critical for three main reasons:
-
Solubility: The solubility of ionizable compounds like this compound can be highly dependent on pH. Poor solubility can lead to inaccurate concentration measurements and precipitation during experiments.
-
Stability: pH can significantly affect the chemical stability of a compound, potentially leading to degradation over the course of an experiment and yielding unreliable results.
-
Biological Activity: The ionization state of a compound can influence its interaction with its biological target. For enzyme assays or cell-based studies, maintaining an optimal pH is essential for observing the true biological activity.
Q2: What is a good starting pH for working with this compound?
Without specific pKa data for this compound, a logical starting point is a neutral physiological pH, such as pH 7.4 , especially for cell-based assays or pharmacokinetic studies. However, for initial solubility and stability tests, it is recommended to screen a range of pH values. A common approach is to test buffers at pH 5.0, 7.4, and 9.0 to cover acidic, neutral, and basic conditions.
Q3: Which buffers are recommended for use with this compound?
The choice of buffer depends on the desired pH range and the nature of the experiment. Phosphate-buffered saline (PBS) is a common choice for physiological pH ranges.
| Recommended Buffers for pH Screening |
| pH Range |
| 4.0 - 5.8 |
| 6.0 - 8.0 |
| 8.0 - 10.0 |
Troubleshooting Guide
Problem 1: My this compound is precipitating out of solution.
-
Cause: The pH of your buffer may be close to the compound's isoelectric point, where it has the lowest solubility. The concentration of the compound may also be too high for the selected buffer.
-
Solution:
-
Adjust pH: Try incrementally adjusting the pH of your buffer away from the current value. For amine-containing compounds, moving to a more acidic pH can increase solubility.
-
Reduce Concentration: Lower the working concentration of this compound.
-
Add a Co-solvent: Consider adding a small percentage (e.g., 1-5%) of a water-miscible organic solvent like DMSO or ethanol, but verify its compatibility with your experimental system first.
-
Problem 2: I am observing a rapid loss of compound activity over time.
-
Cause: The compound may be degrading in your buffer at the current pH and temperature. This is known as hydrolytic degradation.
-
Solution:
-
Conduct a Stability Study: Perform a time-course experiment where you incubate this compound in your buffer at various pH values (e.g., 5.0, 7.4, 9.0) and temperatures (e.g., 4°C, 25°C, 37°C).
-
Analyze Degradation: Use an analytical technique like HPLC to quantify the amount of intact this compound at each time point.
-
Select Optimal Conditions: Based on the data, choose the pH and temperature that provide the highest stability for the duration of your experiment. Prepare fresh solutions before each experiment.
-
Experimental Protocols
Protocol 1: pH-Dependent Solubility Assessment
This protocol determines the solubility of this compound across a range of pH values.
Methodology:
-
Prepare Buffers: Prepare a series of buffers (e.g., Acetate, Phosphate, Borate) at different pH values (e.g., 4.0, 5.0, 6.0, 7.0, 7.4, 8.0, 9.0).
-
Add Excess Compound: Add an excess amount of solid this compound to a fixed volume of each buffer in separate vials.
-
Equilibrate: Tightly seal the vials and shake them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Separate Solid and Liquid: Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.
-
Quantify Soluble Compound: Carefully collect the supernatant and determine the concentration of dissolved this compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Plot Data: Plot solubility (e.g., in µg/mL) against pH.
| Hypothetical Solubility Data |
| pH |
| 4.0 |
| 5.0 |
| 6.0 |
| 7.0 |
| 7.4 |
| 8.0 |
| 9.0 |
Visualizations
Experimental Workflow
The following diagram outlines the logical workflow for determining the optimal pH for your experiments involving this compound.
Troubleshooting Logic
This diagram provides a decision-making path for troubleshooting common issues encountered when working with this compound in buffer solutions.
Technical Support Center: Interference of Acetaminotadalafil in Standard Biological Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter interference from Acetaminotadalafil in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my assays?
This compound is a structural analog of Tadalafil (B1681874), a potent inhibitor of phosphodiesterase type 5 (PDE5).[1] Due to its structural similarity to Tadalafil, it can cross-react in immunoassays designed to detect Tadalafil. Furthermore, as a PDE5 inhibitor, it can directly modulate the cGMP signaling pathway, potentially impacting the results of cell-based assays that are sensitive to changes in cyclic nucleotide levels.
Q2: My immunoassay for Tadalafil is showing a positive result, but I suspect the presence of this compound. How can I confirm this?
A positive result in a Tadalafil-specific immunoassay can be caused by the cross-reactivity of this compound. To confirm the presence of this compound, it is recommended to use a confirmatory analytical method such as High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or Mass Spectrometry (MS).[2][3] These methods can separate and specifically identify different Tadalafil analogs.
Q3: Can this compound affect my cell-based assays?
Yes, as a phosphodiesterase 5 (PDE5) inhibitor, this compound can interfere with various cell-based assays.[4] PDE5 is a key enzyme in the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway. Inhibition of PDE5 by this compound leads to an accumulation of intracellular cGMP, which can affect:
-
Cell Proliferation: PDE5 inhibitors have been shown to increase the proliferation of certain cell types, such as neural stem cells.[1]
-
Apoptosis: Tadalafil has been observed to have anti-apoptotic effects in certain cell types.[5]
-
Cell Signaling: this compound can modulate various signaling pathways, including the Akt/Nrf2 pathway, which is involved in cellular responses to oxidative stress and inflammation.[6]
Therefore, if your cell-based assay measures any of these endpoints or is influenced by the cGMP pathway, you may observe unexpected results in the presence of this compound.
Troubleshooting Guides
Immunoassay Interference
Problem: Unexpected positive results in a Tadalafil competitive ELISA.
Possible Cause: Cross-reactivity of the anti-Tadalafil antibody with this compound. In a competitive ELISA, both Tadalafil and this compound in the sample will compete with the labeled Tadalafil for binding to the antibody, leading to a reduced signal that is interpreted as a positive result.
Troubleshooting Steps:
-
Review Antibody Specificity: Check the technical data sheet of your ELISA kit for information on the cross-reactivity of the antibody with other Tadalafil analogs.
-
Confirm with an Orthogonal Method: As mentioned in the FAQs, use a non-immunoassay-based method like HPLC-UV or LC-MS/MS to confirm the presence and identity of the substance in your sample.[2][3]
-
Source a More Specific Antibody: If interference from this compound is a recurring issue, consider developing or sourcing a monoclonal antibody with higher specificity for Tadalafil.
Enzymatic Assay Interference
Problem: Altered enzyme activity in a PDE5 inhibition assay.
Possible Cause: this compound is a PDE5 inhibitor and will directly inhibit the enzyme's activity. This is not technically "interference" if the goal is to detect PDE5 inhibitors, but it can be a confounding factor if you are studying other aspects of the enzyme.
Troubleshooting Steps:
-
Determine IC50: If you suspect the presence of this compound, you can perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50). This can be compared to the known IC50 of Tadalafil to estimate the relative potency of the interfering substance.
-
Structural Confirmation: Use analytical methods like LC-MS/MS to confirm the identity of the inhibitor.
Cell-Based Assay Interference
Problem: Unexpected changes in cell proliferation, viability, or signaling readouts.
Possible Cause: Modulation of the cGMP signaling pathway by this compound.
Troubleshooting Steps:
-
Assess cGMP Levels: Measure intracellular cGMP levels in your cells in the presence and absence of the suspected interfering sample. A significant increase in cGMP would support the hypothesis of PDE5 inhibition.
-
Use a PDE5 Inhibitor Control: Include a known PDE5 inhibitor, such as Tadalafil, as a positive control in your experiments to see if it phenocopies the observed effects.
-
Pathway Inhibition: To confirm the involvement of the cGMP pathway, use an inhibitor of a downstream effector, such as a PKG inhibitor (e.g., KT5823), to see if it can reverse the effects of the suspected this compound.[1]
Data Presentation
Table 1: Cross-Reactivity of Tadalafil Analogs in Immunoassays
| Analog | IC50 (ng/mL) | Cross-Reactivity (%) vs. Tadalafil |
| Tadalafil | 10.04 | 100 |
| This compound | 11.46 | 87.6 |
| Aminotadalafil | 9.55 | 105.1 |
| Nortadalafil | 17.01 | 59.0 |
Data is illustrative and compiled from various sources. Actual values may vary depending on the specific antibody and assay conditions.[7][8]
Experimental Protocols
Competitive ELISA for Tadalafil and its Analogs
Objective: To determine the presence and relative concentration of Tadalafil or cross-reactive analogs in a sample.
Methodology:
-
Coating: Coat a 96-well microplate with a Tadalafil-protein conjugate (e.g., Tadalafil-BSA) and incubate overnight at 4°C.
-
Washing: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: Block the remaining protein-binding sites with a blocking buffer (e.g., 5% non-fat dry milk in PBS) for 1-2 hours at 37°C.
-
Washing: Repeat the washing step.
-
Competition: Add a mixture of the sample (or standard) and a limited amount of anti-Tadalafil primary antibody to the wells. Incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step.
-
Secondary Antibody: Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG) and incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step.
-
Substrate: Add a suitable substrate (e.g., TMB) and incubate in the dark until color develops.
-
Stop Reaction: Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Readout: Measure the absorbance at the appropriate wavelength. The signal will be inversely proportional to the amount of Tadalafil or cross-reactive analog in the sample.
PDE5 Inhibition Assay (Fluorescence Polarization-Based)
Objective: To measure the inhibitory activity of a sample on the PDE5 enzyme.
Methodology:
-
Reagent Preparation: Prepare assay buffer, recombinant human PDE5A1 enzyme solution, fluorescently labeled cGMP substrate (e.g., fluorescein-cGMP), and serial dilutions of the test compound (and Tadalafil as a positive control).
-
Assay Setup: In a microplate, add the test compound dilutions.
-
Enzyme Addition: Add the PDE5 enzyme solution to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop Reaction: Add a stop solution containing a binding agent that specifically binds to the hydrolyzed 5'-GMP product.
-
Equilibration: Incubate at room temperature to allow the binding to reach equilibrium.
-
Readout: Measure the fluorescence polarization (FP) using a microplate reader. The FP value will be proportional to the amount of hydrolyzed substrate. A decrease in FP indicates inhibition of PDE5 activity.
-
Data Analysis: Plot the FP values against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.[9]
Visualizations
Caption: PDE5 Signaling Pathway and Point of Interference by this compound.
Caption: Competitive ELISA workflow for detecting Tadalafil analogs.
Caption: Logical workflow for troubleshooting this compound interference.
References
- 1. Stimulation of Neural Stem Cell Proliferation by Inhibition of Phosphodiesterase 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PDE5 inhibitors enhance the lethality of pemetrexed through inhibition of multiple chaperone proteins and via the actions of cyclic GMP and nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phosphodiesterase inhibition with tadalafil provides longer and sustained protection of stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tadalafil increases Akt and extracellular signal-regulated kinase 1/2 activation, and prevents apoptotic cell death in the penis following denervation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tadalafil Alleviates LPS-Induced Inflammation and Oxidative Stress of RWPE-1 Cell by Regulating the Akt/Nrf2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products (Journal Article) | OSTI.GOV [osti.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Selectivity of Acetaminotadalafil for PDE5
This technical support center is designed for researchers, scientists, and drug development professionals actively engaged in optimizing the selectivity of Acetaminotadalafil, a tadalafil (B1681874) analog, for phosphodiesterase type 5 (PDE5). Here, you will find troubleshooting guidance and frequently asked questions to address common challenges encountered during your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of action for this compound and other PDE5 inhibitors?
A1: PDE5 inhibitors like this compound exert their effects within the nitric oxide/cyclic guanosine (B1672433) monophosphate (NO/cGMP) signaling pathway.[1][2][3] During sexual stimulation, nitric oxide is released, which in turn activates soluble guanylyl cyclase (sGC) to produce cGMP.[4][5] cGMP acts as a second messenger, leading to smooth muscle relaxation and increased blood flow.[6][7] PDE5 is the enzyme responsible for the degradation of cGMP.[2][8] By selectively inhibiting PDE5, this compound prevents the breakdown of cGMP, thereby enhancing and prolonging the pro-erectile signal.[6][9]
Q2: Why is enhancing the selectivity of this compound for PDE5 a critical objective?
A2: Achieving high selectivity for PDE5 is paramount to minimize off-target effects and improve the safety profile of the compound.[10][11] Several other PDE isoforms share structural similarities in their catalytic sites, leading to potential cross-reactivity.[12][13] For instance, inhibition of PDE6, found in the retina, can lead to visual disturbances, while inhibition of PDE11, present in skeletal muscle and the prostate, is another common off-target effect of non-selective PDE5 inhibitors.[12][14][15] Enhancing selectivity for PDE5 ensures that the therapeutic action is targeted, reducing the likelihood of such adverse effects.
Q3: What are the initial steps to characterize the selectivity profile of a novel compound like this compound?
A3: A comprehensive selectivity profiling is the essential first step. This involves determining the half-maximal inhibitory concentration (IC50) of this compound against a panel of different PDE isoforms (e.g., PDE1-11).[16][17] The selectivity ratio is then calculated by dividing the IC50 value for the off-target PDE isoform by the IC50 value for PDE5.[18] A higher ratio indicates greater selectivity for PDE5.
Troubleshooting Guide
Issue 1: Inconsistent IC50 Values in In Vitro Assays
-
Possible Cause: Variability in experimental conditions can significantly impact results.[16] The concentration of the cGMP substrate is a critical factor, as the IC50 of competitive inhibitors is dependent on it.[17] Enzyme activity may also vary between batches or due to improper storage.[17]
-
Troubleshooting Steps:
-
Standardize Substrate Concentration: Ensure the cGMP concentration used is at or below the Michaelis constant (Km) for the PDE5 enzyme to accurately determine the IC50 for competitive inhibitors.[17]
-
Verify Enzyme Activity: Always run a positive control with a well-characterized PDE5 inhibitor (e.g., sildenafil (B151), tadalafil) to confirm the assay is performing as expected.[17][18]
-
Check Compound Solubility: Visually inspect for any precipitation of this compound at the concentrations being tested. Poor solubility can lead to artificially high IC50 values.[17]
-
Issue 2: Observed Off-Target Effects in Cellular Assays
-
Possible Cause: The observed cellular phenotype may not be solely due to PDE5 inhibition but could be a result of this compound interacting with other PDE isoforms or unrelated proteins.[14][16]
-
Troubleshooting Steps:
-
Conduct Comprehensive Selectivity Profiling: As mentioned in the FAQs, determining the IC50 against a broad panel of PDE isoforms is crucial to identify potential off-target interactions.[16][17]
-
Perform Dose-Response Studies: Off-target effects often become more apparent at higher concentrations. A careful dose-response analysis can help determine the therapeutic window where on-target effects are maximized.[16]
-
Utilize Structurally Different Inhibitors: Compare the cellular effects of this compound with a PDE5 inhibitor from a different chemical class. If the same phenotype is observed, it is more likely to be an on-target effect of PDE5 inhibition.[14]
-
Issue 3: Difficulty in Rationally Improving Selectivity
-
Possible Cause: The structural basis for selectivity can be subtle, often involving minor differences in the amino acid residues of the catalytic sites of different PDE isoforms.[19]
-
Troubleshooting Steps:
-
Structure-Based Drug Design: If the crystal structure of PDE5 in complex with your compound is not available, molecular docking studies using homology models of PDE5 and other PDE isoforms (e.g., PDE6, PDE11) can provide insights into binding interactions.[12][20][21]
-
Identify Key Residues for Selectivity: Computational analyses can help identify key amino acid residues that differ between the catalytic sites of PDE5 and off-target isoforms.[19][21] Modifications to this compound can then be designed to exploit these differences, for instance, by introducing steric hindrance that prevents binding to the off-target isoform.
-
Iterative Synthesis and Screening: Based on computational predictions, synthesize a focused library of this compound analogs and screen them against PDE5 and the relevant off-target isoforms to experimentally validate improvements in selectivity.[20]
-
Quantitative Data
The following table summarizes the IC50 values and selectivity ratios for well-characterized PDE5 inhibitors. This data can serve as a benchmark for your experimental results with this compound.
| Compound | PDE5 IC50 (nM) | PDE6 IC50 (nM) | PDE11 IC50 (nM) | Selectivity Ratio (PDE6/PDE5) | Selectivity Ratio (PDE11/PDE5) |
| Sildenafil | 3.7 - 4.2 | ~23 | ~10,000 | ~6.2 | ~2700 |
| Vardenafil (B611638) | 0.09 - 0.4 | ~6.4 | ~120 | ~16 - 71 | ~300 - 1333 |
| Tadalafil | 1.8 - 5 | ~1100 | ~20 | ~220 - 611 | ~4 - 11 |
Note: IC50 values can vary depending on the specific assay conditions. Data compiled from various sources.[15][18][22][23]
Experimental Protocols
Protocol 1: In Vitro PDE5 Enzyme Inhibition Assay (Fluorescence Polarization)
This protocol describes a common method to determine the IC50 value of a test compound against the PDE5 enzyme using a fluorescence polarization (FP)-based assay.[24]
-
Materials:
-
Recombinant human PDE5 enzyme
-
FAM-labeled cGMP substrate
-
Test compound (this compound) dissolved in DMSO
-
Assay buffer
-
96-well or 384-well black microplates
-
Plate reader capable of measuring fluorescence polarization
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the diluted compound to the wells of the microplate. Include controls for 100% enzyme activity (DMSO vehicle only) and no enzyme activity.
-
Add the PDE5 enzyme to all wells except the "no enzyme" control and incubate to allow for compound-enzyme interaction.[24]
-
Initiate the enzymatic reaction by adding the FAM-labeled cGMP substrate to all wells.[24]
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a predetermined time.
-
Stop the reaction using a stop solution containing a binding agent that captures the hydrolyzed substrate.[24]
-
Measure the fluorescence polarization using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[24]
-
Protocol 2: Cellular cGMP Quantification Assay (ELISA)
This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) to measure the effect of this compound on intracellular cGMP levels.[18]
-
Materials:
-
A suitable cell line expressing PDE5 (e.g., smooth muscle cells)
-
Cell culture medium and supplements
-
A nitric oxide (NO) donor (e.g., sodium nitroprusside) to stimulate cGMP production
-
This compound
-
Cell lysis buffer
-
Commercially available cGMP ELISA kit
-
Plate reader capable of measuring absorbance
-
-
Procedure:
-
Seed cells in a multi-well plate and grow to the desired confluency.
-
Pre-treat the cells with various concentrations of this compound (and a vehicle control) for a specified time.
-
Stimulate the cells with an NO donor to induce cGMP synthesis.[18]
-
Lyse the cells and collect the lysates.
-
Perform the cGMP ELISA according to the manufacturer's instructions. This typically involves a competitive binding reaction between the cGMP in the sample and a labeled cGMP conjugate for a limited number of antibody binding sites.
-
Measure the absorbance at the appropriate wavelength. The signal is inversely proportional to the amount of cGMP in the sample.[18]
-
Generate a standard curve using known concentrations of cGMP.
-
Calculate the cGMP concentration in each sample by interpolating their absorbance values on the standard curve.[18]
-
Visualizations
Caption: The NO/cGMP signaling pathway and the mechanism of this compound inhibition.
Caption: Experimental workflow for enhancing the selectivity of a novel PDE5 inhibitor.
Caption: Logical relationships in troubleshooting common experimental issues.
References
- 1. Phosphodiesterase-5 Inhibitors: Action on the Signaling Pathways of Neuroinflammation, Neurodegeneration, and Cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tadalafil in the treatment of erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tadalafil Lilly | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Tadalafil - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Tadalafil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. eurekaselect.com [eurekaselect.com]
- 12. Investigation of PDE5/PDE6 and PDE5/PDE11 selective potent tadalafil-like PDE5 inhibitors using combination of molecular modeling approaches, molecular fingerprint-based virtual screening protocols and structure-based pharmacophore development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. benchchem.com [benchchem.com]
- 15. Potency, selectivity, and consequences of nonselectivity of PDE inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Identification of Amino Acid Residues Responsible for the Selectivity of Tadalafil Binding to Two Closely Related Phosphodiesterases, PDE5 and PDE6 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. The molecular basis for the selectivity of tadalafil toward phosphodiesterase 5 and 6: a modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Binding of tritiated sildenafil, tadalafil, or vardenafil to the phosphodiesterase-5 catalytic site displays potency, specificity, heterogeneity, and cGMP stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Tadalafil Analogues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of Tadalafil (B1681874) analogues.
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in the synthesis of Tadalafil analogues and what are its primary challenges?
A1: The Pictet-Spengler reaction is the cornerstone of Tadalafil analogue synthesis. This reaction forms the tetracyclic β-carboline core of the molecule. The primary challenge lies in controlling the stereochemistry at the C-1 and C-3 positions of the tetrahydro-β-carboline intermediate, which leads to the formation of diastereomers (cis and trans isomers). Achieving high diastereoselectivity for the desired cis-isomer is crucial for the overall efficiency of the synthesis.[1][2][3]
Q2: What are the common impurities and byproducts formed during the synthesis of Tadalafil analogues?
A2: Several types of impurities and byproducts can arise during the synthesis of Tadalafil analogues. These include:
-
Diastereomers: The undesired trans-isomer from the Pictet-Spengler reaction is a major impurity that needs to be separated.[2]
-
Dimeric Analogues: These can be generated as byproducts, particularly if not properly removed during purification.[4]
-
Precursor-Related Analogues: Unreacted starting materials or intermediates can persist in the final product.
-
Epimers: Base-catalyzed epimerization at the 12a-position of the final Tadalafil-like tetracyclic compounds can occur.[5]
-
Byproducts from Side Reactions: Depending on the specific synthetic route and reagents used, other unexpected side products may form, complicating purification.[6]
Q3: What are the recommended methods for purifying Tadalafil analogues and their intermediates?
A3: Purification of Tadalafil analogues and their intermediates often requires chromatographic techniques to separate the desired product from impurities, particularly the diastereomers. Common methods include:
-
Column Chromatography: Frequently used for the separation of diastereomers and other byproducts.[7]
-
Semi-preparative High-Performance Liquid Chromatography (HPLC): Employed for the isolation and purification of analogues, especially when high purity is required.[8][9][10]
-
Crystallization: Can be used to selectively crystallize the desired isomer, thereby enriching its concentration. A crystallization-induced asymmetric transformation (CIAT) process has been described to improve stereoselectivity.[5]
Troubleshooting Guides
Problem 1: Low Diastereoselectivity in the Pictet-Spengler Reaction
Symptoms:
-
Nearly equal or unfavorable ratios of cis and trans isomers are observed in the reaction mixture (e.g., 3:2 cis:trans).[2]
-
Difficulty in separating the desired cis-isomer from the trans-isomer in subsequent steps.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| High Reaction Temperature | Higher temperatures often lead to a loss of diastereoselectivity. It is recommended to conduct the reaction at lower temperatures (e.g., 0°C to room temperature) to favor the formation of the cis-isomer, although this may result in lower conversion rates.[11] |
| Inappropriate Solvent | The choice of solvent significantly impacts the stereoselectivity. Solvents like nitromethane (B149229) or acetonitrile (B52724) have been shown to provide better cis/trans ratios (e.g., 99:1).[5] Isopropanol and sulfolane (B150427) have also been used to improve diastereoselectivity.[2][3] |
| Ineffective Catalyst | While trifluoroacetic acid (TFA) is commonly used, it can be corrosive and may not always provide the best selectivity.[2] Experimenting with other acid catalysts, such as benzoic acid, or using hydrogen chloride catalysis may improve the outcome.[3][5] |
Experimental Protocol: Stereoselective Pictet-Spengler Reaction
This protocol is a generalized procedure based on literature findings. Researchers should optimize conditions for their specific substrates.
-
Reactant Preparation: Dissolve the appropriate tryptophan methyl ester (1.0 eq) and the desired aldehyde (e.g., piperonal (B3395001) or an analogue, 1.1 eq) in the chosen solvent (e.g., nitromethane or dichloromethane).[1]
-
Reaction Initiation: Cool the solution to the target temperature (e.g., 0°C) in an ice bath.
-
Catalyst Addition: Add the acid catalyst (e.g., trifluoroacetic acid or hydrogen chloride) to the cooled mixture.
-
Reaction Monitoring: Stir the reaction mixture at the set temperature and monitor its progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the ratio of cis and trans isomers.
-
Work-up: Once the reaction is complete, neutralize the acid catalyst with a suitable base (e.g., aqueous sodium bicarbonate). Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the crude product under reduced pressure and purify by column chromatography to separate the diastereomers.
Problem 2: Formation of Dimeric Byproducts
Symptoms:
-
Presence of unexpected peaks with higher molecular weight in the mass spectrum of the final product.
-
Difficulty in purifying the desired monomeric analogue.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Dialkylation of Amines | During the cyclization or subsequent alkylation steps, dialkylation of amine functionalities can occur, leading to the formation of dimeric structures.[4] |
| Ineffective Coupling Reagent | For syntheses involving amide bond formation, the choice of coupling reagent is critical. For sterically hindered amines, a more effective coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can promote the desired intramolecular reaction and minimize intermolecular side reactions.[4] |
| Improper Stoichiometry | An excess of certain reagents can promote side reactions. Carefully control the stoichiometry of the reactants. |
Problem 3: Poor Yield in the Final Cyclization Step
Symptoms:
-
Low yield of the final Tadalafil analogue after the cyclization of the β-carboline intermediate.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inefficient Ring Closure | The reaction conditions for the final cyclization to form the piperazinedione ring may not be optimal. |
| Use of Toxic or Inefficient Reagents | Some traditional methods may use toxic alkylating agents or require harsh conditions.[12] |
| Alternative Cyclization Strategies | Consider alternative, more efficient cyclization strategies. One reported method involves the reaction of the tetrahydro-β-carboline intermediate with a sarcosine (B1681465) derivative.[12] Another approach uses chloroacetyl chloride followed by reaction with methylamine.[12] |
Visual Guides
Caption: General synthetic workflow for Tadalafil analogues.
Caption: Troubleshooting decision tree for low diastereoselectivity.
References
- 1. Synthesis of Novel Tadalafil Analogues and their Evaluation as Phosphodiesterase Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US8871932B2 - Process for the preparation of tadalafil - Google Patents [patents.google.com]
- 3. CN103232451A - Simple preparation process of tadalafil - Google Patents [patents.google.com]
- 4. Synthesis and Structure Revision of Dimeric Tadalafil Analogue Adulterants in Dietary Supplements [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Diketopiperazine-Based, Flexible Tadalafil Analogues: Synthesis, Crystal Structures and Biological Activity Profile [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Isolation and characterization of a novel tadalafil analogue adulterant, N-cyclohexyl nortadalafil, in a dietary supplement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. EP2181997A1 - A process for the preparation of tadalafil - Google Patents [patents.google.com]
Technical Support Center: Acetaminotadalafil Peak Tailing in Reverse-Phase HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing peak tailing issues encountered during the reverse-phase high-performance liquid chromatography (RP-HPLC) analysis of acetaminotadalafil.
Troubleshooting Guides
This section offers solutions to common problems that can lead to peak tailing of this compound. The advice is presented in a question-and-answer format to directly address specific issues.
Question 1: Why is my this compound peak exhibiting significant tailing?
Answer:
Peak tailing for this compound, a basic compound, in RP-HPLC is most commonly caused by secondary interactions between the analyte and the stationary phase.[1][2][3][4] The primary culprits are:
-
Silanol (B1196071) Interactions: Free silanol groups (Si-OH) on the surface of silica-based columns can interact with the basic nitrogen atoms in the this compound molecule.[5] This interaction is a strong secondary retention mechanism that delays the elution of a portion of the analyte, resulting in a tailed peak.
-
Mobile Phase pH: If the pH of the mobile phase is not optimized, the ionization state of both the this compound and the silanol groups can exacerbate tailing. At a mid-range pH, a portion of the silanol groups will be deprotonated (SiO-) and a portion of the basic sites on this compound will be protonated, leading to strong ionic interactions.
Question 2: How can I reduce peak tailing by modifying my mobile phase?
Answer:
Optimizing the mobile phase is a critical step in mitigating peak tailing. Here are key strategies:
-
Lower the Mobile Phase pH: Operating at a lower pH (typically between 2.5 and 3.5) will protonate the silanol groups, minimizing their ability to interact with the protonated basic sites on the this compound molecule.[5] An acidic modifier like formic acid, trifluoroacetic acid (TFA), or a phosphate (B84403) buffer is commonly used to control the pH.
-
Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can help to mask the residual silanol groups on the stationary phase, thereby reducing secondary interactions.[1]
-
Use an Appropriate Organic Modifier: While acetonitrile (B52724) is a common choice, methanol (B129727) can sometimes offer different selectivity and improved peak shape. It is worth experimenting with both to see which provides better chromatography for this compound.
Question 3: Can my HPLC column be the cause of the peak tailing?
Answer:
Yes, the choice and condition of your HPLC column play a significant role in peak shape. Consider the following:
-
Use an End-capped Column: Modern, high-purity, end-capped columns have a much lower concentration of free silanol groups, which significantly reduces the potential for secondary interactions with basic analytes like this compound.[5]
-
Consider a Column with a Different Stationary Phase: If tailing persists, a column with a different stationary phase chemistry, such as a polar-embedded phase or a phenyl-hexyl phase, may provide alternative selectivity and improved peak shape.
-
Check for Column Contamination or Degradation: Over time, columns can become contaminated with strongly retained sample components or the stationary phase can degrade, especially when operating at pH extremes. This can expose more active sites and lead to peak tailing. Flushing the column with a strong solvent or replacing it if it's old may be necessary.[5]
-
Column Void: A void at the head of the column can also cause peak distortion, including tailing. This can result from pressure shocks or operating at a high pH.
Question 4: What instrumental factors can contribute to peak tailing?
Answer:
Beyond the column and mobile phase, your HPLC system itself can contribute to poor peak shape:
-
Extra-Column Volume (Dead Volume): Excessive tubing length or internal diameter, as well as poorly made connections between the injector, column, and detector, can lead to band broadening and peak tailing. Ensure all connections are secure and use tubing with the smallest appropriate internal diameter.
-
Injector Issues: A partially blocked injector port or a worn rotor seal can distort the injection profile and cause peak tailing.
-
Detector Settings: A slow detector response time (time constant) can also lead to peak tailing. Ensure the data acquisition rate is appropriate for the peak width.
Question 5: Could my sample preparation be causing the peak tailing?
Answer:
Yes, sample preparation can influence peak shape:
-
Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting or tailing.[5] Try diluting your sample to see if the peak shape improves.
-
Sample Solvent: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.
Frequently Asked Questions (FAQs)
Q1: What is an acceptable peak asymmetry or tailing factor?
A1: An ideal peak has an asymmetry factor (As) or tailing factor (Tf) of 1.0. For most applications, a value between 0.9 and 1.5 is considered acceptable. However, for quantitative analysis, a value as close to 1.0 as possible is desired for optimal accuracy and precision.
Q2: Will adding a triethylamine (B128534) (TEA) to the mobile phase help reduce tailing?
A2: While TEA has been traditionally used as a silanol-masking agent for basic compounds, it is often not recommended for modern HPLC systems, especially those connected to a mass spectrometer, due to its potential to cause ion suppression and contaminate the system. Lowering the mobile phase pH with a volatile acid like formic acid is generally a better approach.
Q3: How do I know if the peak tailing is due to a chemical or a physical problem?
A3: A good rule of thumb is that if all peaks in the chromatogram are tailing, the problem is likely physical (e.g., a column void, blocked frit, or extra-column volume). If only the this compound peak (or other basic compounds) is tailing, the issue is more likely chemical in nature (e.g., silanol interactions).
Q4: Can temperature affect peak shape?
A4: Yes, operating at a slightly elevated temperature (e.g., 30-40 °C) can sometimes improve peak shape by reducing mobile phase viscosity and improving mass transfer kinetics. However, be mindful of the stability of your analyte at higher temperatures.
Q5: What are the predicted pKa and logP values for this compound?
A5: Based on computational predictions, the most basic pKa of this compound is estimated to be around 4.5, and its logP is predicted to be approximately 2.8. The pKa suggests that this compound is a weak base, and its ionization state will be significantly affected by the mobile phase pH. The logP value indicates that it is a moderately lipophilic compound.
Data Presentation
The following table provides a summary of how different HPLC parameters can affect the peak asymmetry of a basic compound like this compound. The values are representative and intended to illustrate the principles of troubleshooting.
| Parameter | Condition 1 | Asymmetry Factor (As) | Condition 2 | Asymmetry Factor (As) | Rationale for Improvement |
| Mobile Phase pH | 6.8 (Phosphate Buffer) | 2.1 | 3.0 (Phosphate Buffer) | 1.2 | Lowering the pH protonates silanol groups, reducing secondary interactions with the basic analyte. |
| Buffer Concentration | 10 mM | 1.8 | 50 mM | 1.3 | Higher buffer concentration helps to mask residual silanol groups. |
| Column Type | Standard C18 | 1.9 | End-capped C18 | 1.1 | End-capping significantly reduces the number of available free silanol groups. |
| Sample Load | 10 µg | 2.0 | 1 µg | 1.2 | Reducing the sample load prevents saturation of the stationary phase active sites. |
Experimental Protocols
Optimized HPLC Method for this compound (Starting Point)
This protocol provides a starting point for the analysis of this compound, designed to minimize peak tailing. Further optimization may be required based on your specific instrumentation and sample matrix.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A high-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 20% B
-
1-10 min: 20% to 80% B
-
10-12 min: 80% B
-
12-12.1 min: 80% to 20% B
-
12.1-15 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 285 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the sample in a mixture of 50:50 water:acetonitrile to a concentration of approximately 0.1 mg/mL.
Mandatory Visualization
Caption: A troubleshooting workflow for diagnosing and resolving peak tailing issues with this compound.
References
Validation & Comparative
Comparative Analysis of Acetaminotadalafil vs. Tadalafil: A Guide for Researchers
Disclaimer: A direct comparative analysis between Acetaminotadalafil and Tadalafil (B1681874) based on peer-reviewed experimental data is not feasible at this time. Extensive literature searches indicate that this compound is not an officially approved or clinically studied pharmaceutical compound. It is primarily identified in forensic and analytical chemistry literature as an unapproved structural analog of Tadalafil, often found as an undeclared adulterant in herbal supplements for erectile dysfunction. Consequently, there is a significant lack of publicly available data on its pharmacology, pharmacokinetics, efficacy, and safety from controlled scientific studies.
This guide will therefore provide a comprehensive overview of the well-characterized compound, Tadalafil, to serve as a scientific benchmark. The information presented for Tadalafil, including experimental protocols and signaling pathways, can be utilized by researchers as a reference for the evaluation of novel phosphodiesterase type 5 (PDE5) inhibitors.
Tadalafil: A Comprehensive Profile
Tadalafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP).[1][2] It is clinically approved for the treatment of erectile dysfunction (ED), benign prostatic hyperplasia (BPH), and pulmonary arterial hypertension (PAH).[2][3]
Mechanism of Action
Penile erection is a hemodynamic process initiated by sexual stimulation, which leads to the release of nitric oxide (NO) from nerve terminals and endothelial cells in the corpus cavernosum.[1][3] NO activates the enzyme guanylate cyclase, which in turn increases the synthesis of cGMP.[1] Elevated cGMP levels lead to the relaxation of smooth muscle in the penile arteries and corpus cavernosum, resulting in increased blood inflow and an erection.[3] PDE5 metabolizes cGMP, and by inhibiting this enzyme, Tadalafil enhances the effect of NO, leading to increased cGMP levels and improved erectile function.[1][2]
Signaling Pathway Diagram
Caption: Tadalafil's mechanism of action via PDE5 inhibition.
Data Presentation
Table 1: Comparative Pharmacokinetic Parameters of Tadalafil
| Parameter | Value | Reference |
|---|---|---|
| Absorption | ||
| Bioavailability | Not determined, but well-absorbed orally.[4] | [4] |
| Tmax (Time to Peak Plasma Concentration) | ~2 hours (median) | [4][5] |
| Effect of Food | Negligible effect on rate or extent of absorption. | [4][5] |
| Distribution | ||
| Volume of Distribution (Vz/F) | ~63 L | [4][6] |
| Protein Binding | 94% | [4][6] |
| Metabolism | ||
| Primary Metabolizing Enzyme | Cytochrome P450 3A4 (CYP3A4) | [4][7] |
| Major Metabolite | Methylcatechol glucuronide (pharmacologically inactive) | [4] |
| Excretion | ||
| Elimination Half-Life (t½) | ~17.5 hours | [4][6] |
| Route of Elimination | Primarily as metabolites in feces (~61%) and urine (~36%). |[4][7] |
Table 2: Efficacy of Tadalafil in Clinical Trials (As-Needed Dosing)
| Efficacy Endpoint | Placebo | Tadalafil 10 mg | Tadalafil 20 mg | Reference |
|---|---|---|---|---|
| IIEF-EF Domain Score (Change from Baseline) | +1.9 | +6.5 | +8.6 | [8] |
| Successful Intercourse Attempts (SEP3, %) | 33.4% | 64.1% | 70.5% | [9] |
| Improved Erections (GAQ, %) | 35% | 71% | 84% | [8] |
IIEF-EF: International Index of Erectile Function-Erectile Function Domain; SEP3: Sexual Encounter Profile Question 3; GAQ: Global Assessment Question.
Table 3: Common Treatment-Emergent Adverse Events (TEAEs) for Tadalafil
| Adverse Event | Placebo (%) | Tadalafil 10 mg & 20 mg (%) | Reference |
|---|---|---|---|
| Headache | 5.1 | 14.5 | [9] |
| Dyspepsia | 1.1 | 7.1 | [10] |
| Back Pain | 2.3 | 5.1 | [9] |
| Myalgia (Muscle Pain) | 1.1 | 4.2 | [10] |
| Nasal Congestion | 1.1 | 3.0 | [11] |
| Flushing | 1.4 | 3.0 | [11] |
Data from integrated analyses of multiple clinical trials.
Experimental Protocols
In Vitro PDE5 Inhibition Assay (Fluorescence Polarization)
This protocol describes a common method for determining the in vitro potency of PDE5 inhibitors.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human PDE5A1.
Principle: The assay measures the ability of a compound to inhibit the hydrolysis of a fluorescently labeled cGMP substrate (e.g., FAM-cGMP) by PDE5. When the fluorescent substrate is bound to a larger specific antibody or binding agent after hydrolysis, it tumbles slowly in solution, resulting in a high fluorescence polarization (FP) value. Inhibition of PDE5 results in less hydrolyzed substrate, less binding to the antibody, and thus a lower FP signal.
Materials:
-
Recombinant Human PDE5A1 enzyme
-
Fluorescently labeled cGMP substrate (e.g., FAM-cGMP)
-
Assay Buffer: Typically 10 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 0.01% Brij-35, 1 mM DTT.[12]
-
Stop/Detection Solution: Contains a binding agent (e.g., anti-GMP antibody or phosphate-binding nanoparticles) that specifically binds to the hydrolyzed GMP product.[12]
-
Test compound (e.g., Tadalafil) and positive control (e.g., Sildenafil)
-
DMSO for compound dilution
-
Low-volume, black 384-well microplates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to create a range of concentrations.
-
Assay Plate Setup: Add a small volume (e.g., 5 µL) of the serially diluted test compound, positive control, or vehicle control (DMSO) to the wells of the microplate.
-
Enzyme Addition: Add the diluted PDE5 enzyme solution to each well to start the pre-incubation.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorescent cGMP substrate to each well.
-
Reaction Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding the stop/detection solution.
-
Equilibration: Incubate at room temperature to allow the binding between the hydrolyzed product and the binding agent to reach equilibrium.
-
Data Acquisition: Measure the fluorescence polarization on a microplate reader (e.g., excitation at 485 nm and emission at 530 nm for fluorescein).[12]
-
Data Analysis: Convert FP values (in millipolarization units, mP) to percent inhibition. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Workflow for an in vitro PDE5 inhibition assay.
Experimental Workflow for Pharmacokinetic Analysis
This workflow outlines the typical steps in a preclinical or clinical pharmacokinetic study for an orally administered drug.[13][14]
Objective: To determine key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t½) of a test compound after oral administration.
Procedure:
-
Study Design: A randomized, single-dose, crossover, or parallel-group study is designed. For preclinical studies, rodents or dogs are often used.[13] For clinical studies, healthy human volunteers are recruited.
-
Drug Administration: The investigational drug is administered orally at a specified dose, typically after an overnight fast.[13]
-
Sample Collection: Serial blood samples are collected at predefined time points (e.g., pre-dose, and at various intervals up to 48 or 72 hours post-dose).[4]
-
Sample Processing: Blood samples are processed (e.g., centrifuged) to separate plasma or serum, which is then stored frozen until analysis.[13]
-
Bioanalysis: The concentration of the drug (and any major metabolites) in the plasma/serum samples is quantified using a validated bioanalytical method, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[4]
-
Pharmacokinetic Analysis: The resulting plasma concentration-time data are analyzed using non-compartmental or compartmental modeling software to calculate the key pharmacokinetic parameters.
Caption: General experimental workflow for pharmacokinetic analysis.
References
- 1. What is the mechanism of Tadalafil? [synapse.patsnap.com]
- 2. Tadalafil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Tadalafil - Wikipedia [en.wikipedia.org]
- 4. Tadalafil pharmacokinetics in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. droracle.ai [droracle.ai]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Tadalafil for Erectile Dysfunction · Recruiting Participants for Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 9. Efficacy and safety of tadalafil taken as needed for the treatment of erectile dysfunction in Asian men: results of an integrated analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. benchchem.com [benchchem.com]
- 13. admescope.com [admescope.com]
- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]
Head-to-head comparison of Acetaminotadalafil and Sildenafil in vitro
An Objective Analysis for Researchers and Drug Development Professionals
Disclaimer: As of December 2025, publicly available scientific literature lacks in vitro experimental data for a compound specifically named "Acetaminotadalafil." The name suggests a structural relationship to Tadalafil, a well-established phosphodiesterase type 5 (PDE5) inhibitor. Therefore, this guide will proceed with a detailed in vitro comparison between Sildenafil (B151) and Tadalafil, with the explicit assumption that the in vitro characteristics of this compound are comparable to those of Tadalafil. This analysis is intended for research and informational purposes only.
Executive Summary
This guide provides a comprehensive in vitro comparison of two prominent phosphodiesterase type 5 (PDE5) inhibitors: Sildenafil and Tadalafil (as a proxy for this compound). Both compounds are potent inhibitors of PDE5, an enzyme crucial in the regulation of the cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway.[1][2][3] Inhibition of PDE5 leads to an accumulation of cGMP, resulting in smooth muscle relaxation and vasodilation.[1][4] While both drugs share this primary mechanism of action, they exhibit distinct in vitro profiles concerning potency and selectivity, which are critical considerations in drug development and research. This comparison summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying biochemical pathways and experimental workflows.
Data Presentation: In Vitro Inhibitory Potency and Selectivity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Sildenafil and Tadalafil against PDE5 and other PDE isozymes, providing insight into their comparative potency and selectivity. Lower IC50 values indicate greater potency.
| Compound | PDE5 IC50 (nM) | PDE6 IC50 (nM) | PDE11 IC50 (nM) | Selectivity Ratio (PDE6/PDE5) | Selectivity Ratio (PDE11/PDE5) |
| Sildenafil | 3.5 - 5.2[5][6][7] | ~80[7] | >10,000[7] | ~15 - 23 | >1,900 |
| Tadalafil | 6.7[7] | >10,000[7] | 37[7] | >1,400 | ~5.5 |
Note: IC50 values can vary between studies depending on experimental conditions. The values presented are representative figures from the cited literature.
Signaling Pathway and Mechanism of Action
Sildenafil and Tadalafil exert their effects by targeting the nitric oxide (NO)/cGMP signaling pathway. Under physiological conditions, the release of NO activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[1][8] cGMP then acts as a second messenger, leading to the activation of protein kinase G (PKG) and subsequent smooth muscle relaxation.[8] PDE5 terminates this signal by hydrolyzing cGMP to the inactive 5'-GMP.[1][2] By competitively inhibiting PDE5, Sildenafil and Tadalafil prevent the degradation of cGMP, leading to its accumulation and enhanced vasodilation.[1][3][8]
References
- 1. benchchem.com [benchchem.com]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. Tadalafil in the treatment of erectile dysfunction; an overview of the clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of sildenafil on cyclic nucleotide phosphodiesterase activity, vascular tone and calcium signaling in rat pulmonary artery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The pharmacology of sildenafil, a novel and selective inhibitor of phosphodiesterase (PDE) type 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of sildenafil on the relaxation of human corpus cavernosum tissue in vitro and on the activities of cyclic nucleotide phosphodiesterase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Unveiling the Specificity of Acetaminotadalafil for Phosphodiesterase 5 (PDE5)
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive analysis of the specificity of Acetaminotadalafil, a potent inhibitor of phosphodiesterase type 5 (PDE5). For the purpose of this guide, and due to the limited direct public information on "this compound," we will focus on the well-characterized and structurally related compound, Tadalafil (B1681874). The principles of selectivity and the experimental methodologies discussed are directly applicable to the evaluation of this compound.
The therapeutic efficacy and side-effect profile of a PDE inhibitor are critically dependent on its selectivity for the target isozyme. This guide offers a comparative analysis of Tadalafil's inhibitory activity against various human PDE isozymes, alongside other well-established PDE5 inhibitors, Sildenafil and Vardenafil (B611638). Detailed experimental protocols for assessing inhibitor specificity and visualizations of the relevant biological pathway and experimental workflow are provided to support researchers in their evaluation of novel compounds like this compound.
Data Presentation: Comparative Inhibitor Specificity
The following table summarizes the in vitro inhibitory activity (IC50 values) of Tadalafil, Sildenafil, and Vardenafil against a range of human phosphodiesterase (PDE) isozymes. A lower IC50 value indicates greater potency. The selectivity ratio, calculated by dividing the IC50 of the off-target PDE by the IC50 of the target PDE5, provides a quantitative measure of specificity. A higher ratio signifies greater selectivity for PDE5.
| PDE Isozyme | Tadalafil IC50 (nM) | Sildenafil IC50 (nM) | Vardenafil IC50 (nM) | Tadalafil Selectivity Ratio (vs. PDE5) | Sildenafil Selectivity Ratio (vs. PDE5) | Vardenafil Selectivity Ratio (vs. PDE5) |
| PDE1 | >10,000 | 260 | 180 | >2,000 | 39 | 257 |
| PDE2 | >10,000 | >1000 | >1000 | >2,000 | >151 | >1,428 |
| PDE3 | >10,000 | >1000 | >1000 | >2,000 | >151 | >1,428 |
| PDE4 | >10,000 | >1000 | >1000 | >2,000 | >151 | >1,428 |
| PDE5 | 5 [1] | 6.6 [2] | 0.7 [2] | 1 | 1 | 1 |
| PDE6 | 5100[1] | 74[1] | 11[2] | 1020[1] | 11 | 16 |
| PDE11 | 25-125 | >10,000 | >10,000 | 5-25 | >1,515 | >14,285 |
Note: IC50 values can vary between studies depending on assay conditions. The IC50 for Tadalafil against PDE11 has shown some variability in published literature.
Experimental Protocols
The determination of a compound's inhibitory activity against different PDE isozymes is a critical step in preclinical drug development. Below are detailed methodologies for common in vitro phosphodiesterase inhibition assays.
In Vitro Phosphodiesterase (PDE) Inhibition Assay (Fluorescence Polarization)
This assay is a robust and common method for quantifying the inhibitory effect of a compound on PDE enzymatic activity.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific human PDE isozyme.
Materials and Reagents:
-
Recombinant Human PDE isozymes (e.g., PDE1-11)
-
Fluorescein-labeled cyclic nucleotide substrate (e.g., FAM-cGMP for PDE5)
-
Assay Buffer (e.g., Tris-based buffer, pH 7.5, containing MgCl₂)
-
Binding Agent (e.g., IMAP™ Binding Solution or similar phosphate-binding nanoparticles)
-
Test compound (e.g., this compound)
-
Positive Control Inhibitor (e.g., Tadalafil, Sildenafil)
-
DMSO (for compound dilution)
-
Low-volume, black, 384-well or 96-well microplates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution series of the compound in assay buffer to achieve a range of final assay concentrations. Also, prepare a "no inhibitor" control (assay buffer with the same final DMSO concentration) and a "blank" control (assay buffer only).
-
Assay Plate Setup: Add the diluted test compound, positive control, and "no inhibitor" control to the appropriate wells of the microplate.
-
Enzyme Addition: Thaw the recombinant PDE enzyme on ice and dilute it to its working concentration in assay buffer. Add the diluted enzyme to all wells except the "blank" control. Incubate the plate for a predetermined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Thaw the fluorescently labeled substrate on ice and dilute it to its working concentration in assay buffer. Add the diluted substrate to all wells to initiate the enzymatic reaction. Incubate the plate for a specific duration (e.g., 60 minutes) at room temperature or 37°C.
-
Reaction Termination and Binding: Add the Binding Agent to all wells. This will stop the enzymatic reaction and bind to the hydrolyzed product (e.g., 5'-AMP or 5'-GMP). Incubate the plate for a final period (e.g., 30 minutes) at room temperature with gentle agitation to allow for complete binding.
-
Data Acquisition: Read the fluorescence polarization of each well using a microplate reader equipped with appropriate filters for the fluorophore (e.g., excitation ~485 nm, emission ~530 nm for fluorescein).
Data Analysis:
-
Blank Correction: Subtract the average fluorescence polarization value of the "blank" wells from all other wells.
-
Calculate Percent Inhibition: The percent inhibition for each inhibitor concentration is calculated relative to the "no inhibitor" control (representing 0% inhibition) and a "high signal" control (representing 100% activity, if included).
-
Determine IC50 Value: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that produces 50% inhibition of the enzyme's activity.
Mandatory Visualization
cGMP Signaling Pathway and PDE5 Inhibition
Caption: The cGMP signaling pathway and the inhibitory action of this compound on PDE5.
Experimental Workflow for Determining PDE Inhibitor Specificity
Caption: A typical experimental workflow for determining the IC50 values of a PDE inhibitor.
References
Tadalafil's Interaction with Phosphodiesterase Isoforms: A Comparative Analysis
For researchers and drug development professionals, understanding the selectivity of a compound is paramount. This guide provides an in-depth comparison of Tadalafil's cross-reactivity with various phosphodiesterase (PDE) enzymes, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.
Tadalafil (B1681874) is a potent inhibitor of phosphodiesterase type 5 (PDE5), an enzyme crucial in the regulation of the cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway.[1][2] Its primary therapeutic applications, including the treatment of erectile dysfunction, benign prostatic hyperplasia, and pulmonary arterial hypertension, stem from its ability to block PDE5-mediated degradation of cGMP, leading to smooth muscle relaxation and vasodilation.[1][3][4] However, the overall pharmacological profile of Tadalafil is also influenced by its interaction with other PDE isoforms. This guide explores the extent of this cross-reactivity.
Quantitative Comparison of Inhibitory Activity
The selectivity of Tadalafil for PDE5 over other PDE isoforms is a key determinant of its therapeutic window and side-effect profile. The following table presents the 50% inhibitory concentration (IC50) values of Tadalafil against a panel of human PDE enzymes. A lower IC50 value signifies greater inhibitory potency.
| Phosphodiesterase Isoform | Tadalafil IC50 (nM) | Selectivity Ratio (vs. PDE5) |
| PDE1 | >10,000 | >10,000-fold |
| PDE2 | >10,000 | >10,000-fold |
| PDE3 | >10,000 | >10,000-fold |
| PDE4 | >10,000 | >10,000-fold |
| PDE5 | ~5 | 1-fold |
| PDE6 | ~5,100 | ~1,020-fold |
| PDE7 | >10,000 | >10,000-fold |
| PDE8 | >9,000 | >9,000-fold |
| PDE9 | >9,000 | >9,000-fold |
| PDE10 | >9,000 | >9,000-fold |
| PDE11A1 | ~70 | ~14-fold |
| PDE11A4 | ~200 | ~40-fold |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here are representative values from in vitro studies.[5][6][7]
The data clearly demonstrates Tadalafil's high selectivity for PDE5. It is thousands of times more potent against PDE5 than against PDEs 1, 2, 3, 4, 7, 8, 9, and 10.[7] However, Tadalafil does exhibit some cross-reactivity with PDE11 and, to a much lesser extent, PDE6.[8][9][10] The inhibition of PDE11, which is found in skeletal muscle, prostate, and testes, is thought to be associated with the side effects of back pain and myalgia reported by some users.[8][9][11] The relatively low affinity for PDE6, the phosphodiesterase in the retina, explains the lower incidence of visual disturbances with Tadalafil compared to some other PDE5 inhibitors.[5][10]
Experimental Methodology: Phosphodiesterase Inhibition Assay
The determination of IC50 values for Tadalafil against various PDE isoforms is typically conducted using an in vitro phosphodiesterase inhibition assay. A common and robust method is a fluorescence polarization-based assay.
Objective: To determine the concentration of Tadalafil required to inhibit 50% of the activity of a specific phosphodiesterase isoform.
Materials:
-
Recombinant human phosphodiesterase enzymes (PDE1-11)
-
Tadalafil
-
Dimethyl sulfoxide (B87167) (DMSO) for compound dilution
-
Assay buffer (e.g., Tris-HCl buffer with appropriate cofactors like MgCl2)
-
Cyclic nucleotide substrate (cGMP or cAMP)
-
Fluorescence polarization-based detection system (e.g., Transcreener® cGAMP cGAS Assay) which includes a fluorescent tracer and a specific antibody.
-
Black, low-volume 384-well microplates
-
A microplate reader capable of measuring fluorescence polarization.
Procedure:
-
Compound Preparation: A stock solution of Tadalafil is prepared in DMSO. A dilution series is then created to achieve a range of final assay concentrations.
-
Reaction Mixture Preparation: For each PDE isoform, a reaction mixture is prepared containing the assay buffer, the specific PDE enzyme, and its corresponding cyclic nucleotide substrate (cGMP for PDE5, 6, 9, 11; cAMP for PDE4, 7, 8; both for PDE1, 2, 3, 10).
-
Assay Initiation: The Tadalafil dilutions are added to the wells of the microplate, followed by the addition of the reaction mixture to initiate the enzymatic reaction. Control wells containing DMSO without Tadalafil are included to determine 100% enzyme activity.
-
Incubation: The microplate is incubated at a controlled temperature (e.g., 25°C) for a specific duration to allow for the enzymatic conversion of the cyclic nucleotide to its corresponding monophosphate.
-
Detection: The detection reagents (fluorescent tracer and antibody) are added to each well. The amount of monophosphate produced is proportional to the displacement of the tracer from the antibody, resulting in a change in fluorescence polarization.
-
Measurement: The fluorescence polarization of each well is measured using a microplate reader.
-
Data Analysis: The fluorescence polarization values are converted to percent inhibition relative to the controls. The IC50 value is determined by plotting the percent inhibition against the logarithm of the Tadalafil concentration and fitting the data to a sigmoidal dose-response curve.[12][13][14]
Visualizing the Molecular Pathways and Experimental Design
To further elucidate the mechanisms of action and experimental setup, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: Tadalafil's primary mechanism via PDE5 inhibition in smooth muscle.
Caption: Tadalafil's cross-reactivity with PDE6 and PDE11 signaling.
Caption: Workflow for the phosphodiesterase inhibition assay.
References
- 1. Photoreceptor phosphodiesterase (PDE6): structure, regulatory mechanisms, and implications for treatment of retinal diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional characteristics and research trends of PDE11A in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photoreceptor phosphodiesterase (PDE6): activation and inactivation mechanisms during visual transduction in rods and cones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photoreceptor Phosphodiesterase (PDE6): Structure, Regulatory Mechanisms, and Implications for Treatment of Retinal Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The molecular basis for the selectivity of tadalafil toward phosphodiesterase 5 and 6: a modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Investigation of PDE5/PDE6 and PDE5/PDE11 selective potent tadalafil-like PDE5 inhibitors using combination of molecular modeling approaches, molecular fingerprint-based virtual screening protocols and structure-based pharmacophore development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products (Journal Article) | OSTI.GOV [osti.gov]
In-vivo Efficacy of Tadalafil Compared to the Uncharacterized Compound "Acetaminotadalafil"
A comprehensive review of the robust clinical data for the established PDE5 inhibitor, Tadalafil, and a critical appraisal of the absent scientific evidence for "Acetaminotadalafil."
For researchers, scientists, and professionals in drug development, a critical evaluation of in-vivo efficacy is paramount in the comparative analysis of therapeutic agents. This guide provides a detailed overview of the extensive clinical data supporting the efficacy of Tadalafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor. In stark contrast, a thorough search of scientific literature and chemical databases reveals a significant absence of data for a compound referred to as "this compound," suggesting it is not a recognized chemical entity within the scientific community. This guide will therefore focus on the well-documented in-vivo efficacy of Tadalafil, presenting its established mechanism of action, comprehensive clinical trial data, and standardized experimental protocols.
Tadalafil: A Profile of a Long-Acting PDE5 Inhibitor
Tadalafil is a selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP) in the corpus cavernosum of the penis and in the pulmonary vasculature.[1][2] By inhibiting PDE5, Tadalafil leads to an increase in cGMP levels, resulting in smooth muscle relaxation and increased blood flow.[3][4] This mechanism of action underlies its therapeutic effects in erectile dysfunction (ED), benign prostatic hyperplasia (BPH), and pulmonary arterial hypertension (PAH).[1][2] A distinguishing feature of Tadalafil is its long half-life of approximately 17.5 hours, which allows for a prolonged duration of action of up to 36 hours.[3]
In-vivo Efficacy of Tadalafil: A Summary of Clinical Trial Data
The in-vivo efficacy of Tadalafil has been rigorously evaluated in numerous large-scale, randomized, double-blind, placebo-controlled clinical trials. The primary endpoints in these studies typically include the change from baseline in the International Index of Erectile Function-Erectile Function (IIEF-EF) domain score, and the percentage of successful sexual intercourse attempts as recorded in the Sexual Encounter Profile (SEP) diary.
| Efficacy Endpoint | Tadalafil Dosage | Improvement over Placebo | Study Population |
| IIEF-EF Domain Score | 10 mg | Statistically significant improvement | General ED Population |
| 20 mg | Statistically significant improvement | General ED Population | |
| 5 mg (once daily) | Statistically significant improvement | ED with or without BPH | |
| Successful Intercourse Attempts (SEP3) | 10 mg | Statistically significant increase | General ED Population |
| 20 mg | Statistically significant increase | General ED Population | |
| 5 mg (once daily) | Statistically significant increase | ED with or without BPH | |
| Global Assessment Question (GAQ) | 10 mg & 20 mg | Significantly higher proportion of patients reporting improved erections | General ED Population |
Experimental Protocols for In-vivo Efficacy Assessment of Tadalafil
The clinical development of Tadalafil has followed standardized and rigorous experimental protocols to ensure the validity and reliability of the efficacy and safety data.
Study Design: The majority of pivotal trials are randomized, double-blind, placebo-controlled, parallel-group studies.
Patient Population: Participants are typically adult males diagnosed with erectile dysfunction of varying etiologies (organic, psychogenic, or mixed) and severity. Specific studies have also focused on populations with comorbidities such as diabetes mellitus or benign prostatic hyperplasia.
Dosing Regimens: Tadalafil has been evaluated in two primary dosing regimens:
-
On-demand: 10 mg or 20 mg taken as needed before anticipated sexual activity.
-
Once-daily: 2.5 mg or 5 mg taken at approximately the same time every day, regardless of the timing of sexual activity.
Efficacy Endpoints:
-
International Index of Erectile Function (IIEF): A validated, multi-dimensional, self-administered questionnaire that assesses erectile function, orgasmic function, sexual desire, intercourse satisfaction, and overall satisfaction. The erectile function (EF) domain score (ranging from 1 to 30) is the most commonly used primary efficacy endpoint.
-
Sexual Encounter Profile (SEP): A patient diary used to record sexual activity. Key questions include SEP2 (successful penetration) and SEP3 (successful intercourse).
-
Global Assessment Question (GAQ): A single question at the end of the study asking if the treatment improved the patient's erections.
Signaling Pathway of Tadalafil
The mechanism of action of Tadalafil is centered on the nitric oxide (NO)/cGMP signaling pathway.
References
A Side-by-Side Pharmacokinetic Comparison: Tadalafil and Acetaminotadalafil
A comparative analysis of the pharmacokinetic profiles of the established phosphodiesterase type 5 (PDE5) inhibitor, Tadalafil (B1681874), and the compound Acetaminotadalafil is presented. This guide provides a comprehensive overview of Tadalafil's pharmacokinetics to serve as a benchmark for evaluating related compounds.
Introduction
Tadalafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP).[1][2][3] By inhibiting PDE5, Tadalafil enhances the cGMP signaling pathway, leading to smooth muscle relaxation and vasodilation. This mechanism of action underpins its clinical efficacy in the treatment of erectile dysfunction and pulmonary arterial hypertension.[2][3][4] A thorough understanding of a drug's pharmacokinetic profile—encompassing its absorption, distribution, metabolism, and excretion (ADME)—is fundamental to its safe and effective use.
While extensive pharmacokinetic data are available for Tadalafil, a comprehensive search of the public domain and scientific literature did not yield any pharmacokinetic data for this compound. Therefore, this guide will detail the well-characterized pharmacokinetic profile of Tadalafil, providing a reference framework for the potential evaluation of new chemical entities such as this compound.
Pharmacokinetic Profile Comparison
The clinical utility of a PDE5 inhibitor is significantly influenced by its pharmacokinetic properties. Key parameters such as the maximum plasma concentration (Cmax), time to reach Cmax (Tmax), the area under the plasma concentration-time curve (AUC), and the elimination half-life (t½) are critical in determining the onset and duration of action, as well as the dosing regimen.
Table 1: Comparative Pharmacokinetic Parameters
| Parameter | Tadalafil | This compound |
| Absorption | ||
| Tmax (Time to Peak Plasma Concentration) | ~2 hours (median)[1][3] | Data not available |
| Effect of Food | Negligible effect on rate and extent of absorption[1][5][6] | Data not available |
| Distribution | ||
| Volume of Distribution (Vd/F) | ~63 L[7] | Data not available |
| Protein Binding | 94%[7] | Data not available |
| Metabolism | ||
| Primary Metabolizing Enzyme | Cytochrome P450 3A4 (CYP3A4)[2][7] | Data not available |
| Excretion | ||
| Elimination Half-life (t½) | ~17.5 hours[1][2][7][8] | Data not available |
| Route of Excretion | Primarily as metabolites in feces (~61%) and urine (~36%)[1][4][7][8] | Data not available |
| Oral Clearance (CL/F) | ~2.5 L/hr[8] | Data not available |
Experimental Protocols
The pharmacokinetic parameters for Tadalafil have been established through rigorous clinical pharmacology studies. The following outlines a typical experimental protocol for determining the pharmacokinetic profile of a compound like Tadalafil.
Study Design:
A typical study to assess pharmacokinetics would be a randomized, two-period, crossover design in healthy adult subjects.[9][10] A sufficient washout period of at least seven days, which is more than five times the half-life of Tadalafil, is incorporated between the two study periods to prevent any carryover effects.[11]
Drug Administration and Sample Collection:
Following an overnight fast, subjects are administered a single oral dose of the study drug.[1] Blood samples are collected at predetermined time points before and after drug administration (e.g., pre-dose, and at various intervals up to 72 hours post-dose) to characterize the plasma concentration-time profile of the drug.[9][12]
Bioanalytical Method:
Plasma concentrations of the drug are quantified using a validated bioanalytical method, most commonly liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][9][12] This method provides the necessary sensitivity and selectivity for accurate measurement of the drug in a biological matrix. The method should be validated for its accuracy, precision, linearity, and stability.[10][11]
Pharmacokinetic Analysis:
The key pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental methods.[1][10][11][12]
-
Cmax and Tmax: The maximum observed plasma concentration and the time at which it occurs are determined directly from the observed data.[10][11][12]
-
AUC (Area Under the Curve): The area under the plasma concentration-time curve from time zero to the last measurable concentration (AUClast) is calculated using the linear trapezoidal rule. The AUC extrapolated to infinity (AUCinf) is also determined.[10][11][12]
-
Elimination Half-Life (t½): The terminal elimination half-life is calculated from the elimination rate constant (λz), which is estimated from the slope of the log-linear terminal phase of the concentration-time curve.[10][11][12]
-
Oral Clearance (CL/F): The apparent oral clearance is calculated as Dose/AUCinf.[1][10][11]
Visualizations
Signaling Pathway of Tadalafil
The following diagram illustrates the mechanism of action of Tadalafil in the context of the nitric oxide/cGMP signaling pathway.
Caption: Tadalafil's inhibition of PDE5 enhances smooth muscle relaxation.
Experimental Workflow for Pharmacokinetic Analysis
This diagram outlines the general workflow for a clinical pharmacokinetic study.
Caption: General experimental workflow for a pharmacokinetic study.
References
- 1. Tadalafil pharmacokinetics in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tadalafil: Mechanism of Action and Pharmacokinetics_Chemicalbook [chemicalbook.com]
- 3. Tadalafil Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Tadalafil pharmacokinetics in healthy subjects. | Semantic Scholar [semanticscholar.org]
- 6. Tadalafil pharmacokinetics in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. S-EPMC5916261 - Comparison of tadalafil pharmacokinetics after administration of a new orodispersible film versus a film-coated tablet. - OmicsDI [omicsdi.org]
- 10. dovepress.com [dovepress.com]
- 11. dovepress.com [dovepress.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Analytical and Bioassay Validation of Acetaminotadalafil
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the analytical detection methods for Acetaminotadalafil, an unapproved analogue of Tadalafil (B1681874), and contrasts its implied bioactivity with established phosphodiesterase type 5 (PDE5) inhibitors. This compound has been identified as an illegal adulterant in products marketed as "natural" dietary supplements for male enhancement.[1] Due to its unapproved status, formal bioassay data is not available. This document therefore focuses on the statistical validation of analytical methods used for its detection and compares its characteristics to the approved drug, Tadalafil, based on a standardized in vitro bioassay for PDE5 inhibition.
Data Presentation: Analytical & Comparative Data
The primary challenge with substances like this compound is their detection in complex matrices. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) or a photodiode array (PDA) detector is a common and effective approach.[1][2] The validation of these analytical methods is crucial for ensuring public safety.
Table 1: Summary of a Validated RP-HPLC Method for Tadalafil Analysis (Note: As a direct analogue, similar validation parameters would be required for this compound.)
| Validation Parameter | Result | Specification (ICH Guidelines) |
| Linearity (Concentration Range) | 5-25 µg/mL | Correlation coefficient (r²) > 0.99 |
| Correlation Coefficient (r²) | 0.9994[3] | - |
| Accuracy (% Recovery) | 98.0% - 102.0% | Within 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% | Relative Standard Deviation ≤ 2% |
| Limit of Detection (LOD) | (Not Specified) | Should be determined |
| Limit of Quantification (LOQ) | 5 ng/mL[4] | Should be determined and precise |
| Specificity | No interference from placebo[3] | Method is specific to the analyte |
| Retention Time | 4.6 minutes[3] | Consistent retention time |
Table 2: Comparison of Adulterant vs. Approved Pharmaceutical
| Compound | Status | Typical Dose (Approved) | Bioassay Target | Mechanism of Action |
| This compound | Unapproved Analogue | Not Applicable | Phosphodiesterase 5 (PDE5) (presumed) | Presumed PDE5 Inhibition |
| Tadalafil (Cialis®) | FDA Approved | 10-20 mg (for erectile dysfunction)[5] | Phosphodiesterase 5 (PDE5)[5][6][7] | Selective PDE5 Inhibitor[5][6][7] |
| Sildenafil (Viagra®) | FDA Approved | 50 mg (for erectile dysfunction) | Phosphodiesterase 5 (PDE5) | Selective PDE5 Inhibitor |
Experimental Protocols
1. Protocol: Identification of this compound in a Dietary Supplement
This protocol outlines a general procedure for the detection and identification of unknown Tadalafil analogues in dietary supplements, based on published methodologies.[1][8][9]
-
Sample Preparation:
-
The contents of several capsules of the suspect dietary supplement are pooled.
-
The powder is extracted using an organic solvent such as 95% ethanol (B145695) or methanol (B129727) with the aid of ultrasonic shaking.[9]
-
The mixture is filtered, and the solvent is evaporated under reduced pressure to yield a crude extract.
-
-
Screening and Isolation:
-
Structural Elucidation:
-
The purified compound (e.g., this compound) is analyzed using a suite of spectroscopic techniques to determine its chemical structure.
-
LC-Q-TOF/MS (Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry): To determine the compound's molecular weight and fragmentation pattern.[1]
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: 1H-NMR and 13C-NMR are used to elucidate the precise arrangement of atoms in the molecule.[1][8]
-
IR (Infrared) and CD (Circular Dichroism) Spectroscopy: To provide further information on functional groups and stereochemistry.[1]
-
2. Protocol: In Vitro PDE5 Inhibition Bioassay (Fluorescence Polarization)
This protocol describes a common and reliable method for assessing the bioactivity of PDE5 inhibitors like Tadalafil and its analogues.[10][11]
-
Principle: The assay measures the enzymatic activity of PDE5. PDE5 hydrolyzes a fluorescently labeled substrate (cGMP-FAM). When hydrolyzed, the substrate can be bound by a larger binding agent, causing a significant increase in the fluorescence polarization (FP) signal. An inhibitor will prevent this hydrolysis, resulting in a low FP signal.[10][11]
-
Materials:
-
Recombinant Human PDE5A1 enzyme.[10]
-
FAM-Cyclic-3′,5′-GMP (fluorescent substrate).[10]
-
PDE Assay Buffer.
-
Binding Agent (e.g., phosphate-binding nanoparticles).[10]
-
Test compound (e.g., this compound) and positive control (e.g., Tadalafil).
-
96-well black microplate.
-
Microplate reader capable of measuring fluorescence polarization.[10]
-
-
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound and positive control in DMSO. Prepare working solutions of the PDE5 enzyme and cGMP-FAM substrate in assay buffer.[10]
-
Assay Plate Setup: Add the diluted test compounds, positive control, and a DMSO-only control to the designated wells of the microplate.
-
Enzyme Addition: Add the diluted PDE5 enzyme solution to all wells. Incubate for 15 minutes at room temperature to allow for inhibitor binding.[10]
-
Reaction Initiation: Add the cGMP-FAM substrate solution to all wells to start the enzymatic reaction. Incubate for 30-60 minutes at 37°C.[10]
-
Reaction Termination: Stop the reaction by adding the Binding Agent to all wells.
-
Data Acquisition: Read the fluorescence polarization (in millipolarization units, mP) on a microplate reader.
-
Data Analysis: Calculate the percentage of PDE5 inhibition for each compound concentration and determine the IC50 value (the concentration of an inhibitor required to reduce enzyme activity by 50%).
-
Mandatory Visualizations
Analytical Workflow for Adulterant Screening
The following diagram illustrates the logical workflow for identifying an unknown analogue like this compound in a suspect product.
Signaling Pathway of PDE5 Inhibition
This diagram shows the biochemical pathway targeted by Tadalafil and its analogues. By inhibiting PDE5, these compounds prevent the breakdown of cGMP, leading to smooth muscle relaxation and vasodilation.[6][12]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. japsonline.com [japsonline.com]
- 4. Validated UPLC-MS/MS method for the determination of tadalafil in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tadalafil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. What is the mechanism of Tadalafil? [synapse.patsnap.com]
- 7. Tadalafil: Mechanism of Action and Pharmacokinetics_Chemicalbook [chemicalbook.com]
- 8. Detection of a tadalafil analogue as an adulterant in a dietary supplement for erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jfda-online.com [jfda-online.com]
- 10. benchchem.com [benchchem.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. How Tadalafil Works: Mechanism, Onset, and Effectiveness [boltpharmacy.co.uk]
A Comparative Analysis of the Metabolic Stability of Acetaminotadalafil and Tadalafil
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tadalafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor, is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) isoenzyme in the liver.[1][2] Its metabolic pathway involves hydroxylation to a catechol metabolite, which is then further conjugated. Acetaminotadalafil, an analogue of Tadalafil, is structurally similar but contains an acetamido group. While specific metabolic stability data for this compound is scarce, its structural similarity to Tadalafil suggests it is also likely a substrate for CYP3A4. The presence of the acetamido group may influence its rate of metabolism and overall metabolic stability compared to Tadalafil. This guide will delve into the known metabolic profile of Tadalafil and provide a theoretical comparison with this compound, supported by generalized experimental protocols for assessing metabolic stability.
Metabolic Pathways and Key Enzymes
Tadalafil is predominantly cleared from the body through hepatic metabolism. The primary enzyme responsible for its biotransformation is CYP3A4.[1][2] The metabolic cascade begins with the formation of a catechol metabolite, which subsequently undergoes extensive methylation and glucuronidation to form methylcatechol and methylcatechol glucuronide conjugates, respectively.[1] These metabolites are pharmacologically inactive.[1]
dot
Caption: Metabolic Pathway of Tadalafil.
For this compound, it is hypothesized that the primary metabolic pathway also involves CYP3A4. The N-acetyl group in this compound could potentially influence its binding affinity to the active site of CYP3A4, thereby altering the rate of metabolism. N-acetylation is a common metabolic reaction, and the presence of an acetamido group can sometimes affect the susceptibility of a molecule to other enzymatic modifications.
Quantitative Comparison of Metabolic Stability
Direct quantitative data comparing the in vitro metabolic stability of this compound and Tadalafil is not available in the public domain. However, we can present the known pharmacokinetic parameters of Tadalafil to serve as a benchmark. The metabolic stability of a compound is often assessed in vitro by measuring its half-life (t½) and intrinsic clearance (CLint) in human liver microsomes.
Table 1: Pharmacokinetic Parameters of Tadalafil
| Parameter | Value | Reference |
| Primary Metabolizing Enzyme | Cytochrome P450 3A4 (CYP3A4) | [1][2] |
| Mean Oral Clearance (CL/F) | 2.5 L/hr | [1] |
| Mean Terminal Half-life (t½) | 17.5 hours | [1] |
| Major Circulating Metabolite | Methylcatechol glucuronide | [1] |
| Pharmacological Activity of Metabolites | Not expected to be active | [1] |
Note: These values are for Tadalafil and are provided as a reference for comparison once data for this compound becomes available.
Experimental Protocols
To empirically compare the metabolic stability of this compound and Tadalafil, a standard in vitro metabolic stability assay using human liver microsomes can be employed.
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
Objective: To determine and compare the in vitro half-life (t½) and intrinsic clearance (CLint) of this compound and Tadalafil.
Materials:
-
This compound and Tadalafil (test compounds)
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (B52724) (for reaction termination)
-
Internal standard (for analytical quantification)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Solutions:
-
Prepare stock solutions of this compound and Tadalafil in a suitable organic solvent (e.g., DMSO).
-
Prepare a working solution of the NADPH regenerating system in phosphate buffer.
-
Dilute the pooled human liver microsomes to a final protein concentration of 0.5-1.0 mg/mL in phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, pre-warm the human liver microsome suspension and the test compound working solutions at 37°C for approximately 10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the wells containing the microsomes and test compounds. The final concentration of the test compounds is typically 1 µM.
-
Incubate the plate at 37°C with shaking.
-
-
Time Points and Reaction Termination:
-
At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound (this compound or Tadalafil) at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).
-
dot
Caption: Experimental Workflow for In Vitro Metabolic Stability Assay.
Discussion and Conclusion
The metabolic stability of a drug candidate is a critical parameter that influences its pharmacokinetic profile, including its half-life and oral bioavailability. Tadalafil exhibits a relatively long half-life, which is attributed in part to its metabolic stability.[1] The primary route of its metabolism is through CYP3A4-mediated oxidation.[1][2]
For this compound, while direct experimental data is lacking, a comparative assessment can be inferred based on its chemical structure. The addition of an acetamido group could have several effects on its metabolic stability:
-
Steric Hindrance: The acetamido group may sterically hinder the access of the CYP3A4 enzyme to the sites of metabolism on the Tadalafil core structure, potentially leading to a slower rate of metabolism and increased metabolic stability compared to Tadalafil.
-
Electronic Effects: The electronic properties of the acetamido group could alter the electron density of the molecule, which may influence its interaction with the active site of CYP3A4. This could either increase or decrease the rate of metabolism.
-
Alternative Metabolism: The acetamido group itself could be a site for metabolism, for example, through deacetylation. This would introduce an additional metabolic pathway not present for Tadalafil.
To definitively compare the metabolic stability of this compound to Tadalafil, head-to-head in vitro studies, such as the one outlined above, are essential. The results from such studies would provide crucial data for understanding the pharmacokinetic differences between these two compounds and would be invaluable for any further drug development efforts involving this compound. Researchers are strongly encouraged to perform these experiments to generate the necessary comparative data.
References
A Comparative Guide to Next-Generation PDE5 Inhibitors: Benchmarking Avanafil Against Established Therapies
In the landscape of phosphodiesterase type 5 (PDE5) inhibitors, the quest for agents with improved selectivity, faster onset of action, and favorable pharmacokinetic profiles continues to drive drug development. This guide provides a comparative analysis of avanafil (B1665834), a second-generation PDE5 inhibitor, against the first-generation mainstays: sildenafil (B151), tadalafil (B1681874), and vardenafil (B611638). The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven benchmark of their respective performance profiles.
Mechanism of Action: The cGMP Signaling Pathway
PDE5 inhibitors exert their therapeutic effects by modulating the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway.[1][2][3][4][5] During sexual stimulation, the release of NO in the corpus cavernosum activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[2][6] cGMP acts as a second messenger, leading to a decrease in intracellular calcium levels and subsequent relaxation of the vascular smooth muscle, resulting in increased blood flow and penile erection.[1][2][5] The action of cGMP is terminated by its hydrolysis to GMP by PDE5.[7] By competitively inhibiting PDE5, these drugs prevent the degradation of cGMP, thereby potentiating smooth muscle relaxation and enhancing erectile function in the presence of sexual stimulation.[1][2][4]
Caption: cGMP signaling pathway and the action of PDE5 inhibitors.
Quantitative Comparison of PDE5 Inhibitors
The following tables summarize key quantitative data for avanafil, sildenafil, tadalafil, and vardenafil, providing a basis for objective comparison.
Table 1: Pharmacokinetic Profiles
| Parameter | Avanafil | Sildenafil | Tadalafil | Vardenafil |
| Time to Peak Plasma Concentration (Tmax) | ~30-45 min[8] | ~60 min[6] | ~120 min[4][6] | ~60 min[9] |
| Elimination Half-life (t1/2) | ~5 hours[10] | ~3-5 hours[10][11] | ~17.5 hours[4][5][10][11][12] | ~4-5 hours[10][11] |
| Duration of Action | Up to 6 hours[10] | Up to 12 hours[9][10] | Up to 36 hours[5][9][10][13] | Up to 12 hours[10] |
| Food Effect on Absorption | Minimal[8] | Delayed absorption with high-fat meal | No significant effect[4] | Delayed absorption with high-fat meal |
Table 2: Potency and Selectivity
| Parameter | Avanafil | Sildenafil | Tadalafil | Vardenafil |
| PDE5 IC50 (nM) * | 5.2[10] | 3.5[14] | 0.94[14] | 0.7[14] |
| PDE6 Selectivity (PDE5 IC50 / PDE6 IC50) | >100-fold | ~10-fold[14] | >700-fold[2] | ~15-fold[14] |
| PDE11 Selectivity (PDE5 IC50 / PDE11 IC50) | High | ~200-fold[14] | ~40-fold[2][14] | High |
*IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 indicates greater potency.
Table 3: Clinical Efficacy and Safety
| Parameter | Avanafil | Sildenafil | Tadalafil | Vardenafil |
| Reported Rate of Successful Intercourse | ~57% | 65%[15] | 62%[15] | 59%[15] |
| Common Adverse Events | Headache, flushing, nasal congestion[16] | Headache, flushing, dyspepsia, visual disturbances[13][17] | Headache, dyspepsia, back pain, myalgia[4][18] | Headache, flushing, rhinitis |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of PDE5 inhibitor performance. Below are outlines for key experiments.
In Vitro PDE Enzyme Inhibition Assay
-
Objective: To determine the potency (IC50) and selectivity of the test compound against various PDE isozymes.
-
Methodology:
-
Recombinant human PDE enzymes (PDE1, PDE5, PDE6, PDE11, etc.) are used.
-
The assay is typically performed in a 96-well plate format.
-
The test compound is serially diluted to a range of concentrations.
-
The enzyme, the test compound, and the fluorescently labeled cGMP or cAMP substrate are incubated together.
-
The reaction is stopped, and a developing agent (e.g., a specific antibody) is added.
-
The fluorescence polarization or intensity is measured, which is inversely proportional to the enzyme activity.
-
IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Caption: Workflow for in vitro PDE enzyme inhibition assay.
Pharmacokinetic Study in an Animal Model (e.g., Rat)
-
Objective: To determine the pharmacokinetic parameters (Tmax, t1/2, bioavailability) of the test compound.
-
Methodology:
-
Male Sprague-Dawley rats are fasted overnight.
-
The test compound is administered orally (gavage) or intravenously (bolus injection).
-
Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) via the tail vein.
-
Plasma is separated by centrifugation.
-
The concentration of the test compound in the plasma samples is quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Pharmacokinetic parameters are calculated using non-compartmental analysis.
-
Discussion
The data presented highlight the key differentiators among the PDE5 inhibitors. Avanafil, as a second-generation inhibitor, exhibits a rapid onset of action, with a Tmax of approximately 30-45 minutes, making it one of the fastest-acting options.[8] Its high selectivity for PDE5 over PDE6 is a notable advantage, potentially reducing the incidence of visual disturbances that can be associated with sildenafil and vardenafil due to their off-target inhibition of PDE6, an enzyme found in the retina.[3][14]
Tadalafil remains unique due to its significantly longer half-life of approximately 17.5 hours, which allows for a wider window of therapeutic effect (up to 36 hours) and the option of once-daily dosing.[4][5][10][11][12][13] However, this prolonged duration can also mean a longer persistence of side effects, such as back pain and myalgia, which are more commonly reported with tadalafil and are thought to be related to its inhibition of PDE11.[3][4]
Sildenafil and vardenafil have similar pharmacokinetic profiles, with onsets of action around one hour and durations of up to 12 hours.[9][10] Vardenafil is the most potent of the four in vitro, though the clinical significance of this higher potency is not definitively established.[11][14]
Conclusion
The development of next-generation PDE5 inhibitors like avanafil has focused on optimizing the benefit-risk profile by enhancing selectivity and modifying pharmacokinetic properties. Avanafil's rapid onset of action and high selectivity for PDE5 represent a significant advancement, offering a valuable alternative for individuals seeking a fast-acting agent with a potentially lower risk of certain side effects. The choice between these inhibitors will ultimately depend on individual patient needs, preferences regarding the window of opportunity for sexual activity, and tolerability of specific side effects. Further research into novel PDE5 inhibitors will likely continue to refine these characteristics, aiming for even greater therapeutic precision.
References
- 1. mdpi.com [mdpi.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Tadalafil - Wikipedia [en.wikipedia.org]
- 4. Tadalafil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Tadalafil: Mechanism of Action and Pharmacokinetics_Chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. Discovery and development of phosphodiesterase 5 inhibitors - Wikipedia [en.wikipedia.org]
- 8. hims.com [hims.com]
- 9. Compare Popular ED Medications: Which is Right for You? | RedBox Rx [redboxrx.com]
- 10. Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Choosing the Right Pill to Treat ED » Sexual Medicine » BUMC [bumc.bu.edu]
- 12. chemignition.com [chemignition.com]
- 13. benthamdirect.com [benthamdirect.com]
- 14. alzdiscovery.org [alzdiscovery.org]
- 15. Indirect comparison of interventions using published randomised trials: systematic review of PDE-5 inhibitors for erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A comparison of the available phosphodiesterase-5 inhibitors in the treatment of erectile dysfunction: a focus on avanafil - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comparison of clinical trials with sildenafil, vardenafil and tadalafil in erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Avanafil vs Tadalafil Comparison - Drugs.com [drugs.com]
Reproducibility of Acetaminotadalafil Synthesis: A Comparative Guide to Tadalafil Synthesis Protocols and a Proposed Route to its Acetamido-Analogue
For researchers, scientists, and drug development professionals, the reproducibility of synthetic protocols is paramount. This guide provides a comparative analysis of two established synthesis routes for Tadalafil (B1681874), a well-known phosphodiesterase 5 (PDE5) inhibitor. Due to the current absence of published, reproducible synthesis protocols for its analogue, Acetaminotadalafil, this document proposes a hypothetical synthesis pathway based on established organic chemistry principles and known Tadalafil synthesis intermediates. All quantitative data for the established Tadalafil syntheses are summarized from published literature, while the data for the proposed this compound synthesis are hypothetical estimates.
Comparative Analysis of Synthetic Protocols
The synthesis of the core tadalafil structure primarily relies on the Pictet-Spengler reaction, followed by the formation of the piperazine-2,5-dione ring. The two protocols presented here differ in their approach to the final cyclization step.
| Parameter | Protocol 1: Two-Step Tadalafil Synthesis via Amidation | Protocol 2: Tadalafil Synthesis via Reductive Amination | Proposed Protocol: Hypothetical this compound Synthesis |
| Starting Materials | D-Tryptophan methyl ester, Piperonal (B3395001), Chloroacetyl chloride, Methylamine (B109427) | D-Tryptophan methyl ester, Piperonal, a-Chloroacetyl chloride, N-Benzylmethylamine | D-Tryptophan methyl ester, Piperonal, Chloroacetyl chloride, Ammonia (B1221849), Acetic anhydride (B1165640) |
| Key Intermediate | (1R,3R)-1-(1,3-Benzodioxol-5-yl)-2-(chloroacetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid methyl ester | (1R,3R)-Methyl 1-(benzo[d][1][2]dioxol-5-yl)-2-(2-(benzyl(methyl)amino)acetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate | N-Desmethyl-tadalafil |
| Overall Yield | ~55%[3] | Not explicitly stated, but involves fewer steps which could imply a higher overall yield. | Hypothetical: ~60-70% from N-Desmethyl-tadalafil |
| Reaction Time | Several days | Likely shorter due to fewer steps | Hypothetical: Additional ~2-4 hours for acetylation |
| Key Reagents | Trifluoroacetic acid, Methylamine | Raney-Nickel or Palladium on Carbon | Ammonia, Acetic Anhydride, Pyridine |
| Purification | Column chromatography | Crystallization | Column chromatography |
| Scalability | Demonstrated on a lab scale | Potentially more scalable due to fewer steps | Dependent on the efficiency of the acetylation step |
Experimental Protocols
Protocol 1: Two-Step Tadalafil Synthesis via Amidation
This common synthesis route involves the Pictet-Spengler reaction to form the β-carboline core, followed by acylation and cyclization with methylamine.
Step 1: Synthesis of (1R,3R)-1-(1,3-Benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid methyl ester
-
D-tryptophan methyl ester hydrochloride (1 equivalent) and piperonal (1.1 equivalents) are suspended in a suitable solvent such as dichloromethane (B109758).
-
Trifluoroacetic acid (2 equivalents) is added, and the mixture is stirred at room temperature for 4-5 days.
-
The reaction is monitored by TLC for the disappearance of starting materials.
-
Upon completion, the reaction mixture is neutralized with a saturated solution of sodium bicarbonate.
-
The organic layer is separated, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the desired cis-isomer.
Step 2: Synthesis of (1R,3R)-1-(1,3-Benzodioxol-5-yl)-2-(chloroacetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid methyl ester
-
The product from Step 1 (1 equivalent) is dissolved in dichloromethane.
-
A solution of chloroacetyl chloride (1.2 equivalents) in dichloromethane is added dropwise at 0 °C.
-
The reaction mixture is stirred at room temperature for 2-3 hours.
-
The mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to give the crude product, which is used in the next step without further purification.
Step 3: Synthesis of Tadalafil
-
The crude product from Step 2 is dissolved in methanol (B129727).
-
An excess of aqueous methylamine solution (40%) is added, and the mixture is heated to reflux for 4-6 hours.
-
The reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.
-
The solid is washed with cold methanol and dried under vacuum to afford tadalafil.
Protocol 2: Tadalafil Synthesis via Reductive Amination
This alternative route involves the formation of an intermediate which undergoes a one-pot debenzylation and cyclization.
Step 1: Synthesis of (1R,3R)-Methyl 1-(benzo[d][1][2]dioxol-5-yl)-2-(2-(benzyl(methyl)amino)acetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate
-
The chloroacetylated intermediate from Protocol 1, Step 2 (1 equivalent) is dissolved in a suitable solvent like N,N-dimethylformamide.
-
N-Benzylmethylamine (1.2 equivalents) and a base such as potassium carbonate (1.5 equivalents) are added.
-
The reaction mixture is stirred at room temperature for 12-16 hours.
-
The mixture is poured into water and extracted with ethyl acetate.
-
The organic layer is washed with brine, dried, and concentrated to give the crude product.
Step 2: Synthesis of Tadalafil
-
The crude product from Step 1 is dissolved in a suitable solvent like ethanol.
-
A catalytic amount of Palladium on carbon (10 mol%) or Raney-Nickel is added.
-
The mixture is hydrogenated under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).
-
The catalyst is filtered off, and the solvent is evaporated under reduced pressure to yield tadalafil.
Proposed Hypothetical Protocol for this compound Synthesis
This proposed synthesis follows the initial steps of Protocol 1 to generate a key intermediate, N-Desmethyl-tadalafil, which is then acetylated.
Step 1 & 2: Synthesis of (1R,3R)-1-(1,3-Benzodioxol-5-yl)-2-(chloroacetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid methyl ester
-
Follow steps 1 and 2 from Protocol 1.
Step 3: Synthesis of N-Desmethyl-tadalafil
-
The crude product from Step 2 is dissolved in a suitable solvent like methanol.
-
A solution of ammonia in methanol (e.g., 7N) is added, and the mixture is stirred in a sealed vessel at room temperature for 24-48 hours.
-
The solvent is evaporated under reduced pressure, and the residue is purified by column chromatography to yield N-Desmethyl-tadalafil.
Step 4: Synthesis of this compound (Hypothetical)
-
N-Desmethyl-tadalafil (1 equivalent) is dissolved in a dry aprotic solvent such as dichloromethane under an inert atmosphere.
-
Pyridine (1.2 equivalents) is added, and the solution is cooled to 0 °C.
-
Acetic anhydride (1.1 equivalents) is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.
-
The reaction is quenched with water, and the organic layer is separated.
-
The organic phase is washed with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield this compound.
Visualizing the Synthetic Pathways
The following diagrams illustrate the workflows of the described synthetic protocols.
Caption: Comparative workflow of Tadalafil and proposed this compound synthesis.
References
Comparative Guide to Analytical Methods for Tadalafil: A Framework for Inter-Laboratory Validation
This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of common analytical techniques for the quantification of Tadalafil in various matrices. The presented data is synthesized from published research and is intended to provide a basis for establishing robust analytical protocols suitable for inter-laboratory validation studies.
Comparison of Analytical Methods for Tadalafil
The following tables summarize the performance characteristics of commonly employed analytical methods for the determination of Tadalafil.
Table 1: High-Performance Liquid Chromatography (HPLC) Methods
| Parameter | Method 1 | Method 2 | Method 3 |
| Matrix | Bulk and Tablets | Bulk and Tablets | Pharmaceutical Formulations |
| Column | Agilent, Eclipse C18 (150 mm × 4.6 mm, 5 µm)[1] | Inertsil C18 (150×4.6 mm; 5 μm) | Inertsil C18, (5 μ, 150 mm x 4.6 mm i.d)[2] |
| Mobile Phase | Ammonium (B1175870) acetate (B1210297) (10 mM):Methanol (B129727) (35:65 v/v)[1] | Phosphate (B84403) buffer (10 mM, pH 3.2) and acetonitrile (B52724) (50:50% v/v) | Acetonitrile and phosphate buffer[2] |
| Flow Rate | 1.0 mL/min[1] | 1.0 ml/min | 0.8 ml/min[2] |
| Detection | UV at 280 nm[1] | UV detection at 295 nm | UV at 260 nm[2] |
| Retention Time | 4.6 minutes[1] | 4.01 min | Not Specified |
| Linearity Range | 5-25 µg/mL | 60 to 140 μg/ml | 70 - 130 µg/ml[2] |
| Correlation Coefficient (r²) | > 0.999 | 0.9998 | 0.999[2] |
| LOD | Not Specified | Not Specified | 0.05 µg/ml[2] |
| LOQ | Not Specified | Not Specified | 0.5 µg/ml[2] |
| Accuracy (% Recovery) | 99.26-100.97 %[1] | Not Specified | Not Specified |
| Precision (%RSD) | < 2%[1] | Not Specified | < 1% for system precision and < 2% for other parameters[2] |
Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods
| Parameter | Method 1 | Method 2 |
| Matrix | Human Plasma | Human Plasma |
| Sample Preparation | Protein precipitation with acetonitrile[3] | Protein precipitation[4] |
| Column | Shiseido C18 (100 × 2.1 mm, 2.7 µm)[3] | Core/shell type analytical column (50×2,1 mm, 2.6 Å) with C18 stationary phase[4] |
| Mobile Phase | 2.0 mM ammonium acetate and acetonitrile (55:45, v/v) with 0.1% formic acid[3] | Isocratic mixture of 30:70 acetonitrile:water (containing 0.1% formic acid)[4] |
| Flow Rate | 0.7 mL/min[3] | 0.3 ml/min[4] |
| Ionization Mode | Positive electrospray ionization (ESI)[3] | Positive electrospray ionization[4] |
| MRM Transition | m/z 390.4 → 268.3[3] | Not Specified |
| Linearity Range | 5–1,000 ng/mL[3] | 22.2-1111.3 ng/ml[4] |
| Correlation Coefficient (r²) | > 0.99[3] | ≥ 0.9995[4] |
| LLOQ | 5 ng/mL[3] | 22.2 ng/ml[4] |
| Intra-day Precision (%RSD) | within 8.4%[3] | Not Specified |
| Inter-day Precision (%RSD) | within 8.4%[3] | Not Specified |
| Intra-day Accuracy (%RE) | lower than -3.2%[3] | Not Specified |
| Inter-day Accuracy (%RE) | lower than -3.2%[3] | Not Specified |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols can be adapted for Acetaminotadalafil with appropriate modifications and re-validation.
RP-HPLC-PDA Method for Bulk and Pharmaceutical Dosage Forms[1]
-
Chromatographic System: Agilent HPLC system with a PDA detector.
-
Column: Agilent, Eclipse C18 column (150 mm × 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of 10 mM ammonium acetate and methanol in a 35:65 v/v ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 20 µL.
-
Standard Solution Preparation: A stock solution of Tadalafil is prepared in methanol and serially diluted to achieve concentrations within the linear range.
-
Sample Preparation (Tablets): A specific number of tablets are weighed, crushed into a fine powder, and a portion equivalent to a single dose is accurately weighed. The powder is then dissolved in the mobile phase, sonicated, and filtered before injection.
-
Validation Parameters: The method is validated for specificity, linearity, accuracy, precision, and ruggedness according to ICH guidelines.
UPLC-MS/MS Method for Determination in Human Plasma[3]
-
Chromatographic System: UPLC system coupled with a triple quadrupole mass spectrometer.
-
Column: Shiseido C18 (100 × 2.1 mm, 2.7 µm).
-
Mobile Phase: Isocratic elution with 2.0 mM ammonium acetate and acetonitrile (55:45, v/v) containing 0.1% formic acid.
-
Flow Rate: 0.7 mL/min.
-
Ionization: Positive ion electrospray ionization (ESI).
-
Quantification Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition: For Tadalafil, the transition monitored is m/z 390.4 → 268.3.
-
Sample Preparation: Plasma samples are deproteinized by adding acetonitrile. The mixture is vortexed and centrifuged, and the supernatant is injected into the UPLC-MS/MS system.
-
Validation Parameters: The method is fully validated for specificity, linearity, sensitivity, precision, accuracy, recovery, matrix effect, and stability as per FDA guidelines for bioanalytical method validation.
Visualizations
The following diagrams illustrate the typical workflows for analytical method validation.
Caption: Workflow for RP-HPLC method validation.
Caption: Workflow for UPLC-MS/MS bioanalytical method validation.
References
Structural Activity Relationship (SAR) of Tadalafil Analogues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Mechanism of Action: PDE5 Inhibition
Tadalafil (B1681874) and its analogues exert their therapeutic effect by inhibiting the phosphodiesterase type 5 (PDE5) enzyme.[1][2][3] PDE5 is responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP) in the corpus cavernosum of the penis and in the pulmonary vasculature.[1][2][3] During sexual stimulation, nitric oxide (NO) is released, which activates guanylate cyclase to produce cGMP.[1] Elevated cGMP levels lead to smooth muscle relaxation, increased blood flow, and penile erection.[1][2] By inhibiting PDE5, tadalafil analogues prevent the breakdown of cGMP, thereby enhancing and prolonging the pro-erectile signal.[1][2]
Mechanism of Action of Tadalafil Analogues via PDE5 Inhibition.
Comparative Analysis of Tadalafil Analogues
The following table summarizes the in vitro PDE5 inhibitory activity of tadalafil and several of its analogues. The data is compiled from studies that synthesized and evaluated novel β-carboline derivatives.
| Compound | Modification from Tadalafil | PDE5 IC50 (µM) | Reference |
| Tadalafil | - | 0.004 | [4] |
| Analogue 1 | 2-bromophenyl replaces benzodioxole | 0.038 | [5] |
| Analogue 2 | (6S, 12aS) stereoisomer | > 10 | [5] |
| Analogue 3 | Imidazolidinedione replaces piperazinedione | 0.25 | [5] |
| Analogue 4 | Thioxoimidazolinone replaces piperazinedione | > 10 | [5] |
Structure-Activity Relationship Insights
Based on the available data, several key structural features are crucial for the potent PDE5 inhibitory activity of tadalafil analogues:
-
Stereochemistry: The (6R, 12aR) absolute configuration of the tetrahydro-β-carboline core is essential for high-potency PDE5 inhibition. Analogues with other stereochemistries, such as the (6S, 12aS) configuration, exhibit a significant loss of activity.[5]
-
Piperazinedione Ring: The piperazinedione moiety plays a critical role in binding to the active site of PDE5. Replacement with a 5-membered imidazolidinedione ring leads to a decrease in potency, while substitution with a thioxoimidazolinone results in a dramatic loss of activity.[5]
-
Benzodioxole Moiety: The 1,3-benzodioxole (B145889) group at the 6-position contributes significantly to the inhibitory activity. While replacement with a 2-bromophenyl group results in a less potent analogue, it retains nanomolar activity, suggesting that this position can be modified to modulate activity and selectivity.[5]
Experimental Protocols
The following is a representative protocol for determining the in vitro PDE5 inhibitory activity of test compounds.
In Vitro PDE5 Enzyme Inhibition Assay (Fluorescence Polarization)
This assay measures the ability of a compound to inhibit the hydrolysis of a fluorescently labeled cGMP substrate by the PDE5 enzyme.
Materials:
-
Recombinant human PDE5A1 enzyme
-
FAM-Cyclic-3',5'-GMP (fluorescent substrate)
-
PDE Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 0.01% Brij 35, 1 mM DTT)
-
Binding Agent (e.g., phosphate-binding nanoparticles)
-
Test compounds (dissolved in DMSO)
-
Positive control (e.g., Tadalafil)
-
96-well black microplates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Preparation: A serial dilution of the test compounds and the positive control is prepared in DMSO.
-
Assay Setup: The diluted compounds, positive control, and a DMSO-only control are added to the wells of a 96-well black microplate.
-
Enzyme Addition: Diluted PDE5A1 enzyme solution is added to each well. The plate is then incubated for 15 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the FAM-Cyclic-3',5'-GMP substrate solution to all wells. The plate is incubated for 30-60 minutes at 37°C.
-
Reaction Termination: The reaction is stopped by adding the Binding Agent to all wells. The plate is incubated for an additional 30 minutes at room temperature.
-
Data Acquisition: The fluorescence polarization of each well is measured using a microplate reader (Excitation ≈ 485 nm, Emission ≈ 530 nm).
-
Data Analysis: The percentage of PDE5 inhibition for each concentration of the test compound is calculated. The IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%, is determined by fitting the data to a sigmoidal dose-response curve.[6]
Workflow for the in vitro PDE5 inhibition fluorescence polarization assay.
References
- 1. What is the mechanism of Tadalafil? [synapse.patsnap.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Tadalafil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Synthesis of Novel Tadalafil Analogues and their Evaluation as Phosphodiesterase Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, molecular modeling and biological evaluation of novel tadalafil analogues as phosphodiesterase 5 and colon tumor cell growth inhibitors, new stereochemical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Verifying the Molecular Weight of Acetaminotadalafil with High-Resolution Mass Spectrometry: A Comparative Guide
For researchers, scientists, and professionals in drug development, the precise determination of a compound's molecular weight is a cornerstone of chemical analysis. This guide provides a comparative overview of analytical techniques for confirming the molecular weight of Acetaminotadalafil, with a focus on the application of high-resolution mass spectrometry (HRMS). Detailed experimental protocols and supporting data are presented to ensure accurate and reliable results.
This compound, an analog of the phosphodiesterase type 5 (PDE5) inhibitor Tadalafil (B1681874), requires precise characterization for research and quality control purposes. The confirmation of its molecular weight is a critical first step in its analytical profile.
Theoretical Molecular Weight
The theoretical molecular weight of this compound is derived from its molecular formula, C₂₃H₂₀N₄O₅.[1]
-
Molecular Formula: C₂₃H₂₀N₄O₅
-
Monoisotopic Molecular Weight: 432.1437 Da
The monoisotopic mass, calculated using the mass of the most abundant isotopes of each element, is the value typically confirmed by high-resolution mass spectrometry.
Comparison of Analytical Techniques
While various methods can determine molecular weight, they differ significantly in their accuracy and applicability to small molecules like this compound. High-resolution mass spectrometry stands out for its precision.
| Technique | Principle | Accuracy | Suitability for this compound |
| High-Resolution Mass Spectrometry (HRMS) | Measures the mass-to-charge ratio (m/z) of ions with very high precision, enabling the determination of the monoisotopic mass and elemental formula.[2][3][4] | Excellent (< 5 ppm mass error)[5] | Ideal. Provides unambiguous confirmation of molecular formula. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separates the compound from a mixture before mass analysis. Provides molecular weight and structural information through fragmentation.[6][7] | Good to Excellent | Highly Suitable. Often used for quantification and identification in complex matrices. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds before mass analysis.[8] | Good to Excellent | Not Suitable. this compound is not sufficiently volatile for GC analysis. |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their size in solution.[9][10] | Low | Not Suitable. Primarily used for large polymers. |
| Static Light Scattering (SLS) | Measures light scattered by molecules in solution to determine average molecular weight.[11] | Moderate | Not Suitable. Designed for macromolecules. |
Experimental Protocol: HRMS Analysis of this compound
This section details a standard operating procedure for confirming the molecular weight of this compound using a Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) system.
1. Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol (B129727) or acetonitrile.
-
Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL using the initial mobile phase composition.
-
Filtration: Filter the working solution through a 0.22 µm syringe filter prior to injection to remove any particulates.
2. Liquid Chromatography (LC) Parameters
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) is recommended.
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution: A typical gradient would be: 5% B to 95% B over 8 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
3. High-Resolution Mass Spectrometry (HRMS) Parameters
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Mass Analyzer: An Orbitrap or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) analyzer is preferred.
-
Scan Range: m/z 100–1000
-
Resolution: Set to a minimum of 60,000 (FWHM) to ensure high mass accuracy.
-
Data Acquisition: Full scan mode.
4. Data Analysis
-
Extract the accurate mass of the protonated molecule, [M+H]⁺, from the resulting mass spectrum. The expected m/z for this compound [M+H]⁺ is 433.1510.
-
Calculate the mass error in parts per million (ppm) to confirm the measurement's accuracy. A mass error below 5 ppm is considered excellent confirmation.
-
Compare the observed isotopic pattern with the theoretical pattern for C₂₃H₂₁N₄O₅⁺ to further validate the elemental composition.
Visualizing the Workflow
The following diagram illustrates the key stages of the experimental process for confirming the molecular weight of this compound using LC-HRMS.
Caption: Workflow for HRMS confirmation of this compound.
References
- 1. Molecular Weight Determination - www.impactanalytical.com [impactanalytical.com]
- 2. Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ultra-high-resolution mass spectrometry in chemical-pharmaceutical analyses - NCF International [ncfinternational.it]
- 5. researchgate.net [researchgate.net]
- 6. Identification of amino-tadalafil and rimonabant in electronic cigarette products using high pressure liquid chromatography with diode array and tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Validated UPLC-MS/MS method for the determination of tadalafil in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-Resolution Mass Spectrometry for Untargeted Drug Screening | Springer Nature Experiments [experiments.springernature.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. fiveable.me [fiveable.me]
- 11. news-medical.net [news-medical.net]
Acetaminotadalafil: A Comparative Analysis of Its Constituent Mechanisms of Action
Disclaimer: "Acetaminotadalafil" is not a recognized or approved pharmaceutical compound. It typically refers to illicit products adulterated with undisclosed quantities of Acetaminophen and Tadalafil. Consequently, no peer-reviewed studies validating a unique mechanism of action for this combination exist. This guide provides a comparative analysis of the well-established, peer-reviewed mechanisms of its individual components, Tadalafil and Acetaminophen, for research and informational purposes.
Part 1: Tadalafil - Phosphodiesterase 5 (PDE5) Inhibition
Tadalafil is a selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme primarily found in the smooth muscle of the corpus cavernosum of the penis and the pulmonary vasculature.[1] Its mechanism is central to the treatment of erectile dysfunction (ED) and pulmonary arterial hypertension (PAH).[1][2]
Mechanism of Action
During sexual stimulation, nitric oxide (NO) is released from nerve endings and endothelial cells, which activates the enzyme soluble guanylate cyclase (sGC).[3][4] Activated sGC converts guanosine (B1672433) triphosphate (GTP) into cyclic guanosine monophosphate (cGMP).[3][5] cGMP acts as a second messenger, leading to the relaxation of smooth muscle cells and increased blood flow.[5][6] The enzyme PDE5 terminates this signal by hydrolyzing cGMP to the inactive 5'-GMP.[1][3]
Tadalafil competitively inhibits PDE5, preventing the degradation of cGMP.[1][2] This leads to an accumulation of cGMP, prolonging smooth muscle relaxation and enhancing blood flow, which is necessary to achieve and maintain an erection during sexual stimulation.[5][6]
Signaling Pathway for Tadalafil Action
Caption: cGMP signaling pathway and the inhibitory action of Tadalafil.
Comparative In Vitro Potency of PDE5 Inhibitors
The efficacy of PDE5 inhibitors is often compared using the half-maximal inhibitory concentration (IC50), which measures the concentration of a drug required to inhibit 50% of the enzyme's activity in vitro. Lower IC50 values indicate greater potency.
| Inhibitor | PDE5 IC50 (nM) | Key Distinctions |
| Tadalafil | 1.8 - 5[7][8] | Longest half-life (~17.5 hours).[6] Also inhibits PDE11.[6] |
| Sildenafil | 3.5 - 5.22[7][8] | Shorter half-life (4-5 hours).[6] Higher selectivity against PDE11 compared to Tadalafil. |
| Vardenafil | 0.7[7][8] | Most potent inhibitor by IC50 value. Shorter half-life (4-5 hours).[6] |
| Avanafil | 5.2[7] | Highly selective for PDE5 over other PDE isoforms, potentially reducing side effects.[7] |
Note: IC50 values can vary between studies depending on experimental conditions.[9]
Experimental Protocol: In Vitro PDE5 Inhibition Assay (Fluorescence Polarization)
This protocol outlines a common method for determining the IC50 value of a test compound against the PDE5 enzyme.[4][10]
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., Tadalafil) in 100% DMSO.
-
Create a series of dilutions of the test compound at 10-dose concentrations.
-
Dilute recombinant human PDE5A1 enzyme and a fluorescently labeled cGMP substrate (e.g., FAM-Cyclic-3',5'-GMP) in a suitable assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 0.01% Brij 35, 1 mM DTT).
-
-
Assay Procedure:
-
Add 10 µL of each diluted test compound, a positive control (e.g., Sildenafil), and a DMSO-only vehicle control to separate wells of a 96-well black microplate.
-
Add 20 µL of the diluted PDE5A1 enzyme solution to each well.
-
Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 20 µL of the diluted FAM-Cyclic-3',5'-GMP substrate solution to all wells.
-
Incubate the plate for 60 minutes at 37°C.
-
-
Detection and Data Analysis:
-
Stop the reaction by adding a binding agent that specifically binds to the non-hydrolyzed substrate.
-
Read the fluorescence polarization (FP) of each well using a microplate reader (Excitation ≈ 485 nm, Emission ≈ 530 nm).
-
Calculate the percentage of PDE5 inhibition for each concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[9]
-
Part 2: Acetaminophen - Central Analgesic Action
Acetaminophen (paracetamol) is a widely used analgesic and antipyretic.[11] Unlike nonsteroidal anti-inflammatory drugs (NSAIDs), its mechanism is not fully understood but is thought to be primarily central, with weak peripheral anti-inflammatory effects.[12][13]
Mechanism of Action
The leading hypothesis for acetaminophen's action involves the inhibition of cyclooxygenase (COX) enzymes, particularly within the central nervous system (CNS).[11][14] COX enzymes convert arachidonic acid into prostaglandins, which mediate pain and fever.[14] Acetaminophen is a weak inhibitor of COX-1 and COX-2 in peripheral tissues, which explains its limited anti-inflammatory activity.[12] However, it is proposed to be a more potent inhibitor of a COX variant in the brain (sometimes referred to as COX-3, though its relevance in humans is debated).[12][14]
Other proposed mechanisms include:
-
Modulation of the Endocannabinoid System: A metabolite of acetaminophen, AM404, may inhibit the reuptake of anandamide, an endogenous cannabinoid, thereby increasing its levels and contributing to pain relief.[14][15]
-
Interaction with Serotonergic Pathways: Acetaminophen may activate descending serotonergic pathways in the CNS, which play a role in pain modulation.[14][16]
Proposed Pathways for Acetaminophen Action
Caption: Proposed central mechanisms of action for Acetaminophen.
Comparison of Acetaminophen and NSAIDs
| Feature | Acetaminophen | NSAIDs (e.g., Ibuprofen, Naproxen) |
| Primary Site of Action | Central Nervous System (CNS)[17] | CNS and Peripheral Tissues[18] |
| COX Inhibition | Weak peripheral inhibitor; more potent in the CNS.[12][13] | Potent peripheral and central inhibitors of COX-1 and/or COX-2.[17] |
| Anti-inflammatory Effect | Minimal to none.[14][15] | Significant.[17] |
| Primary Risks | Liver damage in high doses.[17] | Gastrointestinal bleeding, cardiovascular and renal risks.[18] |
Experimental Protocol: In Vitro COX Inhibition Assay (Colorimetric)
This protocol describes a method to screen for inhibitors of the peroxidase activity of COX enzymes.
-
Reagent Preparation:
-
Reconstitute ovine COX-1 or COX-2 enzyme in a suitable buffer and keep on ice.
-
Dissolve the test compound (e.g., Acetaminophen) and a known inhibitor control (e.g., SC-560 for COX-1) in a suitable solvent like DMSO.
-
Prepare a reaction mix containing assay buffer, heme, and a colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).
-
-
Assay Procedure:
-
In a 96-well plate, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of the enzyme to designated wells.
-
Add 10 µL of the diluted test inhibitor to "Inhibitor Wells" and 10 µL of the solvent to "100% Initial Activity" wells.
-
Incubate the plate for 5 minutes at 25°C.
-
Initiate the reaction by adding 20 µL of arachidonic acid solution to all wells.
-
-
Detection and Data Analysis:
-
Read the absorbance of the wells at a specific wavelength (e.g., 590 nm) immediately. The appearance of oxidized TMPD results in a color change.
-
Monitor the absorbance over time to determine the reaction rate.
-
Calculate the percentage of inhibition by comparing the rate of the inhibitor wells to the rate of the "100% Initial Activity" wells.
-
Determine the IC50 value by testing a range of inhibitor concentrations and plotting the results.
-
References
- 1. Tadalafil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. How Tadalafil Works: Mechanism, Onset, and Effectiveness [boltpharmacy.co.uk]
- 3. What is the mechanism of Tadalafil? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. Tadalafil: Mechanism of Action & Structure | Study.com [study.com]
- 6. Tadalafil - Wikipedia [en.wikipedia.org]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. How Does Acetaminophen Work? | School of Medicine [medicine.tufts.edu]
- 12. academic.oup.com [academic.oup.com]
- 13. fiveable.me [fiveable.me]
- 14. What is the mechanism of Acetaminophen? [synapse.patsnap.com]
- 15. Analgesic Effect of Acetaminophen: A Review of Known and Novel Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 16. droracle.ai [droracle.ai]
- 17. NSAIDs vs. Acetaminophen: Which Over-the-Counter Medicine Should I Use? | News | Yale Medicine [yalemedicine.org]
- 18. youtube.com [youtube.com]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Acetaminotadalafil
For Immediate Release
Researchers and laboratory professionals handling Acetaminotadalafil must adhere to stringent disposal protocols to ensure environmental safety and regulatory compliance. As a compound combining the active pharmaceutical ingredients acetaminophen (B1664979) and tadalafil, its disposal requires careful consideration of the properties of both components. This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound from a laboratory setting, reinforcing our commitment to laboratory safety and responsible chemical management.
Hazard Classification and Regulatory Overview
The U.S. Environmental Protection Agency (EPA) regulates the disposal of pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[4][5][6] Many states have their own, often more stringent, regulations. Therefore, all laboratory personnel must be trained on both federal and their specific state and local requirements for hazardous waste disposal.[4][5]
Recommended Disposal Procedures
The primary recommended method for the disposal of this compound and any materials contaminated with it is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4] Under no circumstances should this compound be discharged into sewer systems or allowed to contaminate water, foodstuffs, or feed.[4]
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation:
-
Any material contaminated with this compound, including the pure compound, solutions, contaminated personal protective equipment (PPE), and lab supplies (e.g., absorbent paper, wipes, gloves), should be considered hazardous waste.[4]
-
Segregate this compound waste from other waste streams to prevent accidental mixing and reactions.[4]
-
-
Containerization:
-
Use a designated, compatible, and clearly labeled hazardous waste container. The container must be in good condition, with a secure, leak-proof screw-on cap.[4]
-
The original manufacturer's container, if in good condition, is a suitable choice for the disposal of the pure chemical.[4]
-
Label the container with a "Hazardous Waste" tag, clearly identifying the contents as "this compound Waste" and including the date when the first waste was added.[4]
-
-
Storage:
-
Store the hazardous waste container in a designated, well-ventilated, and secure area.[4]
-
Ensure the storage area is away from drains and incompatible materials.[4]
-
Utilize secondary containment, such as a lab tray, to capture any potential leaks or spills.[4]
-
Adhere to your institution's time and quantity limits for waste storage.[4]
-
-
Disposal of Empty Containers:
-
Empty containers that held this compound must also be managed properly.
-
Triple-Rinse Procedure: Triple-rinse the empty container with a suitable solvent capable of removing the chemical residue. The rinsate must be collected and treated as hazardous waste.[4]
-
Final Disposal: After triple-rinsing, the container can often be disposed of in the regular trash. However, it is best practice to puncture the container to prevent reuse. Always confirm your institution's specific procedures for empty container disposal.[4]
-
-
Arranging for Pickup:
-
Contact your institution's Environmental Health & Safety (EH&S) department to arrange for the pickup and disposal of the hazardous waste.
-
Alternative Household Disposal (For very small, incidental amounts - NOT for bulk laboratory waste)
If drug take-back programs are not available, the FDA provides guidance for disposing of medicines in household trash.[7][8] This method should only be considered for trace amounts and not for routine laboratory waste disposal.
-
Remove the substance from its original container.
-
Mix it with an unpalatable substance such as used coffee grounds, dirt, or cat litter.[7][8][9] This makes the mixture less appealing to children and pets.
-
Place the mixture in a sealed container, such as a resealable plastic bag, to prevent leakage.[7][8][9]
-
Dispose of the sealed container in the household trash.[7][8]
-
Scratch out all personal information on the original packaging before disposing of it.[7][8]
Data Presentation: Disposal and Regulatory Summary
| Parameter | Recommendation/Regulation | Source(s) |
| Primary Disposal Method | Licensed chemical destruction or controlled incineration. | [4] |
| Prohibited Disposal | Flushing down drains or sewers; disposal in regular trash without treatment. | [4][6] |
| Regulatory Bodies | EPA (RCRA), DEA, State and Local Agencies. | [4][5][6] |
| Waste Classification | Treat as hazardous pharmaceutical waste. | [4][10] |
| Contaminated Materials | Must be disposed of as hazardous waste. | [4] |
| Empty Containers | Triple-rinse with a suitable solvent; collect rinsate as hazardous waste. | [4] |
Experimental Protocols
Currently, there are no established and cited experimental protocols specifically for the chemical neutralization or degradation of an "this compound" mixture for disposal purposes. Research has been conducted on the degradation of acetaminophen through advanced oxidation processes, but these are not standard disposal procedures for a laboratory setting.[11][12][13][14] Therefore, reliance on professional hazardous waste disposal services is the recommended and safest course of action.
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. sdmedwaste.com [sdmedwaste.com]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 7. fda.gov [fda.gov]
- 8. fda.gov [fda.gov]
- 9. dea.gov [dea.gov]
- 10. mcfenvironmental.com [mcfenvironmental.com]
- 11. A review on the degradation of acetaminophen by advanced oxidation process: pathway, by-products, biotoxicity, and density functional theory calculation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. A review on the degradation of acetaminophen by advanced oxidation process: pathway, by-products, biotoxicity, and density functional theory calculation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Degradation of acetaminophen in aqueous solution under visible light irradiation by Bi-modified titanate nanomaterials: morphology effect, kinetics and mechanism - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Comprehensive Safety and Handling Guide for Acetaminotadalafil
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling of Acetaminotadalafil in a laboratory setting. Adherence to these procedures is critical to ensure personal safety and minimize environmental impact.
Immediate Safety Protocols
This compound is a structural analog of Tadalafil and should be handled with care, assuming high potency.[1] In case of exposure, follow these first-aid measures immediately:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do so.[2] If irritation persists, seek medical attention.[3]
-
Skin Contact: Remove all contaminated clothing and wash the affected area immediately with soap and plenty of water.[2][3] Seek medical attention if irritation develops.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[4]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound, particularly when there is a risk of dust or aerosol generation.
| PPE Category | Minimum Requirement | Recommended for |
| Hand Protection | Chemical-resistant gloves | All handling procedures |
| Eye Protection | Safety glasses with side shields | All handling procedures |
| Goggles or face shield | Operations with splash potential or dust generation | |
| Respiratory Protection | Dust mask or approved respirator | If ventilation is inadequate or dust is generated[4] |
| Body Protection | Laboratory coat or apron | All handling procedures |
| Impermeable body covering | To minimize skin contact[5] |
Note: It is good practice to avoid direct contact with the chemical.[4] Open handling is not recommended; use appropriate control measures like a fume hood or ventilated enclosure.[5]
Operational Plan: Step-by-Step Handling
-
Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. The work area, such as a fume hood or ventilated enclosure, should be clean and operational.[5]
-
Handling:
-
Storage:
-
Accidental Release:
-
Evacuate non-essential personnel from the affected area.[4]
-
Wear appropriate PPE during cleanup.[4]
-
For small spills, wipe up with a damp cloth and place in a sealed container for disposal.[4]
-
For larger spills or powders, do not sweep. Use a vacuum cleaner with a HEPA filter or lightly mist the material with water and collect it by mopping or wet wiping.[2][5]
-
Prevent the spill from entering drains or water courses.[5]
-
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and potential misuse.
-
Unused Product:
-
Disposal in Household Trash (if no take-back option is available):
-
Remove the substance from its original container.
-
Mix it with an undesirable substance such as used coffee grounds, dirt, or cat litter. This makes it less appealing to children and pets.[10]
-
Place the mixture in a sealable bag or container to prevent leakage.[10]
-
Dispose of the sealed container in the household trash.[10]
-
-
Container Disposal:
Note: Do not flush this compound down the toilet unless specifically instructed to do so by official guidelines, as this can contaminate water sources.[9]
Caption: Workflow for Safe Handling of this compound.
References
- 1. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 2. camberpharma.com [camberpharma.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. ajantapharmausa.com [ajantapharmausa.com]
- 5. ehs.lilly.com [ehs.lilly.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. gps.mylwebhub.com [gps.mylwebhub.com]
- 8. How to dispose of medication | SingleCare [singlecare.com]
- 9. epa.gov [epa.gov]
- 10. fda.gov [fda.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
